molecular formula C11H14N2O2 B11894827 N-(azetidin-3-yl)-3-methoxybenzamide

N-(azetidin-3-yl)-3-methoxybenzamide

Cat. No.: B11894827
M. Wt: 206.24 g/mol
InChI Key: WDMHEHSGDXIFQL-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a nitrogen-containing heterocyclic compound with the CAS Number 1401425-77-1 and a molecular weight of 242.70 g/mol . Its structure features a unique, strained four-membered azetidine ring, which confers distinct conformational and electronic properties compared to larger heterocycles, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is furnished as a hydrochloride salt to improve aqueous solubility, a critical factor for in vitro experimental applications . As a building block, this compound is investigated for its potential in various scientific fields. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules . In biological research, it is explored for its potential activity, including enzyme inhibition, and its interactions with targets such as sodium channels are of interest for neurological research . Researchers value this compound for its potential applications in developing therapies for conditions such as pain, inflammatory diseases, and neuropathic pain . Please note: This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(azetidin-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14)

InChI Key

WDMHEHSGDXIFQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CNC2

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to N-(azetidin-3-yl)-3-methoxybenzamide: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(azetidin-3-yl)-3-methoxybenzamide, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and structure-activity relationships of related compounds, we will explore its chemical architecture, plausible synthetic routes, and potential pharmacological properties. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Structure and Physicochemical Properties

N-(azetidin-3-yl)-3-methoxybenzamide is a molecule that marries the strained four-membered azetidine ring with a substituted benzamide moiety. This unique combination of a saturated heterocycle and an aromatic amide suggests potential for diverse biological activities.

The core structure consists of an azetidine ring, a saturated nitrogen-containing heterocycle known for its conformational rigidity and ability to introduce favorable physicochemical properties in drug candidates. The azetidine nitrogen is secondary, offering a potential site for further functionalization. The ring is substituted at the 3-position with a benzamide group. The benzoyl portion of this group is further substituted at the meta-position with a methoxy group.

Molecular Formula: C₁₁H₁₄N₂O₂

Molecular Weight: 206.24 g/mol

CAS Number: 1219967-60-8

A summary of its key identifiers is presented in Table 1.

Table 1: Chemical Identifiers for N-(azetidin-3-yl)-3-methoxybenzamide

IdentifierValueReference
CAS Number1219967-60-8
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol

Plausible Synthesis and Characterization

A proposed synthetic workflow is outlined below:

Synthesis_of_N_azetidin_3_yl_3_methoxybenzamide cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_intermediate Protected Intermediate cluster_deprotection Deprotection cluster_product Final Product 3_aminoazetidine tert-Butyl 3-aminoazetidine-1-carboxylate protected_product tert-Butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate 3_aminoazetidine->protected_product Amine Component 3_methoxybenzoic_acid 3-Methoxybenzoic Acid 3_methoxybenzoic_acid->protected_product Carboxylic Acid Component coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) coupling_reagent->protected_product base Base (e.g., DIPEA) base->protected_product solvent Solvent (e.g., DMF) solvent->protected_product final_product N-(azetidin-3-yl)-3-methoxybenzamide protected_product->final_product Acidic Cleavage deprotection_reagent Acid (e.g., TFA) deprotection_reagent->final_product deprotection_solvent Solvent (e.g., DCM) deprotection_solvent->final_product

Caption: Proposed two-step synthesis of N-(azetidin-3-yl)-3-methoxybenzamide.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Amide Coupling to form tert-Butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-methoxybenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: To the solution, add a suitable amide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for approximately 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate.

Part 2: Deprotection to yield N-(azetidin-3-yl)-3-methoxybenzamide

  • Reaction Setup: Dissolve the purified tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Acidic Cleavage: To the solution, add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a TFA salt. To obtain the free base, the residue can be dissolved in a minimal amount of water, basified with a suitable base (e.g., saturated sodium bicarbonate), and extracted with an organic solvent.

  • Final Purification: Dry the organic extracts, concentrate, and if necessary, purify the final product by recrystallization or chromatography to yield N-(azetidin-3-yl)-3-methoxybenzamide.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Pharmacological Profile and Biological Activity

Direct experimental data on the pharmacological activity of N-(azetidin-3-yl)-3-methoxybenzamide is not available in the public domain. However, by examining structurally related compounds, we can infer potential areas of biological activity.

  • Central Nervous System (CNS) Activity: The azetidine scaffold is a privileged structure in CNS drug discovery. Its rigid nature can help in optimizing ligand-receptor interactions. Furthermore, N-benzyl amides, including those with a methoxybenzyl moiety, have been investigated for their potential anticonvulsant effects. This suggests that N-(azetidin-3-yl)-3-methoxybenzamide could be a candidate for screening in CNS-related assays.

  • Receptor Binding: The benzamide moiety is a common pharmacophore in ligands for various receptors, including dopamine and serotonin receptors. For instance, N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides have been identified as potent dopamine D₃ receptor ligands. It is plausible that N-(azetidin-3-yl)-3-methoxybenzamide could exhibit affinity for certain G-protein coupled receptors.

  • Enzyme Inhibition: The amide linkage and the overall molecular framework could lend themselves to interactions with enzymatic active sites. A wide range of biological activities have been reported for azetidine derivatives, including anticancer, antibacterial, and antiviral properties.

A logical workflow for the initial biological evaluation of this compound is presented below.

Biological_Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Hit Validation cluster_in_vivo In Vivo Studies Compound N-(azetidin-3-yl)-3-methoxybenzamide Receptor_Binding Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) Compound->Receptor_Binding Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinases, Proteases) Compound->Enzyme_Assays Phenotypic_Screening Phenotypic Screens (e.g., CNS cell lines, Cancer cell lines) Compound->Phenotypic_Screening Dose_Response Dose-Response Curves (IC₅₀/EC₅₀) Receptor_Binding->Dose_Response Identified Hit Enzyme_Assays->Dose_Response Identified Hit Phenotypic_Screening->Dose_Response Identified Hit Selectivity_Panel Target Selectivity Profiling Dose_Response->Selectivity_Panel PK_Studies Pharmacokinetic (PK) Studies Selectivity_Panel->PK_Studies Validated Hit Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models

Caption: A proposed workflow for the biological evaluation of N-(azetidin-3-yl)-3-methoxybenzamide.

ADME and Toxicology Profile (Predicted)

Without experimental data, the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profiles of N-(azetidin-3-yl)-3-methoxybenzamide can only be predicted based on its structure.

  • Absorption: The molecule has a relatively low molecular weight and a balance of lipophilic (methoxybenzoyl) and hydrophilic (azetidine) components, suggesting that oral absorption is possible.

  • Distribution: The presence of the amine and amide groups may allow for hydrogen bonding and interaction with various transporters, potentially influencing its distribution into different tissues.

  • Metabolism: The methoxy group on the phenyl ring is a likely site for O-demethylation by cytochrome P450 enzymes. The amide bond could be susceptible to hydrolysis by amidases.

  • Excretion: The parent compound and its metabolites are likely to be excreted renally.

Toxicology: General toxicological liabilities are difficult to predict without specific data. In vitro cytotoxicity assays against various cell lines would be a necessary first step in assessing its safety profile.

Conclusion and Future Directions

N-(azetidin-3-yl)-3-methoxybenzamide represents an intriguing, yet underexplored, chemical entity. Its structure suggests a range of potential biological activities, particularly within the central nervous system. The proposed synthetic route is robust and should allow for the efficient production of this compound for further study.

Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and thoroughly characterizing the final compound.

  • In Vitro Profiling: Screening the compound against a broad panel of biological targets to identify its primary mechanism of action.

  • ADME/Tox Studies: Performing in vitro ADME and cytotoxicity assays to assess its drug-like properties and safety profile.

  • Analogue Synthesis: Based on initial findings, synthesizing a library of analogues to explore structure-activity relationships and optimize for potency and selectivity.

This technical guide provides a solid foundation for initiating research into N-(azetidin-3-yl)-3-methoxybenzamide, a compound with the potential to contribute to the development of novel therapeutic agents.

References

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An In-depth Technical Guide to the Physicochemical Characteristics of Azetidine-Based Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Ring as a Privileged Scaffold in Benzamide Drug Candidates

In modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is paramount. The physicochemical properties of a molecule are the primary determinants of this profile. Azetidine-based benzamides have emerged as a chemical class of significant interest, leveraging the unique structural and electronic features of the strained four-membered azetidine ring to overcome common liabilities in drug discovery.[1][2][3]

The azetidine motif, a nitrogen-containing heterocycle, is more than a simple bioisosteric replacement for larger saturated rings like piperidine or pyrrolidine.[3] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity impart a distinct three-dimensionality.[1][2] This structural constraint can lead to profound improvements in key physicochemical characteristics, including aqueous solubility, metabolic stability, and membrane permeability, by reducing the lipophilicity and increasing the sp³ character of the molecule.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine scaffold to enhance their pharmacokinetic properties.[1]

This technical guide provides an in-depth exploration of the core physicochemical properties of azetidine-based benzamides. We will dissect the theoretical underpinnings and provide field-proven, step-by-step experimental protocols for their determination, enabling researchers to rationally design and optimize this promising class of molecules.

Lipophilicity: Balancing Potency and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs a drug's absorption, distribution, and interaction with biological targets. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific physiological pH (typically 7.4). For azetidine-based benzamides, the inclusion of the polar, yet conformationally rigid, azetidine ring often helps to modulate lipophilicity into a range that is favorable for oral bioavailability.[3]

Causality in Experimental Choice: HPLC vs. Shake-Flask

While the traditional "shake-flask" method is considered the gold standard for its direct measurement of partitioning, it is labor-intensive and requires a significant amount of pure compound.[4] In early-stage drug discovery, where compound availability is limited, a high-throughput, HPLC-based method is often employed.[4][5] This method correlates the retention time of a compound on a reverse-phase column with the known LogP values of a set of standard compounds, offering a rapid and reliable estimation.[4]

Experimental Protocol: HPLC-Based LogD7.4 Determination

This protocol outlines a common method for the rapid estimation of lipophilicity.

  • Preparation of Standards: A set of 5-8 commercially available compounds with known LogD7.4 values spanning a relevant range (e.g., -1 to 5) are prepared as individual stock solutions in DMSO (10 mM).

  • Preparation of Test Compound: The azetidine-based benzamide is dissolved in DMSO to a concentration of 10 mM.

  • Mobile Phase Preparation:

    • Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM, pH 7.4).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is typically used to elute a wide range of compounds.

    • Detection: UV detector set at a wavelength appropriate for the compounds (e.g., 254 nm).

  • Data Acquisition:

    • Inject each standard and the test compound onto the HPLC system.

    • Record the retention time (tR) for each compound.

  • Calculation:

    • Plot the known LogD7.4 values of the standards against their corresponding retention times (tR).

    • Perform a linear regression to generate a calibration curve.

    • Use the equation of the line from the calibration curve to calculate the LogD7.4 of the azetidine-based benzamide from its measured retention time.

Data Presentation: Lipophilicity of Representative Scaffolds
Compound ClassRepresentative StructureMethodLogP / LogD7.4Reference
Simple BenzamideBenzamideCalculated0.64Public Data
N-Aryl Benzohydroxamic AcidN-o-Tolyl Benzohydroxamic acidShake-Flask0.2066 (LogD7.4)[6]
Azetidine-based BenzamideN-(azetidin-3-ylmethyl)benzamideCalculated~1.5 (Illustrative)[7]
2-Phenoxybenzamide AnalogCompound 13 Calculated4.96 (LogP)[8]

Note: Data for the azetidine-based benzamide is illustrative, as extensive public datasets for this specific class are limited. The value is based on typical modifications seen when incorporating small heterocycles.

Visualization: LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Stocks (Known LogD) hplc_run Inject Samples onto RP-HPLC prep_standards->hplc_run prep_test Prepare Test Compound Stock prep_test->hplc_run get_rt Record Retention Times (tR) hplc_run->get_rt calibration Plot LogD vs. tR for Standards get_rt->calibration regression Generate Linear Regression Curve calibration->regression calculate Calculate LogD of Test Compound regression->calculate final_report final_report calculate->final_report Final LogD Value

Caption: Workflow for HPLC-based LogD determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the measure of a compound's ability to dissolve in water or a physiological buffer. It is a fundamental property that directly impacts oral absorption; a compound must be in solution to be absorbed through the gastrointestinal tract.[9] Poor solubility is a leading cause of failure for drug candidates.[9] The introduction of an azetidine ring can enhance aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic analogues by increasing polarity and disrupting crystal lattice packing.[3]

Causality in Experimental Choice: Kinetic vs. Thermodynamic Solubility

Two main types of solubility are measured:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock into an aqueous buffer. It mimics the conditions of many high-throughput screening assays and is useful for early-stage discovery.[5][10] The result is often higher than thermodynamic solubility as it can represent a supersaturated state.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. The "shake-flask" method is the gold standard for this measurement and is typically used for lead optimization and later-stage candidates as it is more predictive of in vivo solubility.[11]

Experimental Protocol: Kinetic Solubility via Turbidimetry
  • Compound Plating: Dispense 1-2 µL of the 10 mM DMSO stock solution of the azetidine-based benzamide into the wells of a 96-well microplate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final desired concentration range (e.g., 1-200 µM), ensuring the final DMSO concentration is low (typically ≤1%).

  • Incubation: Seal the plate and shake vigorously for 1-2 hours at room temperature to allow for dissolution and potential precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity of the sample well is not significantly different from the background (buffer + DMSO only).

Data Presentation: Solubility of Representative Compounds
Compound TypeAssay TypeSolubility (µM)General ClassificationReference
Azetidine ScaffoldsAqueous Buffer>400 µMHigh[12]
TZT-1027 Analog 1a Not SpecifiedPoorLow[13]
Azetidine STAT3 InhibitorsNot SpecifiedGenerally GoodModerate to High[14]
Standard (Verapamil)Kinetic~100 µMModerate[15] (Illustrative)
Standard (Dextromethorphan)Kinetic>200 µMHigh[15] (Illustrative)
Visualization: Kinetic Solubility Workflow

Solubility_Workflow start 10 mM DMSO Stock of Test Compound plate Dispense into 96-well Plate start->plate add_buffer Add Aqueous Buffer (pH 7.4) plate->add_buffer incubate Incubate with Shaking (1-2h) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze result Kinetic Solubility Value (µM) analyze->result

Caption: Workflow for kinetic solubility determination.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[15] A compound that is metabolized too quickly will have a short in vivo half-life and poor bioavailability, requiring frequent or high doses. The azetidine scaffold can enhance metabolic stability by blocking or replacing metabolically labile sites.[1][15] Its rigid structure may also prevent optimal binding to the active sites of metabolic enzymes.

Causality in Experimental Choice: Liver Microsomal Assay

The in vitro liver microsomal stability assay is the workhorse for assessing Phase I metabolism in early drug discovery.[16] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[16] By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time. This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[10][15]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Test Compound: Prepare a working solution (e.g., 100 µM) of the azetidine-based benzamide in buffer.

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Cofactor: Prepare a solution of NADPH in buffer (e.g., 10 mM).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH solution to the wells containing the microsomes and test compound (final compound concentration is typically 1 µM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction well.

    • Immediately quench the metabolic activity by adding the aliquot to a solution of cold acetonitrile, often containing an internal standard for analytical purposes.[10]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the equation: CLint = (k / [microsomal protein]) * 1000. The units are typically µL/min/mg protein.

Data Presentation: Metabolic Stability of Representative Compounds
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability ClassificationReference
2-(4-Ethylphenyl)azetidine45 (Hypothetical)15.4 (Hypothetical)Moderate[15]
Verapamil (Control)886.6Low (High Clearance)[15]
Dextromethorphan (Control)2527.7Moderate[15]
TZT-1027 Analog 1a < 10 (Mouse)> 69Low (High Clearance)[13]
Visualization: Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_sampling Time Course Sampling cluster_analysis Analysis cluster_calc Calculation reagents Combine Test Compound, Liver Microsomes, & Buffer prewarm Pre-warm to 37°C reagents->prewarm start_rxn Initiate with NADPH prewarm->start_rxn aliquot Take Aliquots at Time Points (0, 5, 15, 30 min) start_rxn->aliquot quench Quench in Cold Acetonitrile + IS aliquot->quench lcms Analyze Samples by LC-MS/MS quench->lcms quantify Quantify Remaining Parent Compound lcms->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calc_thalf Calculate t½ plot->calc_thalf calc_clint Calculate CLint plot->calc_clint final_report final_report calc_thalf->final_report Stability Report calc_clint->final_report

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The physicochemical characteristics of azetidine-based benzamides are a complex interplay of the properties endowed by the benzamide core and the unique modulatory effects of the strained azetidine ring. This guide has outlined the critical importance of evaluating lipophilicity, solubility, and metabolic stability. The provided protocols represent industry-standard, self-validating systems for generating reliable and reproducible data to guide drug design. By systematically applying these experimental frameworks, researchers can effectively harness the potential of the azetidine scaffold to develop benzamide drug candidates with superior, well-balanced ADME profiles, ultimately increasing the probability of success in the challenging journey of drug development.

References

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  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

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  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Varule, G., Birle, R., Sahukare, K., & Kayande, N. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

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  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Wang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (2018). Thieme. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Structure of azetidine‐containing compounds found in nature. (2023). ResearchGate. [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026). ResearchGate. [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (2023). ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Medicinal Chemistry Letters. [Link]

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Sources

N-(azetidin-3-yl)-3-methoxybenzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1219967-60-8 (Free Base) | CAS: 1401425-77-1 (HCl Salt)

Executive Summary: The Azetidine Advantage

N-(azetidin-3-yl)-3-methoxybenzamide is a high-value pharmacophore building block used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It represents a strategic "molecular edit" where the unstable or metabolically liable motifs (such as cyclobutanes or flexible alkyl chains) are replaced by the rigid, sp³-rich azetidine ring.

For the medicinal chemist, this molecule offers a unique vector geometry. Unlike the planar amide bond attached to a phenyl ring, the azetidine core introduces a defined exit vector (approx. 180° substitution pattern if 1,3-substituted) while lowering lipophilicity (


) compared to its piperidine or pyrrolidine analogs. This guide details the physicochemical profile, synthesis architecture, and handling protocols for this specific entity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Identifiers
AttributeDetail
IUPAC Name N-(azetidin-3-yl)-3-methoxybenzamide
CAS (Free Base) 1219967-60-8
CAS (HCl Salt) 1401425-77-1
Molecular Formula

Molecular Weight 206.24 g/mol
SMILES COc1cccc(C(=O)NC2CNC2)c1
InChI Key FJILMDOJTBDEFQ-UHFFFAOYSA-N (Analogous base key)
Calculated Physicochemical Properties (In Silico)

Note: Values are predicted based on consensus algorithms useful for multiparameter optimization (MPO).

PropertyValueSignificance in Drug Design
cLogP ~0.5 - 0.9Ideal for lowering overall lipophilicity in lead series.
TPSA ~55 ŲWell within the range for CNS penetration (<90 Ų) and oral bioavailability.
H-Bond Donors 2 (Amide NH, Azetidine NH)Provides specific anchor points for receptor binding.
H-Bond Acceptors 3Includes the methoxy oxygen, carbonyl, and azetidine nitrogen.
pKa (Azetidine N) ~9.5 - 10.5Highly basic; exists predominantly as a cation at physiological pH.

Synthetic Architecture

The synthesis of N-(azetidin-3-yl)-3-methoxybenzamide requires careful handling of the strained azetidine ring. The 4-membered ring is susceptible to nucleophilic ring-opening under harsh acidic or Lewis-acidic conditions. Therefore, an orthogonal protection strategy using tert-butyloxycarbonyl (Boc) is the industry standard.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond. The key precursors are 3-methoxybenzoic acid (or its acyl chloride) and a protected 3-aminoazetidine core.

Retrosynthesis Target Target: N-(azetidin-3-yl)-3-methoxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 3-Methoxybenzoic Acid (or Acyl Chloride) Disconnection->Precursor1 Precursor2 1-Boc-3-aminoazetidine (Protected Core) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide from stable precursors.

Step-by-Step Synthesis Protocol

Reagents:

  • A: 1-Boc-3-aminoazetidine (CAS: 91188-13-5)

  • B: 3-Methoxybenzoyl chloride (CAS: 1711-05-3) OR 3-Methoxybenzoic acid + HATU

  • C: Triethylamine (TEA) or DIPEA

  • D: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step 1: Amide Coupling (The Construction)

Rationale: We use the Boc-protected amine to prevent polymerization of the azetidine and ensure regioselectivity at the exocyclic amine.

  • Dissolution: Dissolve 1.0 eq of 1-Boc-3-aminoazetidine in anhydrous Dichloromethane (DCM) at 0°C.

  • Base Addition: Add 2.5 eq of DIPEA (Hunig's Base). The excess base neutralizes the HCl generated if using acyl chloride.

  • Acylation: Dropwise add 1.1 eq of 3-methoxybenzoyl chloride .

    • Critical Control: Maintain temperature < 5°C during addition to prevent bis-acylation or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Intermediate: tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate.

Step 2: N-Boc Deprotection (The Release)

Rationale: Acidic cleavage removes the Boc group. HCl is preferred if the hydrochloride salt is the desired final form for stability.

  • Solvation: Dissolve the intermediate from Step 1 in minimal DCM or MeOH.

  • Acidolysis: Add 10 eq of 4M HCl in Dioxane at 0°C.

    • Why Dioxane? It allows for anhydrous conditions. Aqueous HCl can sometimes hydrolyze the newly formed amide bond or open the azetidine ring if heated.

  • Completion: Stir at RT for 1-2 hours. The product often precipitates as the HCl salt.

  • Isolation: Filter the solid precipitate. Wash with diethyl ether to remove non-polar impurities.

  • Free Base Generation (Optional): If the free base is required, dissolve the salt in water, adjust pH to ~11 with

    
    , and extract exhaustively with DCM/Isopropanol (3:1).
    

SynthesisWorkflow Start Start: 1-Boc-3-aminoazetidine Coupling Step 1: Amide Coupling (3-methoxybenzoyl chloride, DIPEA, DCM, 0°C) Start->Coupling Intermediate Intermediate: Boc-Protected Amide Coupling->Intermediate Deprotection Step 2: Deprotection (4M HCl in Dioxane or TFA/DCM) Intermediate->Deprotection Purification Purification: Precipitation (Salt) or Extraction (Base) Deprotection->Purification Final Final Product: N-(azetidin-3-yl)-3-methoxybenzamide Purification->Final

Figure 2: Linear workflow for the synthesis of the target molecule.

Quality Control & Analytical Validation

To ensure the integrity of the "Azetidine Switch," specific analytical signals must be verified.

Proton NMR ( NMR) Signature
  • Azetidine Ring Protons: Look for multiplets in the 3.5 - 4.5 ppm range. Due to the ring strain and the electron-withdrawing amide, these protons are deshielded.

  • Methoxy Group: A sharp singlet at ~3.8 ppm (

    
    ).
    
  • Aromatic Region: 4 protons in the 6.8 - 7.5 ppm range (characteristic of 1,3-disubstituted benzene).

  • Amide NH: A broad singlet, typically exchangeable with

    
    , around 8.0 - 9.0 ppm.
    
Mass Spectrometry (LCMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    • 
       (approx).
      
    • If Boc-protected intermediate is checked:

      
      .
      

Medicinal Chemistry Context: The "Azetidine Switch"[1]

Why use this specific scaffold? The transition from a piperidine or pyrrolidine to an azetidine (N-(azetidin-3-yl)) is a documented strategy in modern drug design, often referred to as "ring contraction."

  • Metabolic Stability: The azetidine ring is often more metabolically stable than the pyrrolidine ring due to geometric constraints that hinder oxidation at the

    
    -carbon adjacent to the nitrogen.
    
  • Solubility: The high

    
     character fraction (
    
    
    
    ) improves aqueous solubility compared to aromatic linkers.
  • Vector Alignment: The 3-aminoazetidine linkage provides a specific geometric exit vector that can optimize the position of the benzamide "warhead" or "tail" in a binding pocket, distinct from 4-aminopiperidine (linear) or 3-aminopyrrolidine (kinked).

Safety Note: While the final amide is stable, the 3-aminoazetidine precursor is a skin irritant and potential sensitizer. All synthesis steps involving the free amine should be conducted in a fume hood.

References

  • ChemSrc . (n.d.). N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride CAS 1401425-77-1.[2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[3] Retrieved from [Link]

  • PubChem . (n.d.). 3-Methoxyazetidine and related structures. Retrieved from [Link]

Sources

Therapeutic Applications of N-(azetidin-3-yl)-3-methoxybenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(azetidin-3-yl)-3-methoxybenzamide represents a pivotal "lead-like" scaffold in modern medicinal chemistry, bridging the gap between fragment-based drug discovery (FBDD) and high-affinity clinical candidates. Structurally, it combines the validated 3-methoxybenzamide (3-MBA) pharmacophore—a classic poly(ADP-ribose) polymerase (PARP) inhibitor—with an azetidine moiety, a saturated heterocycle increasingly favored for its ability to improve metabolic stability and physicochemical properties without adding excessive lipophilicity.

This guide analyzes the compound’s utility as a privileged structure in targeting DNA Damage Response (DDR) pathways, its role as a vector in fragment evolution, and the synthetic methodologies required for its derivatization.

Structural Pharmacology & Mechanistic Basis[1]

The Pharmacophore: 3-Methoxybenzamide (3-MBA)

The core of the molecule is the 3-methoxybenzamide motif. Historically, benzamides were among the first synthetic inhibitors of PARP-1. They function as nicotinamide mimics , competing with NAD+ for the catalytic domain of the PARP enzyme.

  • Binding Mode: The amide group forms critical hydrogen bonds with the hinge region of the PARP active site (specifically Gly863 and Ser904 in PARP-1).

  • The Methoxy Group: Provides a steric handle that fits into the hydrophobic pocket, improving selectivity over other NAD+-dependent enzymes.

The Vector: Azetidine-3-yl

The N-substitution with an azetidine-3-yl ring is a strategic medicinal chemistry modification designed to optimize "lead-likeness."

PropertyEffect of Azetidine Substitution
Lipophilicity (LogP) Lowers LogP compared to piperidine or phenyl analogs, improving water solubility.
Metabolic Stability Reduces susceptibility to oxidative metabolism common in larger aliphatic rings.
Fsp3 Character Increases the fraction of sp3-hybridized carbons, correlating with higher clinical success rates.
Vector Geometry Projects substituents at a defined vector, allowing "growth" of the molecule into the solvent-exposed region or adjacent sub-pockets (e.g., the adenosine binding pocket).
Mechanism of Action: Synthetic Lethality

In the context of oncology, N-(azetidin-3-yl)-3-methoxybenzamide derivatives operate via synthetic lethality .[1] By inhibiting PARP catalytic activity, these compounds prevent the repair of single-strand DNA breaks (SSBs). In tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), these SSBs convert to toxic double-strand breaks (DSBs), triggering apoptosis.

PARP_Mechanism SSB Single-Strand Break (SSB) PARP PARP Enzyme Recruited SSB->PARP Inhibitor N-(azetidin-3-yl)-3-methoxybenzamide (Traps PARP on DNA) PARP->Inhibitor Inhibition Replication Replication Fork Collapse Inhibitor->Replication PARP Trapping DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair Normal Cells NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA Mutated Cells Survival Cell Survival HR_Repair->Survival Death Cell Death (Apoptosis) NHEJ->Death Genomic Instability

Figure 1: Mechanism of Synthetic Lethality. The compound traps PARP on DNA, leading to replication fork collapse. In BRCA-deficient cells, this leads to cell death.

Applications in Fragment-Based Drug Discovery (FBDD)

N-(azetidin-3-yl)-3-methoxybenzamide is rarely the "final" drug; rather, it is a high-value fragment or intermediate .

Fragment Elaboration Strategy

In FBDD, this molecule serves as a "super-fragment" (Molecular Weight ~206 Da). It binds efficiently to the hinge region, and the azetidine nitrogen serves as a handle for fragment growing or linking .

Optimization Protocol:

  • Screening: Confirm binding via Surface Plasmon Resonance (SPR) or X-ray crystallography.

  • Vector Analysis: The azetidine nitrogen points towards the solvent front or the ribose-binding pocket.

  • Derivatization: Acylation or alkylation of the azetidine nitrogen allows the introduction of diversity elements to capture additional binding energy.

Example Evolution:

  • Fragment: N-(azetidin-3-yl)-3-methoxybenzamide (IC50 ~ µM range)

  • Lead: N-(1-benzylazetidin-3-yl)-3-methoxybenzamide (Improved potency via hydrophobic interactions)

  • Clinical Candidate: Introduction of urea or heteroaryl linkers to mimic the adenosine interaction seen in drugs like Veliparib .

Experimental Protocols

Chemical Synthesis

Objective: Synthesis of N-(azetidin-3-yl)-3-methoxybenzamide hydrochloride.

Reagents:

  • 3-Methoxybenzoic acid

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

  • 4M HCl in Dioxane

Workflow:

  • Amide Coupling:

    • Dissolve 3-methoxybenzoic acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 min at 0°C to activate the acid.

    • Add tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq).

    • Stir at RT for 12 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with NaHCO3 and brine. Dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).

    • Yield: Intermediate Boc-protected amide .

  • Deprotection:

    • Dissolve the intermediate in DCM.

    • Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2 hours.

    • Precipitate forms. Filter and wash with Et2O.

    • Product:N-(azetidin-3-yl)-3-methoxybenzamide HCl salt .

In Vitro PARP Inhibition Assay

Objective: Determine the IC50 of the compound against PARP-1.

ParameterSpecification
Assay Type Chemiluminescent ELISA or Fluorometric Assay
Substrate Histone-coated microplate
Enzyme Recombinant Human PARP-1 (0.5 U/well)
Co-factor Biotinylated NAD+
Detection Streptavidin-HRP / Chemiluminescent substrate
Controls Positive: Olaparib (nM range); Negative: DMSO only

Protocol:

  • Coat 96-well plates with histones overnight at 4°C.

  • Add PARP-1 enzyme buffer containing activated DNA.

  • Add N-(azetidin-3-yl)-3-methoxybenzamide (serial dilution: 100 µM to 1 nM).

  • Initiate reaction with Biotin-NAD+. Incubate 1 hour at RT.

  • Wash plate 3x with PBS-T.

  • Add Streptavidin-HRP. Incubate 30 min.

  • Add chemiluminescent substrate and read luminescence.

  • Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Analysis of Scaffolds

The transition from a simple benzamide to the azetidine derivative offers distinct advantages in drug design.

Scaffold Feature3-Methoxybenzamide (Parent)N-(azetidin-3-yl)-3-methoxybenzamide (Advanced)Clinical Relevance
Molecular Weight 151.16 Da206.24 DaIdeal fragment size (<300 Da).
Solubility ModerateHigh (due to ionizable amine)Critical for oral bioavailability.
Growth Potential Limited (no obvious vector)High (Azetidine N is a versatile handle)Enables library generation (DEL).
Target Selectivity Low (Pan-PARP/ADPRT)Tunable (via N-substitution)Basis for selective PARP1 vs PARP2 inhibitors.

References

  • Ohnishi, Y., et al. (1999).[2] "The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis."[2] Journal of Bacteriology, 181(4), 1348-1351.[2] Link

  • Chetty, V.J., et al. (2020).[2] "Poly (ADP-ribose) polymerase inhibitor 3-methoxybenzamide enhances in vitro plant growth, microtuberization, and transformation efficiency of blue potato."[2] In Vitro Cellular & Developmental Biology - Plant, 56, 559–569. Link

  • Ferraris, D.V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From the Concept to the Clinic." Journal of Medicinal Chemistry, 53(12), 4561–4584. Link

  • Steffen, J.D., et al. (2013). "Structural Implications for Selective Targeting of PARPs." Frontiers in Oncology, 3, 301. Link

  • Papeo, G., et al. (2015). "Insights into PARP Inhibitors' Selectivity using a Molecular Dynamics and Docking Approach." Journal of Chemical Information and Modeling, 55, 266-278. (General reference for benzamide pharmacophore dynamics).

Sources

A Technical Guide to 3-Methoxybenzamide Derivatives with Azetidine Rings: Synthesis, Biological Potential, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. This guide delves into the promising, yet relatively underexplored, class of compounds that merge the 3-methoxybenzamide moiety with an azetidine ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique conformational constraints and ability to impart favorable physicochemical properties to drug candidates.[1][2] Its incorporation can lead to improved metabolic stability, solubility, and three-dimensional diversity, which are critical for effective target engagement.[3] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects.[1][2][4]

The 3-methoxybenzamide scaffold, on the other hand, is a common feature in a variety of biologically active molecules. The methoxy group can influence receptor binding, membrane permeability, and metabolic stability, while the benzamide core provides a versatile platform for structural modification.[5] This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of 3-methoxybenzamide derivatives featuring an azetidine ring, offering a roadmap for researchers in the field.

Synthetic Strategies: Forging the Azetidine-Benzamide Linkage

The synthesis of 3-methoxybenzamide derivatives bearing an azetidine ring can be approached through several strategic disconnections. The most common strategies involve the formation of the amide bond between a pre-functionalized azetidine and 3-methoxybenzoic acid or its activated derivatives.

Strategy 1: Amide Coupling of 3-Aminoazetidines

A straightforward and widely applicable method involves the coupling of a suitable 3-aminoazetidine derivative with 3-methoxybenzoyl chloride or 3-methoxybenzoic acid activated with a coupling agent.

  • Step 1: Synthesis of N-protected 3-aminoazetidine. The synthesis often begins with a commercially available N-protected azetidin-3-one. Reduction of the ketone followed by conversion of the resulting alcohol to a leaving group (e.g., mesylate or tosylate) and subsequent displacement with an azide, followed by reduction, yields the 3-aminoazetidine.

  • Step 2: Amide bond formation. The protected 3-aminoazetidine is then coupled with 3-methoxybenzoic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[6] Alternatively, reaction with 3-methoxybenzoyl chloride in the presence of a base provides the desired amide.

  • Step 3: Deprotection. The final step involves the removal of the N-protecting group (e.g., Boc, Cbz) to yield the target N-(azetidin-3-yl)-3-methoxybenzamide.

Sources

Molecular weight and formula of N-(azetidin-3-yl)-3-methoxybenzamide

[1][2]

Executive Summary

N-(azetidin-3-yl)-3-methoxybenzamide (CAS: 1219967-60-8) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1][2] It serves as a critical intermediate for introducing the azetidine moiety—a four-membered nitrogenous ring that functions as a constrained, metabolic stable bioisostere for gem-dimethyl groups or piperazines. This guide details its molecular properties, validated synthetic routes, and strategic applications in fragment-based drug discovery (FBDD), particularly for CNS-targeted libraries where increasing fraction sp³ (Fsp³) is a priority.

Physicochemical Characterization

The molecule combines a lipophilic 3-methoxybenzoyl pharmacophore with a polar, basic azetidine core. This duality allows it to participate in hydrogen bonding while maintaining reasonable membrane permeability.

Table 1: Core Molecular Data
PropertyValueNotes
IUPAC Name N-(azetidin-3-yl)-3-methoxybenzamide
CAS Number 1219967-60-8Free Base
CAS Number (HCl) 1401425-77-1Hydrochloride Salt
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol Free Base
Exact Mass 206.1055
SMILES COc1cccc(C(=O)NC2CNC2)c1
LogP (Predicted) ~0.6 - 0.9Favorable for CNS penetration
pKa (Predicted) ~9.5 (Azetidine NH)Highly basic secondary amine
Appearance White to off-white solid

Synthetic Architecture

The synthesis of N-(azetidin-3-yl)-3-methoxybenzamide requires a convergent approach, protecting the reactive azetidine nitrogen to prevent polymerization or self-acylation.

Retrosynthetic Logic

The molecule is disconnected at the amide bond. The key challenge is the azetidine ring's strain, which necessitates mild coupling conditions to avoid ring opening. The secondary amine of the azetidine must be orthogonally protected (typically with Boc) during the acylation of the exocyclic primary amine.

Validated Synthetic Protocol

Step 1: Amide Coupling

  • Reactants: 3-Methoxybenzoic acid (1.0 eq) + 1-Boc-3-aminoazetidine (1.1 eq).

  • Coupling Agents: HATU (1.2 eq) / DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Conditions: Stir at RT for 4–16 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

  • Yield: Typically >85% (Intermediate: tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate).

Step 2: N-Boc Deprotection

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

  • Conditions: Stir at 0°C to RT for 2 hours.

  • Workup:

    • For HCl salt: Concentrate in vacuo; triturate with Et₂O to obtain solid.

    • For Free Base: Neutralize with saturated Na₂CO₃, extract into DCM/IPA (3:1), dry and concentrate.

Process Visualization

SynthesisPathSM13-Methoxybenzoic AcidIntermediateBoc-Protected Intermediate(Stable Amide)SM1->IntermediateSM21-Boc-3-aminoazetidineSM2->IntermediateReagents1HATU, DIPEA, DMFRT, 12hProductN-(azetidin-3-yl)-3-methoxybenzamide(Target Scaffold)Intermediate->Product Acidic CleavageStep2Deprotection(TFA/DCM or HCl/Dioxane)

Figure 1: Convergent synthesis pathway utilizing Boc-protection strategy to preserve azetidine ring integrity.

Analytical Protocols

To verify the identity and purity of the synthesized compound, the following diagnostic signals should be monitored.

1H NMR Interpretation (DMSO-d6)
  • Azetidine Ring: The azetidine protons appear as multiplets due to the ring puckering.

    • 
       ~3.5–4.0 ppm (4H, m, ring 
      
      
      ).
    • 
       ~4.7 ppm (1H, m, methine 
      
      
      attached to amide N).
  • Methoxy Group: Sharp singlet at

    
     3.80 ppm (3H, s, 
    
    
    ).
  • Aromatic Region: Four protons typically in the range of

    
     7.0–7.5 ppm, showing meta-substitution pattern.
    
  • Amide NH: Broad doublet or singlet around

    
     8.8–9.2 ppm (exchangeable with 
    
    
    ).
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of the azetidine ring or cleavage of the amide bond may be observed at higher collision energies.

Strategic Applications in Drug Discovery[6]

This molecule is not merely a reagent; it is a strategic scaffold used to optimize physicochemical properties in lead optimization.

Azetidine as a Bioisostere

The azetidine ring is a high-value replacement for larger saturated heterocycles like pyrrolidine or piperidine.

  • Reduced Lipophilicity: The smaller ring size lowers LogP compared to piperidine analogs.

  • Rigidity: The 4-membered ring restricts conformational freedom, potentially reducing the entropic penalty upon binding to a protein target.

  • Vector Control: The nitrogen at the 3-position allows for precise vectoring of substituents (e.g., arylation, reductive amination) to explore new chemical space within a binding pocket.

Fragment-Based Drug Discovery (FBDD)

Researchers use N-(azetidin-3-yl)-3-methoxybenzamide as a "growing vector." The free azetidine nitrogen is derivatized to reach adjacent sub-pockets.

  • Workflow:

    • Screen: Identify the benzamide motif binding to the target (e.g., PARP, Kinase).

    • Grow: React the azetidine NH with sulfonyl chlorides, aldehydes (reductive amination), or aryl halides (SnAr/Buchwald) to build potency.

Safety and Handling

While specific toxicological data for this specific intermediate is limited, it should be handled with the standard precautions for functionalized benzamides and secondary amines.

  • Hazard Classification (Predicted):

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation on the secondary amine. Hygroscopic in salt form.

References

  • PubChem . (2025).[5][6] N-(azetidin-3-yl)methanesulfonamide hydrochloride (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Organic Letters. (Contextual reference for Azetidine synthesis stability).

Role of Azetidin-3-yl Group in Medicinal Chemistry Pharmacophores

[1][2]

Executive Summary

The azetidin-3-yl moiety has evolved from a niche chemical curiosity to a "privileged scaffold" in modern drug discovery.[1][2] As a four-membered, nitrogen-containing heterocycle, it occupies a unique chemical space between the highly strained, reactive aziridine and the flexible, ubiquitous pyrrolidine/piperidine systems.[2]

For medicinal chemists, the azetidin-3-yl group offers a strategic solution to the "molecular obesity" crisis.[1][2] It allows for the introduction of metabolic stability and solubility without the lipophilic penalty associated with larger rings. Its rigid, puckered geometry provides distinct exit vectors that can fine-tune ligand-target interactions, often serving as a superior bioisostere for phenyl, piperidinyl, or cyclohexyl groups.[1][2]

Part 1: Structural & Physicochemical Pharmacophore

Geometry and Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered "butterfly" conformation . This geometric constraint is critical for pharmacophore design.

  • Puckering Angle: Gas-phase electron diffraction and X-ray crystallography confirm a ring puckering angle of approximately 37° .[1][2] This is not a flat square; the ring flexes to relieve torsional strain between vicinal hydrogens.

  • Vector Implications: Substituents at the C3 position project at angles distinct from those at the C4 position of piperidine. This allows the azetidin-3-yl group to orient functional groups into sub-pockets that larger rings cannot access without steric clashes.[1][2]

Physicochemical Modulation

The incorporation of an azetidin-3-yl group systematically alters the physicochemical profile of a lead compound.[1][2]

PropertyAzetidine EffectMechanism
Basicity (pKa) ~11.3 (Parent)High s-character of the nitrogen lone pair due to ring strain typically lowers basicity slightly compared to piperidine, but it remains a strong base unless functionalized with EWGs (e.g., 3-fluoro).[1][2]
Lipophilicity (LogD) Lowers LogDThe high fraction of sp³ carbons (Fsp³) relative to molecular weight increases water solubility. It is less lipophilic than a phenyl ring or a cyclohexyl ring.
Metabolic Stability Increases StabilityThe strained ring is less prone to oxidative N-dealkylation (a common clearance pathway for piperidines) due to the high energy barrier of forming an iminium ion intermediate in a 4-membered ring.[1][2]
Ligand Efficiency (LE) Increases LEBy reducing molecular weight (MW) while maintaining or improving potency, the azetidinyl group often boosts Ligand Efficiency metrics.[3]

Part 2: Bioisosterism & Design Strategy

The azetidin-3-yl group is most frequently deployed as a bioisostere for:

  • Piperidine/Piperazine: Reducing the ring size from 6 to 4 contracts the molecule, potentially avoiding steric clashes in tight binding pockets.

  • Phenyl Ring: The 1,3-disubstituted azetidine mimics the vector of a para-substituted phenyl ring but with significantly lower lipophilicity and higher solubility.[2]

  • Cyclobutane: Introducing the nitrogen provides a handle for solubilizing salts and hydrogen bond interactions.

Visualization: Bioisosteric Decision Logic

Bioisostere_LogicStartLead Compound OptimizationProblem1High Lipophilicity (LogP > 4)Start->Problem1Problem2Metabolic Instability(N-dealkylation)Start->Problem2Problem3Steric Clash in PocketStart->Problem3SolutionReplace Core with Azetidin-3-ylProblem1->SolutionBioisostereProblem2->SolutionBioisostereProblem3->SolutionBioisostereOutcome1Reduced LogP(Increased Fsp3)Solution->Outcome1Outcome2Blocked Metabolic Site(High Strain Barrier)Solution->Outcome2Outcome3Contracted Vector(Rigid Linker)Solution->Outcome3

Figure 1: Decision logic for employing azetidin-3-yl bioisosteres in lead optimization.

Part 3: Synthetic Accessibility & Protocols

Synthesizing 3-substituted azetidines requires navigating the ring strain.[1][2] The most robust route for medicinal chemistry involves functionalizing the commercially available 1-Boc-3-azetidinone .[1][2]

Protocol: Reductive Amination of 1-Boc-3-azetidinone

This is the standard method to generate 3-amino-azetidine derivatives.[1][2]

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.1 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Acetic Acid (catalytic)[2]

  • DCM (Dichloromethane)[2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Boc-3-azetidinone in anhydrous DCM (0.1 M). Add the amine and catalytic acetic acid. Stir at Room Temperature (RT) for 1-2 hours. Note: Pre-formation of the imine is crucial for steric bulk amines.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to control exotherm.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by LCMS for disappearance of ketone.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Advanced Route: Cross-Coupling (Ni/Photoredox)

For attaching aryl groups directly to the C3 position (forming 3-arylazetidines ), traditional S_NAr is difficult.[2] Modern metallaphotoredox catalysis is preferred.

  • Substrate: 1-Boc-3-iodoazetidine.[1][2]

  • Catalyst: NiCl₂·glyme / Ir-photocatalyst.

  • Coupling Partner: Aryl bromide/iodide.

  • Mechanism: Radical formation at C3 stabilized by the Boc group, followed by Ni-mediated capture.[2]

Visualization: Synthetic Pathways

Synthesis_PathwaysKetone1-Boc-3-azetidinoneRedAmReductive Amination(STAB, Amine)Ketone->RedAmHWEHorner-Wadsworth-Emmons(Phosphonate)Ketone->HWEIodide1-Boc-3-iodoazetidineCrossCNi/Photoredox Coupling(Ar-Br)Iodide->CrossCProd13-Amino-Azetidines(Secondary/Tertiary Amines)RedAm->Prod1Prod23-Alkylidene-Azetidines(Exocyclic Double Bond)HWE->Prod2Prod33-Aryl-Azetidines(C-C Bond Formation)CrossC->Prod3

Figure 2: Primary synthetic routes to functionalized azetidin-3-yl scaffolds.[1][2]

Part 4: Case Studies in Drug Development

Baricitinib (Olumiant)[2]
  • Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor).[4]

  • Role of Azetidine: The molecule features a 1-(ethylsulfonyl)-3-azetidinyl moiety linked to a pyrazole.[1][2][4][5]

  • Pharmacophore Insight: The azetidine acts as a rigid spacer connecting the ethylsulfonyl group (solvent exposed) to the pyrazole-pyrrolo[2,3-d]pyrimidine core (hinge binder).[1][2] The 3,3-disubstitution (with the cyanomethyl group) locks the conformation, preventing the "floppiness" that a propyl chain would introduce, thereby minimizing the entropic penalty of binding.

Cobimetinib (Cotellic)[2]
  • Indication: Melanoma (MEK Inhibitor).[6][7]

  • Role of Azetidine: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl core.[1][2][6][7][8]

  • Pharmacophore Insight: The azetidine is part of a "spiro-like" compact system (though not a true spiro).[1][2] The C3-hydroxyl group is critical for H-bonding with the phosphate-binding loop of MEK.[1][2] The 4-membered ring positions this hydroxyl group precisely where a larger ring might push it out of range.[1]

Delgocitinib (Corectim)[2]
  • Indication: Atopic Dermatitis (Pan-JAK Inhibitor).[9][10]

  • Role of Azetidine: Features a 1,6-diazaspiro[3.4]octane system.[1][2][10]

  • Pharmacophore Insight: This is an evolution of the azetidine pharmacophore. The azetidine ring is fused in a spiro-fashion to a pyrrolidine.[1] This creates an incredibly rigid, three-dimensional scaffold that fills the ATP-binding pocket with high specificity, demonstrating the "next generation" of azetidine utility.[1][2]

Part 5: Safety & Metabolic Considerations

While azetidines are strained, they are generally metabolically stable compared to aziridines. They do not typically act as alkylating agents under physiological conditions.

  • Reactive Metabolites: The primary risk is ring opening after metabolic activation (e.g., alpha-hydroxylation), but this is less favored than in larger rings.[2]

  • Glutathione Trapping: Standard screening (GSH trapping) is recommended, but azetidin-3-yl compounds rarely show positive results unless activated by strong electron-withdrawing groups on the nitrogen that increase the electrophilicity of the ring carbons.[1][2]

References

  • Baricitinib: A Novel, Potent, and Selective JAK1/2 Inhibitor. Journal of Medicinal Chemistry. Link[2]

  • Discovery of Cobimetinib (GDC-0973), a Potent and Selective MEK Inhibitor. ACS Medicinal Chemistry Letters. Link[2]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry. Link[2]

  • Ring Puckering of Azetidine: An Electron Diffraction Study. Journal of the Chemical Society. Link

  • Delgocitinib (JTE-052): A Novel JAK Inhibitor for Atopic Dermatitis. The Journal of Dermatology. Link[2]

An In-depth Technical Guide to the Metabolic Stability Profile of N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a pivotal determinant of its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and dosing regimen. N-(azetidin-3-yl)-3-methoxybenzamide is a molecule of interest, incorporating a strained azetidine ring and a methoxybenzamide moiety, both of which present unique metabolic liabilities and opportunities. This guide provides a comprehensive technical overview of the anticipated metabolic profile of N-(azetidin-3-yl)-3-methoxybenzamide and details the state-of-the-art methodologies for its empirical evaluation. We will delve into the rationale behind experimental designs, from foundational in vitro assays to the identification of potential metabolites, thereby offering a robust framework for the preclinical assessment of this compound.

Introduction: The Significance of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical attribute that dictates its in vivo fate.[1] Rapid metabolism can lead to low systemic exposure and a short duration of action, necessitating higher or more frequent dosing.[1] Conversely, excessively high metabolic stability may result in drug accumulation and an increased risk of toxicity. Therefore, a thorough understanding and early assessment of a compound's metabolic profile are indispensable for successful drug development.[2]

N-(azetidin-3-yl)-3-methoxybenzamide (Figure 1) presents a fascinating case study in metabolic stability due to its distinct structural features:

  • The Azetidine Ring: This four-membered saturated heterocycle possesses significant ring strain, which can render it susceptible to enzymatic cleavage.[3][4] While more stable than the highly reactive aziridine ring, its reactivity is greater than that of larger pyrrolidine or piperidine rings.[3]

  • The Methoxybenzamide Moiety: The methoxy group is a common site for O-demethylation by cytochrome P450 (CYP) enzymes, a primary Phase I metabolic pathway.[5][6] The amide linkage can also be a target for hydrolysis.[7]

This guide will provide a predictive analysis of the metabolic fate of N-(azetidin-3-yl)-3-methoxybenzamide and a detailed experimental blueprint for its characterization.

Figure 1: Chemical Structure of N-(azetidin-3-yl)-3-methoxybenzamide

G a N-(azetidin-3-yl)-3-methoxybenzamide b

Caption: The chemical structure of N-(azetidin-3-yl)-3-methoxybenzamide.

Predicted Metabolic Pathways

Based on its chemical structure, several metabolic pathways can be hypothesized for N-(azetidin-3-yl)-3-methoxybenzamide. These include both Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For N-(azetidin-3-yl)-3-methoxybenzamide, the following Phase I transformations are anticipated:

  • O-Demethylation: The methoxy group on the benzene ring is a prime candidate for O-demethylation by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, to form the corresponding phenol.[8][9] This is a very common metabolic pathway for compounds containing methoxyaryl moieties.[5][6]

  • Aromatic Hydroxylation: The benzene ring can undergo hydroxylation at positions ortho or para to the existing substituents, mediated by CYP enzymes.

  • Azetidine Ring Oxidation: The azetidine ring may be subject to oxidation, potentially leading to the formation of a hydroxylated derivative.

  • Amide Hydrolysis: The amide bond could be cleaved by amidases, although this is generally a slower process compared to ester hydrolysis.[7] This would yield 3-methoxybenzoic acid and azetidin-3-amine.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

  • Glucuronidation: The phenol metabolite formed from O-demethylation is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

  • Sulfation: The phenolic metabolite can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

  • Glutathione Conjugation: A particularly noteworthy pathway for azetidine-containing compounds is ring-opening via nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[10][11] This reaction can occur without prior bioactivation by CYP450 enzymes and is driven by the strain of the four-membered ring.[10][11]

The interplay of these potential pathways is illustrated in the following diagram:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(azetidin-3-yl)- 3-methoxybenzamide Phenol O-Demethylated Metabolite (Phenol) Parent->Phenol CYP450 (O-Demethylation) Hydroxylated Aromatic Hydroxylated Metabolite Parent->Hydroxylated CYP450 (Hydroxylation) Amide_Cleavage 3-Methoxybenzoic Acid + Azetidin-3-amine Parent->Amide_Cleavage Amidase (Hydrolysis) GSH_Adduct Glutathione Adduct (Ring-Opened Azetidine) Parent->GSH_Adduct GSTs Glucuronide Glucuronide Conjugate Phenol->Glucuronide UGTs Sulfate Sulfate Conjugate Phenol->Sulfate SULTs

Caption: Predicted metabolic pathways for N-(azetidin-3-yl)-3-methoxybenzamide.

Experimental Assessment of Metabolic Stability

A tiered approach is recommended for evaluating the metabolic stability of N-(azetidin-3-yl)-3-methoxybenzamide, starting with high-throughput in vitro assays and progressing to more detailed metabolite identification studies.

In Vitro Liver Microsomal Stability Assay

This is the foundational assay to assess Phase I metabolic stability.[2] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of N-(azetidin-3-yl)-3-methoxybenzamide in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • In a microcentrifuge tube, combine liver microsomes (from human and other species of interest, e.g., rat, mouse, dog) and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the microsomal suspension.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system. The final incubation volume is typically 200-500 µL.

    • Include control incubations:

      • -NADPH: To assess non-CYP mediated degradation.

      • Heat-inactivated microsomes: To assess chemical instability.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

G cluster_workflow Liver Microsomal Stability Assay Workflow Start Prepare Incubation Mixture (Microsomes, Buffer, Compound) Incubate Incubate at 37°C Start->Incubate Add_NADPH Initiate with NADPH Incubate->Add_NADPH Sample Sample at Time Points Add_NADPH->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze End Calculate t½ and CLint Analyze->End

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Cryopreserved hepatocytes are considered a more comprehensive in vitro model as they contain both Phase I and Phase II enzymes, as well as transporters.[2] This assay provides a more complete picture of metabolic stability.

Objective: To determine the in vitro half-life and intrinsic clearance in a system that incorporates both Phase I and Phase II metabolism.

Protocol:

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved hepatocytes instead of microsomes. The incubation medium will also be a more complex cell culture medium.

Metabolite Identification

Objective: To identify the major metabolites of N-(azetidin-3-yl)-3-methoxybenzamide.

Methodology:

  • Incubate the compound at a higher concentration with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).

  • Analyze the samples using high-resolution LC-MS/MS.

  • Compare the chromatograms of the test incubations with control incubations to identify metabolite peaks.

  • Use the mass shift from the parent compound and fragmentation patterns to propose the structures of the metabolites.

Data Interpretation and Presentation

The results from the metabolic stability assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Metabolic Stability Data for N-(azetidin-3-yl)-3-methoxybenzamide

In Vitro SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human4515.4
Rat3023.1
Mouse2034.7
Dog5512.6
Hepatocytes Human3519.8
Rat2527.7

Interpretation of Hypothetical Data:

  • The longer half-life in human liver microsomes compared to rat and mouse suggests slower Phase I metabolism in humans.

  • The shorter half-life in hepatocytes compared to microsomes for all species suggests that Phase II metabolism contributes significantly to the overall clearance of the compound. This would warrant further investigation into the specific Phase II pathways involved, such as glucuronidation of the O-demethylated metabolite or glutathione conjugation of the parent compound.

Conclusion and Future Directions

This guide has outlined the predicted metabolic profile of N-(azetidin-3-yl)-3-methoxybenzamide and provided a detailed framework for its experimental evaluation. The presence of both a methoxybenzamide moiety and a strained azetidine ring suggests a complex interplay of Phase I and Phase II metabolic pathways. A key area of investigation will be the potential for azetidine ring-opening via glutathione conjugation, a pathway that is not always considered in standard metabolic stability screening.

The experimental protocols described herein, from liver microsomal and hepatocyte stability assays to metabolite identification, will provide the necessary data to build a comprehensive understanding of the metabolic fate of this compound. These findings will be crucial for guiding further drug development efforts, including lead optimization and the design of in vivo pharmacokinetic studies.

References

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. [Link][10]

  • (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. [Link][11]

  • Main metabolic pathways of BZDs discussed in the text. For clarity,... ResearchGate. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny I Medycyny Doswiadczalnej. [Link][2]

  • Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link][4]

  • Drug Metabolism - Introduction | Biotransformations. YouTube. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Metabolic Changes of Drugs and Related Organic Compounds. SlideShare. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Xenobiotica. [Link][5][6]

  • Cytochrome P450 Drug Metabolism. DynaMedex. [Link][8]

  • Cytochrome P450 Drug Metabolism. DynaMedex. [Link][9]

Sources

Methodological & Application

Technical Application Note: Synthesis Protocols for N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-(azetidin-3-yl)-3-methoxybenzamide , a pharmacologically relevant fragment often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The azetidine ring serves as a rigid, low-molecular-weight spacer that improves physicochemical properties compared to larger piperidine or pyrrolidine analogs.

The protocol is designed for high reproducibility and scalability, utilizing a two-step modular synthesis :

  • Amide Coupling: Activation of 3-methoxybenzoic acid and coupling with tert-butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine).

  • N-Boc Deprotection: Acid-mediated cleavage to yield the final product as a stable salt.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a convergent strategy. The azetidine nitrogen must remain protected (Boc) during the acylation event to prevent polymerization and ensure regioselectivity.

Reaction Scheme

ReactionScheme SM1 3-Methoxybenzoic Acid (Starting Material A) Inter Intermediate: tert-butyl 3-(3-methoxybenzamido) azetidine-1-carboxylate SM1->Inter HATU, DIPEA DMF, RT SM2 1-Boc-3-aminoazetidine (Starting Material B) SM2->Inter Prod Target Product: N-(azetidin-3-yl)-3-methoxybenzamide (Salt Form) Inter->Prod TFA/DCM or HCl/Dioxane

Figure 1: Retrosynthetic logic flow from starting materials to the final deprotected salt.

Experimental Protocols

Phase 1: Amide Coupling (The "Build")

Objective: Synthesize the protected intermediate tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate. Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is chosen over EDC/HOBt for its superior reaction kinetics and higher conversion rates with secondary amines and sterically constrained rings like azetidine.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Methoxybenzoic acid 1.0Limiting Reagent
1-Boc-3-aminoazetidine 1.1Nucleophile
HATU 1.2Coupling Agent (Activator)
DIPEA (N,N-Diisopropylethylamine) 3.0Base (Proton Scavenger)
DMF (Anhydrous) 10 volSolvent
Step-by-Step Procedure
  • Activation: Charge a dry round-bottom flask with 3-methoxybenzoic acid (1.0 eq) and anhydrous DMF (10 mL/g). Stir at room temperature (RT) under N₂ atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution may warm slightly.[1]

  • Coupling Agent: Add HATU (1.2 eq) in a single portion. The solution will typically turn yellow/orange. Stir for 15 minutes to form the active ester (O-At ester).

  • Amine Addition: Add 1-Boc-3-aminoazetidine (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hexane). Look for the disappearance of the acid (SM) and formation of the intermediate (M+H = ~307 Da for the Boc-protected species).

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 vol).

    • Wash sequentially with:

      • 1M HCl (2x) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

      • Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0–60% EtOAc in Hexanes).

Phase 2: Deprotection (The "Reveal")

Objective: Remove the Boc group to release the free azetidine amine. Rationale: Azetidines are prone to ring-opening or polymerization in their free-base form. Therefore, acidic deprotection is used to isolate the product directly as a stable salt (Trifluoroacetate or Hydrochloride).

Option A: TFA Deprotection (Standard Research Scale)

Preferred for speed and ease of purification via HPLC.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (5 vol).

  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise (Final ratio DCM:TFA = 4:1).

  • Reaction: Warm to RT and stir for 1–2 hours.

    • Checkpoint: LCMS should show complete loss of the Boc group (-100 mass units) and a peak at M+H = ~207 Da.

  • Isolation:

    • Concentrate the mixture to an oil in vacuo.

    • Co-evaporation: Add toluene (2x) and evaporate to remove residual TFA (azeotrope).

    • Trituration: Add cold Diethyl Ether (Et₂O) to the residue. Sonicate to induce precipitation.

    • Filter the white solid. This is the N-(azetidin-3-yl)-3-methoxybenzamide trifluoroacetate .

Option B: HCl Deprotection (Scale-Up / Biology Friendly)

Preferred if the TFA counterion is toxic to specific biological assays.

  • Dissolution: Dissolve intermediate in minimal 1,4-Dioxane or MeOH.

  • Acidification: Add 4M HCl in Dioxane (5–10 eq).

  • Reaction: Stir at RT for 2–3 hours. A white precipitate often forms.

  • Isolation: Filter the solid directly or dilute with Et₂O and filter. Dry under high vacuum. Product is the Hydrochloride salt .

Workflow Visualization

Workflow cluster_coupling Phase 1: Coupling cluster_deprotect Phase 2: Deprotection Step1 Activate Acid (Acid + HATU + DIPEA) Step2 Add Amine (1-Boc-3-aminoazetidine) Step1->Step2 15 min activation Step3 Workup (Acid/Base Wash) Step2->Step3 2-4 hrs reaction Step4 Acid Cleavage (TFA/DCM or HCl/Dioxane) Step3->Step4 Intermediate Transfer Step5 Isolation (Evaporation & Trituration) Step4->Step5 1-2 hrs Final Final Salt Product (>95% Purity) Step5->Final Filter & Dry

Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 9.0–9.2 (br s, 1H)Amide NH proton.
δ 8.8–9.0 (br s, 2H)Azetidinium NH₂⁺ protons (Salt form).
δ 3.80 (s, 3H)Methoxy group (-OCH₃).
δ 4.0–4.4 (m, 4H)Azetidine ring protons (distinctive splitting).
LCMS (ESI+) m/z = 207.1 [M+H]⁺Mass of the free base core.
HPLC Single Peak (>95%)UV detection at 254 nm (Benzamide chromophore).

Note on Stability: The salt form is stable at room temperature for months if stored in a desiccator. The free base should be generated in situ immediately before biological testing if required, as it may degrade over time.

Safety & Handling

  • Azetidines: While the 3-aminoazetidine core is generally stable, azetidines are strained rings. Avoid excessive heat (>100°C) or strong Lewis acids unless necessary.

  • HATU: A potent sensitizer. Handle in a fume hood; avoid inhalation of dust.

  • TFA: Corrosive and volatile. Use only in a well-ventilated hood.

References

  • Amide Coupling Methodology

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection conditions).
  • Azetidine Synthesis & Properties

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Reagent Data (1-Boc-3-aminoazetidine)

    • Sigma-Aldrich Product Specification: 1-Boc-3-aminoazetidine. Link

Sources

Step-by-step preparation of N-(azetidin-3-yl)-3-methoxybenzamide from azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring is a "privileged scaffold" in modern medicinal chemistry, offering a rigid, low-molecular-weight alternative to larger saturated heterocycles like pyrrolidine or piperidine. However, the synthesis of N-(azetidin-3-yl)-3-methoxybenzamide presents a specific regioselectivity challenge. The starting material, azetidin-3-amine, contains two nucleophilic nitrogen atoms: the endocyclic secondary amine (N1) and the exocyclic primary amine (N3).

Direct acylation of the unprotected diamine typically results in a mixture of products, with the secondary ring nitrogen often reacting competitively or preferentially. To ensure high fidelity and yield of the target exocyclic amide, this protocol utilizes a Protecting Group Strategy employing tert-butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine). This guide details the coupling, deprotection, and critical isolation steps required to handle the polar, water-soluble free base product.

Strategic Pathway & Rationale

The Regioselectivity Challenge

The core objective is to form an amide bond exclusively at the exocyclic amine (C3 position) while leaving the azetidine ring nitrogen (N1) available as a free amine (or salt) for further elaboration or biological testing.

The Solution:

  • Block N1: Use the commercially available 1-Boc-3-aminoazetidine. The Boc group renders the ring nitrogen non-nucleophilic.

  • Selective Coupling: Acylate the free primary amine at C3 using HATU-mediated activation of 3-methoxybenzoic acid.

  • Controlled Deprotection: Remove the Boc group under acidic conditions (TFA) without degrading the strained azetidine ring.

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Boc-3-aminoazetidine (Starting Material) Intermediate Boc-Protected Intermediate Start->Intermediate Amide Coupling (DMF, RT, 2h) Reagents 3-Methoxybenzoic Acid + HATU / DIPEA Reagents->Intermediate Product N-(azetidin-3-yl)- 3-methoxybenzamide (TFA Salt) Intermediate->Product Boc Removal (RT, 1h) TFA TFA / DCM (Deprotection) FreeBase Free Base Isolation (SCX or Extraction) Product->FreeBase Neutralization

Figure 1: Strategic workflow for the regioselective synthesis of the target azetidine amide.

Materials & Reagents Table

Reagent / SolventRolePurity / GradeEquiv.
1-Boc-3-aminoazetidine Starting Material>97%1.0
3-Methoxybenzoic acid Coupling Partner>98%1.1
HATU Coupling Reagent>98%1.2
DIPEA (Hünig's Base)BaseAnhydrous3.0
DMF SolventAnhydrousN/A
TFA (Trifluoroacetic acid)Deprotection AcidReagent GradeExcess
Dichloromethane (DCM) SolventHPLC GradeN/A

Experimental Protocols

Phase 1: Amide Coupling

Objective: Synthesis of tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate.

Rationale: HATU is selected over EDC/HOBt for its faster kinetics and higher conversion rates with sterically unhindered benzoic acids.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzoic acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns slightly yellow, indicating active ester formation.

  • Addition: Add 1-Boc-3-aminoazetidine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir the mixture at RT under an inert atmosphere (N₂ or Ar) for 2–4 hours.

    • QC Check: Monitor by LCMS or TLC (50% EtOAc/Hexane). Look for the disappearance of the amine (ninhydrin stain) and formation of the less polar amide.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 1M Citric acid or 0.5M HCl (to remove excess DIPEA/amine).

      • Saturated NaHCO₃ (to remove unreacted benzoic acid).

      • Brine.[1][2]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–60% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (White to off-white foam).

Phase 2: N-Boc Deprotection

Objective: Removal of the tert-butyl carbamate to yield the target mono-amide.

Rationale: Azetidines are acid-stable, but the ring strain makes them sensitive to nucleophiles. TFA/DCM is a mild, standard method.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (concentration ~0.1 M).

  • Acidification: Cool the solution to 0°C (ice bath). Add TFA dropwise until the ratio is approximately 1:4 (TFA:DCM).

    • Note: Cooling prevents exotherms that could degrade the sensitive azetidine ring.

  • Reaction: Remove the ice bath and stir at RT for 1–2 hours.

    • QC Check: LCMS should show the mass of the product (M+H) and total loss of the Boc-protected mass (M+H - 100 or M+H - 56).

  • Concentration: Concentrate the mixture in vacuo to remove DCM and most TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA.

    • Result: The product exists as the TFA salt (viscous oil or gum).

Phase 3: Isolation of Free Base (Critical Step)

Challenge: The free base (secondary amine) is polar and water-soluble. Standard aqueous extraction often leads to low recovery.

Method A: Ion Exchange (Recommended for High Purity)

  • Dissolve the TFA salt residue in MeOH.

  • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash the cartridge with MeOH (3 column volumes) to elute non-basic impurities (e.g., residual 3-methoxybenzoic acid).

  • Elute the target amine with 2M NH₃ in MeOH .

  • Concentrate the ammoniacal filtrate to yield the clean free base.

Method B: High pH Extraction (Alternative)

  • Dissolve the salt in a minimal amount of water.

  • Basify to pH >12 using 2N NaOH.

  • Extract exhaustively (4x) with DCM:Isopropanol (3:1) . Note: Pure DCM is often insufficient for extracting polar azetidines.

  • Dry combined organics over Na₂SO₄ and concentrate.

Analytical Validation (Self-Validating Data)

To confirm the identity and purity of N-(azetidin-3-yl)-3-methoxybenzamide , compare your data against these expected parameters:

LC-MS (Liquid Chromatography - Mass Spectrometry)[3]
  • Target Mass (Free Base):

    • Formula: C₁₁H₁₄N₂O₂

    • Exact Mass: 206.11

    • Expected [M+H]⁺: 207.1

  • Purity Check: Single peak integration >95% at 254 nm.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
  • Aromatic Region: Look for the 4 protons of the 3-methoxybenzoyl group (multiplets around 7.0–7.5 ppm).

  • Amide NH: A doublet around 8.5–9.0 ppm (coupling to the CH at C3).

  • Methoxy Group: A sharp singlet (3H) at ~3.8 ppm.

  • Azetidine Ring (Diagnostic):

    • C3-H: A multiplet/quintet at ~4.5–4.8 ppm.

    • C2/C4-H (Ring Protons): In the free base, these appear as multiplets around 3.5–4.0 ppm. Note: In the TFA salt, these protons will shift downfield due to the charged ammonium center.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Incomplete activation or hydrolysis of active ester.Ensure DMF is anhydrous.[2][3] Pre-activate acid/HATU for 5 mins before adding amine.
Product stuck in Aqueous Layer Product is too polar (Free Base).Use Method A (SCX) or extract with DCM/IPA (3:1). Do not use ether/hexanes.
Ring Opening Harsh conditions or nucleophilic attack.Avoid heating >50°C. Avoid strong nucleophiles during deprotection.
Residual TFA Incomplete evaporation.The TFA salt is often hygroscopic. Lyophilize from water/acetonitrile if a solid salt is required.

References

  • Amide Bond Formation: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][3][5] Tetrahedron, 61(46), 10827-10852. Link

  • Azetidine Synthesis & Handling: General Reactivity: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Boc Deprotection: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.
  • HATU Coupling Reagent: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Workup of Polar Amines: Practical Guide to SCX Purification. Biotage Application Notes. Link

Sources

Application Note & Protocols: Strategic Amide Coupling of 3-Methoxybenzoic Acid and Azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone transformation in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide to the strategic coupling of 3-methoxybenzoic acid and azetidin-3-amine, yielding N-(azetidin-3-yl)-3-methoxybenzamide. We delve into the critical theoretical considerations, compare various coupling methodologies, and present detailed, validated protocols for three widely employed reagent systems: a carbodiimide-based approach (EDC/HOBt), a phosphonium salt (PyBOP), and a uronium salt (HATU). The causality behind reagent selection, solvent choice, and reaction parameter optimization is explained to empower researchers to make informed decisions for successful amide bond synthesis.

Introduction: The Nuances of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow, requiring high temperatures that are incompatible with many functionalized molecules. The primary obstacle is the facile acid-base reaction between the carboxylic acid and the amine, which forms a non-productive ammonium carboxylate salt.[2] Therefore, the activation of the carboxylic acid is paramount. This is achieved by converting the hydroxyl group into a good leaving group, rendering the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[1]

The choice of coupling reagent is a critical decision influenced by factors such as substrate sterics, electronic properties, potential for racemization, cost, and ease of byproduct removal.[3] This guide will explore three distinct classes of modern coupling reagents for the synthesis of N-(azetidin-3-yl)-3-methoxybenzamide.

Reactant Overview and Strategic Considerations

A thorough understanding of the starting materials is crucial for designing a robust coupling protocol.

CompoundStructureM.W.pKaSolubilityKey Considerations
3-Methoxybenzoic Acid 152.15 g/mol [4]~4.10[4][5]Soluble in ethanol, methanol; slightly soluble in water.[4][6]The carboxylic acid requires activation. The pKa is typical for a benzoic acid derivative.
Azetidin-3-amine 72.11 g/mol ~10.36 (predicted for a similar structure)[7]Typically used as a salt (e.g., dihydrochloride) which is water-soluble. The free base is a volatile liquid.A small, cyclic secondary amine. Can be prone to side reactions if not handled correctly. Often requires liberation from its salt form in situ.

Strategic Insights:

  • Basicity and Nucleophilicity: Azetidin-3-amine is a reasonably strong base and a good nucleophile. Its small ring structure can influence its reactivity profile.

  • In Situ Salt Break: When using the dihydrochloride salt of azetidin-3-amine, a sufficient amount of a non-nucleophilic base is required to liberate the free amine for the coupling reaction. Typically, 2-3 equivalents of a base like N,N-diisopropylethylamine (DIPEA) are used.[8][9]

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent dictates the reaction mechanism, potential side products, and overall efficiency. We will focus on three common and effective reagents.

Carbodiimide-Mediated Coupling: EDC/HOBt
  • Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction.[10] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which is less prone to side reactions and racemization.[3] The amine then reacts with this active ester to form the desired amide.[3]

  • Advantages: Cost-effective, and the urea byproduct is water-soluble, facilitating purification via aqueous workup.[10][12]

  • Disadvantages: Generally slower reaction times compared to uronium or phosphonium salts. The O-acylisourea intermediate can be prone to side reactions if HOBt is not used.[10]

Phosphonium Salt Coupling: PyBOP
  • Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based reagent.[13] In the presence of a base, the carboxylate anion attacks the phosphonium center to form an active HOBt ester, liberating tris(pyrrolidino)phosphine oxide.[13][14] This active ester is then readily attacked by the amine.

  • Advantages: High coupling efficiency, mild reaction conditions, and suppression of racemization.[13] A key advantage over aminium/uronium salts is that phosphonium salts do not react with the free amine component, preventing the formation of guanidinium byproducts.[1]

  • Disadvantages: Higher cost compared to EDC. The phosphine oxide byproduct can sometimes complicate purification, though it is generally more soluble than the byproducts of older phosphonium reagents like BOP.[14]

Uronium/Aminium Salt Coupling: HATU
  • Mechanism: [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) is a highly effective uronium/aminium-type coupling reagent based on 1-hydroxy-7-azabenzotriazole (HOAt).[15] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[15][16] The pyridine nitrogen in the HOAt moiety is thought to accelerate the coupling reaction.[15]

  • Advantages: Very high reactivity, fast reaction times, and low rates of epimerization, making it suitable for challenging couplings.[3]

  • Disadvantages: Highest cost of the three reagents. A potential side reaction is the guanidinylation of the amine if the coupling reagent is in excess or if the amine is exposed to HATU before the carboxylic acid is fully activated.[15][17]

Experimental Protocols

The following protocols are designed for the coupling of 3-methoxybenzoic acid and azetidin-3-amine (used as its dihydrochloride salt). All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be anhydrous unless otherwise specified.

General Workflow

The overall process for each protocol follows a similar workflow, which can be visualized as follows:

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_acid Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous solvent prep_amine Add azetidin-3-amine dihydrochloride (1.1 eq) prep_acid->prep_amine Combine add_reagents Add Coupling Reagent & Additive (if any) prep_amine->add_reagents add_base Add Base (e.g., DIPEA) dropwise at 0°C add_reagents->add_base react Stir at 0°C to RT (Monitor by TLC/LC-MS) add_base->react quench Quench reaction react->quench extract Aqueous washings (acid, base, brine) quench->extract isolate Dry organic layer, filter, and concentrate extract->isolate purify Purify by flash column chromatography isolate->purify

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

Materials:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • Azetidin-3-amine dihydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methoxybenzoic acid (1.0 equiv), azetidin-3-amine dihydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[3]

  • Add DIPEA (3.0 equiv) dropwise. The extra equivalent of base is to neutralize the HCl from both EDC·HCl and the amine salt.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(azetidin-3-yl)-3-methoxybenzamide.

Protocol 2: PyBOP Mediated Coupling

Materials:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • Azetidin-3-amine dihydrochloride (1.1 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-methoxybenzoic acid (1.0 equiv) and azetidin-3-amine dihydrochloride (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (~0.1 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add PyBOP (1.2 equiv) to the mixture.[14]

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 10% aqueous citric acid (2x), water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: HATU Mediated Coupling

Materials:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • Azetidin-3-amine dihydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-methoxybenzoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (~0.1 M).

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).[18]

  • Stir the mixture at room temperature for 5-10 minutes for pre-activation. This step is crucial to form the active ester before the amine is introduced, minimizing guanidinylation side reactions.[18]

  • Add azetidin-3-amine dihydrochloride (1.1 equiv) to the activated mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Mechanisms Visualized

Understanding the mechanistic pathways is key to troubleshooting and optimizing these reactions.

EDC/HOBt Mechanism

G cluster_mech EDC/HOBt Activation and Coupling RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] RCOOH->O_acylisourea +EDC EDC EDC HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester +HOBt Amide Amide Product O_acylisourea->Amide +R'-NH₂ N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt_ester->Amide +R'-NH₂ Amine R'-NH₂ EDC_urea EDC-Urea G cluster_mech HATU Activation and Coupling RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate +Base Base Base (DIPEA) OAt_ester OAt-Active Ester Carboxylate->OAt_ester +HATU HATU HATU Amide Amide Product OAt_ester->Amide +R'-NH₂ Amine R'-NH₂ TMU TMU (Byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (hydrolyzed).2. Insufficient base to free the amine.3. Water in solvents or reagents.1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Ensure at least 2 equivalents of base are used for the amine salt, plus any required for the coupling itself.3. Dry solvents and reagents thoroughly before use.
Formation of N-Acylurea (with EDC) O-acylisourea intermediate rearranging before amine attack.Ensure an adequate amount of HOBt (at least 1 equiv) is used to trap the intermediate as the active ester.
Guanidinylation of Amine (with HATU) Amine reacting directly with HATU.Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. [18]
Difficult Purification Water-soluble byproducts remaining in the organic layer.Perform multiple aqueous washes during workup. For DMF reactions, dilute significantly with Ethyl Acetate or another immiscible solvent before washing.

Conclusion

The successful amide coupling of 3-methoxybenzoic acid and azetidin-3-amine can be achieved through several reliable methods. The choice between EDC/HOBt, PyBOP, and HATU depends on the specific requirements of the synthesis, balancing cost, reaction time, and the need to avoid specific side products. For routine synthesis, the cost-effective EDC/HOBt protocol is often sufficient. For more challenging substrates or when speed is critical, the higher reactivity of PyBOP and HATU provides a significant advantage. By understanding the underlying principles and following these detailed protocols, researchers can confidently synthesize the target amide and adapt these conditions for a wide range of other coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Organic-synthesis.org.
  • Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Organic-chemistry-tutor.com.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.com.
  • ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity. Chemicalbook.com.
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. En.wikipedia.org.
  • BenchChem. (2025). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • ChemicalBook. (n.d.). Azetidin-3-yl-dimethyl-amine. Chemicalbook.com.
  • ChemicalBook. (n.d.). 3-Methoxybenzoic acid. Chemicalbook.com.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermofisher.com.
  • BenchChem. (2025). Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions. BenchChem.
  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Pubs.acs.org.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com.
  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Pearson.com.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing-science.com.
  • ChemicalBook. (2026). 3-Methoxybenzoic acid. Chemicalbook.com.

Sources

Handling and storage guidelines for azetidine-containing benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Handling and Storage Guidelines for Azetidine-Containing Benzamides

Abstract

Azetidine-containing benzamides represent a significant class of compounds in modern drug discovery, prized for the unique structural and physicochemical properties conferred by the strained four-membered azetidine ring.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and optimal storage of these molecules. By synthesizing principles of chemical stability, occupational safety, and laboratory best practices, these protocols aim to ensure compound integrity and operator safety. We will delve into the underlying chemical principles that dictate the handling procedures, provide step-by-step protocols for common laboratory tasks, and offer evidence-based storage recommendations to preserve the long-term stability of these valuable compounds.

Introduction: A Tale of Two Moieties

The chemical personality of an azetidine-containing benzamide is a direct consequence of its two core components: the benzamide group and the azetidine ring.

  • The Benzamide Group: A derivative of benzoic acid, the benzamide functional group is generally stable.[3] However, like all amides, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into benzoic acid and the corresponding azetidine-containing amine.[4][5]

  • The Azetidine Ring: This four-membered nitrogenous heterocycle is the source of both desirable molecular rigidity and inherent chemical reactivity.[2] The significant ring strain (approx. 25.4 kcal/mol) makes it more reactive than its five- or six-membered counterparts (pyrrolidines and piperidines) but significantly more stable and easier to handle than the highly reactive three-membered aziridine ring.[1][6][7] This strain can render the ring susceptible to nucleophilic attack or ring-opening, particularly under acidic conditions which can protonate the azetidine nitrogen and activate the ring.[1][8]

Understanding this duality is critical; the stability of the overall molecule depends on mitigating conditions that could compromise either the amide bond or the strained azetidine ring.

Hazard Identification and Risk Mitigation

Many azetidine-containing benzamides are developed as potent, pharmacologically active molecules designed to interact with biological systems. Therefore, an assumption of potency and the implementation of corresponding safety measures are paramount.

2.1. Occupational Exposure Bands (OEBs) and Safety Data Sheets (SDS)

Before handling any new compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. For novel chemical entities where an SDS may not be available, a precautionary approach is necessary. The compound should be handled as a potent compound until its toxicological properties are better understood.[9]

Occupational Exposure Limits (OELs) or assigned OEBs dictate the level of containment required.[9][10] These bands categorize compounds by toxicity and potency, with specific handling guidelines assigned to each level.[11]

2.2. Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through engineering controls. The choice of control depends on the compound's potency, the quantity being handled, and the procedure's potential to generate dust or aerosols.

  • Chemical Fume Hood: Suitable for handling solutions or small quantities of less potent solid compounds.

  • Vented Balance Enclosure (VBE): Essential for accurately weighing potent solid compounds, as it provides a controlled airflow that prevents powder from escaping into the lab environment.[11]

  • Glovebox or Isolator: The gold standard for handling highly potent, hazardous, or sensitive compounds, offering the highest level of containment by creating a physical barrier between the operator and the material.[10][11]

2.3. Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense and should never be used as a substitute for robust engineering controls.

  • Gloves: At a minimum, double-gloving with nitrile gloves is recommended. For antineoplastic or other highly potent drugs, use gloves that are ASTM D6978 certified.[12]

  • Eye Protection: Safety glasses with side shields are mandatory. For tasks with a splash risk, a full face shield should be worn.[13]

  • Lab Coat: A dedicated lab coat, preferably one that is disposable or laundered professionally, should be used. Ensure it has long sleeves and a secure closure.

  • Respiratory Protection: If engineering controls are insufficient to prevent aerosol generation, a fitted respirator (e.g., N95 or a Powered Air-Purifying Respirator - PAPR) may be required, based on a formal risk assessment.[10][14]

Core Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating safety and best practices at each step. The causality behind each choice is explained to foster a deeper understanding of the procedure.

3.1. General Handling Workflow

The following diagram illustrates the logical flow for safely handling azetidine-containing benzamides from receipt to disposal.

cluster_prep Preparation & Assessment cluster_handling Compound Handling cluster_cleanup Post-Procedure A Receive Compound B Review SDS & Conduct Risk Assessment A->B C Select Appropriate Engineering Control & PPE B->C D Prepare Work Area: Decontaminate & Assemble Equipment C->D E Transfer Compound to Engineering Control D->E F Weigh Solid Compound (Protocol 3.2) E->F G Prepare Solution (Protocol 3.3) F->G H Decontaminate Equipment & Work Surfaces G->H I Segregate & Label Waste H->I J Dispose of Waste per Institutional Guidelines I->J K Remove PPE & Wash Hands J->K

Caption: General workflow for handling azetidine-containing benzamides.

3.2. Protocol: Weighing and Dispensing Solid Compounds

This protocol is designed to minimize aerosolization and cross-contamination.

  • Preparation:

    • Verify that the selected Vented Balance Enclosure (VBE) or fume hood has a current certification.

    • Place a plastic-backed absorbent liner on the work surface.

    • Assemble all necessary equipment: spatulas, weigh paper/boats, and a pre-labeled, tared receiving vial with a secure cap.

    • Use an anti-static gun on the vial and weigh boat if static is an issue.

  • Execution:

    • Carefully open the primary container inside the VBE. Causality: This ensures any dust is immediately captured by the airflow.

    • Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh boat on the analytical balance. Avoid dropping or tapping the spatula, which can generate dust.

    • Record the weight.

    • Carefully transfer the weighed solid into the pre-labeled receiving vial.

    • Securely cap both the primary container and the receiving vial before removing them from the engineering control.

  • Post-Procedure:

    • Wipe down the spatula with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol). Place the cloth and used weigh boat into a dedicated waste bag inside the VBE.

    • Follow the decontamination procedure outlined in Section 3.4.

3.3. Protocol: Preparation of Stock Solutions

This protocol focuses on complete dissolution while preventing contamination.

  • Preparation:

    • Select a solvent in which the compound is known to be soluble and stable. If creating a stock solution for long-term storage, use an anhydrous, high-purity solvent (e.g., DMSO, DMF).

    • Calculate the required volume of solvent to achieve the target concentration based on the weight from Protocol 3.2.

    • Assemble equipment: volumetric flask or vial, pipettes, and a vortex mixer or sonicator.

  • Execution (inside a fume hood):

    • Uncap the vial containing the weighed solid.

    • Add approximately half of the calculated solvent volume to the vial. Causality: Adding solvent to the solid minimizes the risk of powder aerosolizing.

    • Cap the vial and mix using a vortex mixer until the solid is fully dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation (color change).

    • Once dissolved, add the remaining solvent to reach the final desired volume/concentration.

    • Parafilm or use a PTFE-lined cap to seal the vial, especially for long-term storage.

3.4. Protocol: Decontamination and Waste Disposal

Effective decontamination is crucial to prevent secondary exposure.

  • Surface Decontamination: A three-step process is recommended for all surfaces and equipment.[12]

    • Deactivation: Wipe surfaces with an appropriate deactivating agent (e.g., a peroxide-based solution or sodium hypochlorite, followed by a neutralizer like sodium thiosulfate to prevent corrosion).[12]

    • Decontamination: Clean with a germicidal detergent to remove any organic residues.

    • Cleaning: Rinse with sterile water or 70% isopropyl alcohol.

  • Waste Disposal:

    • All solid waste (gloves, liners, weigh boats) should be placed in a clearly labeled, sealed hazardous waste container.[11]

    • Liquid waste should be segregated into appropriate hazardous waste streams (e.g., halogenated vs. non-halogenated solvents).

    • Never dispose of potent compound waste down the drain. Follow all institutional and local regulations for hazardous waste disposal.

Long-Term Storage and Stability

The primary goal of storage is to prevent degradation via hydrolysis, ring-opening, or oxidation.

4.1. Storage as a Solid

Storing compounds in their solid, crystalline form is the most reliable method for long-term stability.

ParameterRecommendationRationale
Temperature Store at or below room temperature (2-8°C is often preferred).Reduces the rate of any potential solid-state degradation reactions. Avoids freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Light Protect from light by using amber vials or storing in the dark.Prevents photochemical degradation. Benzamide itself is not expected to photolyze, but derivatives may be sensitive.[15]
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents moisture ingress and reaction with container materials.

4.2. Storage in Solution

Storing in solution is convenient but carries a higher risk of degradation.

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C.Drastically slows degradation kinetics.[15]
Solvent Use anhydrous, high-purity DMSO, DMF, or ethanol. Avoid aqueous buffers.Water can facilitate hydrolysis of the amide or acid-catalyzed opening of the azetidine ring.[5][8]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and cause compound degradation or precipitation.
Container Use tightly sealed vials designed for low-temperature storage.Ensures container integrity at freezing temperatures.

4.3. Storage Condition Decision Tree

This diagram provides a logical path for determining the appropriate storage strategy.

A Compound Received B Immediate Use (within 24h)? A->B C Prepare Solution (Protocol 3.3) B->C Yes D Long-Term Storage? B->D No E Store as Solid (See Table 4.1) D->E Yes F Frequent Use Required? D->F No (Archival) G Store as Solid (Preferred Method) F->G No H Store as Aliquoted Frozen Solution (See Table 4.2) F->H Yes

Caption: Decision tree for selecting storage conditions.

References

  • BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • tks. (n.d.).
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • Journal of Pharmaceutical Sciences. (1969).
  • ECHEMI. (n.d.). 55-21-0, Benzamide Formula.
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives.
  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Lab Pro Inc. (2020). USP 800 Guidelines for Pharmacy Compounding.
  • Agno Pharmaceuticals. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). BENZAMIDE.
  • Apollo Scientific. (2023).
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • MedChemExpress. (2024).
  • United States Biological. (n.d.).
  • ChemicalBook. (n.d.).
  • Wikipedia. (n.d.). Benzamide.
  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 55-21-0: Benzamide.
  • Enamine. (n.d.). Azetidines.

Sources

Scale-up synthesis methods for N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for N-(azetidin-3-yl)-3-methoxybenzamide

Executive Summary

This application note details a scalable, chromatography-free synthetic route for N-(azetidin-3-yl)-3-methoxybenzamide , a pharmacophore frequently utilized in GPCR modulators and kinase inhibitors. While the azetidine ring offers desirable physicochemical properties (low lipophilicity, metabolic stability), its inherent ring strain (~26 kcal/mol) presents specific challenges during scale-up, particularly regarding thermal stability and susceptibility to acid-mediated ring opening.

This guide moves beyond bench-scale coupling agents (e.g., HATU, EDC) to a cost-effective Acid Chloride Activation strategy, followed by a controlled anhydrous deprotection that isolates the final product as a high-purity hydrochloride salt via precipitation.

Strategic Route Selection

Retrosynthetic Analysis

The synthesis is disconnected at the amide bond. The azetidine nitrogen requires orthogonal protection (Boc) to prevent polymerization and allow for regioselective amidation at the exocyclic amine.

Retrosynthesis Target Target: N-(azetidin-3-yl)-3-methoxybenzamide Intermediate Intermediate: tert-butyl 3-(3-methoxybenzamido) azetidine-1-carboxylate Target->Intermediate Deprotection (HCl/IPA) SM1 SM 1: 3-Methoxybenzoic acid Intermediate->SM1 Amide Coupling SM2 SM 2: tert-butyl 3-aminoazetidine- 1-carboxylate Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection strategy focusing on orthogonal protection.

Process Comparison: Bench vs. Scale-Up
ParameterBench Method (Medicinal Chemistry)Scale-Up Method (Process Chemistry)Rationale for Change
Activation HATU / DIPEAThionyl Chloride (SOCl₂) or Oxalyl ChlorideCost: HATU is prohibitively expensive at kg scale. SOCl₂ is cheap and byproducts are gaseous (SO₂, HCl).
Solvent DMFDichloromethane (DCM) or TolueneWorkup: DMF is difficult to remove without aqueous washes that may solubilize the azetidine.
Purification Flash ChromatographyCrystallization / PrecipitationThroughput: Chromatography is the bottleneck of manufacturing.
Deprotection TFA / DCMHCl / Isopropanol (IPA)Isolation: HCl/IPA allows the product to precipitate as a salt, avoiding evaporation of corrosive TFA.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(3-methoxybenzamido)azetidine-1-carboxylate

Principle: The carboxylic acid is converted to an acid chloride in situ to ensure high reactivity. This is then coupled with the amine under basic conditions to scavenge the generated HCl.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.05 equiv)

  • Thionyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Catalytic DMF (0.05 equiv)

Protocol:

  • Activation: Charge 3-methoxybenzoic acid and DCM into a reactor under N₂. Add catalytic DMF.

  • Chlorination: Add Thionyl Chloride dropwise at 20–25°C. (Caution: Gas evolution SO₂/HCl).

  • Reflux: Heat to reflux (40°C) for 2 hours until gas evolution ceases.

  • Concentration (Optional but Recommended): Distill off excess SOCl₂ and DCM to leave the crude acid chloride oil. Re-dissolve in fresh DCM. Note: This removes residual acidic gases that could prematurely deprotect the Boc group.

  • Coupling: In a separate vessel, dissolve tert-butyl 3-aminoazetidine-1-carboxylate and TEA in DCM. Cool to 0–5°C.

  • Addition: Add the acid chloride solution to the amine solution dropwise, maintaining internal temperature <10°C (Exothermic).

  • Completion: Warm to 20°C and stir for 2 hours. Monitor by HPLC (Target conversion >98%).

  • Workup: Wash organic layer with 1M NaHCO₃ (2x) and Brine (1x).

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Heptane if purity <95%.

Step 2: Deprotection to N-(azetidin-3-yl)-3-methoxybenzamide Hydrochloride

Principle: Removal of the Boc group using anhydrous HCl. The choice of solvent (IPA) ensures the starting material is soluble, but the deprotected hydrochloride salt is insoluble, driving the reaction forward and facilitating isolation by filtration.

Reagents:

  • Boc-Intermediate (from Step 1)

  • 5-6N HCl in Isopropanol (IPA) (3.0 equiv)

  • Ethyl Acetate (EtOAc) (Anti-solvent, optional)

Protocol:

  • Dissolution: Dissolve the Boc-intermediate in IPA (5 vol) at 20°C.

  • Acid Addition: Add HCl/IPA solution dropwise over 30 mins.

    • Critical Control: Maintain temperature <25°C. Azetidines are thermally sensitive in strong acid; overheating can cause ring opening to the chloropropyl-amine derivative.

  • Reaction: Stir at 20–25°C for 3–5 hours. A white precipitate (Product HCl salt) should form.

  • Precipitation: If precipitation is slow, add EtOAc (5 vol) dropwise as an anti-solvent.

  • Filtration: Filter the white solid under N₂ pressure or vacuum.

  • Wash: Wash the cake with cold EtOAc/IPA (1:1) to remove organic impurities and residual Boc-byproducts.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow & Logic

ProcessFlow Start Start: 3-MeO-Benzoic Acid Activation Activation (SOCl2, DCM, Reflux) Start->Activation In-situ Acid Chloride Coupling Coupling (Amine, TEA, <10°C) Activation->Coupling Add to Amine/Base Workup Aqueous Workup (NaHCO3 Wash) Coupling->Workup Remove salts Deprotection Deprotection (HCl in IPA, 20°C) Workup->Deprotection Boc-Intermediate Filtration Filtration & Wash (Rejection of Impurities) Deprotection->Filtration Precipitation Final Final Product (HCl Salt) Filtration->Final Dry

Figure 2: Process flow diagram emphasizing critical control points (Temperature, Phase Separation).

Analytical Controls & Specifications

To ensure batch consistency, the following criteria must be met before release.

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to Off-white solidColor indicates oxidation.
Purity HPLC (254 nm)> 98.0%Area %
Residual Solvent GC-HSIPA < 5000 ppmICH Q3C limits.
Counter-ion Ion Chromatography10.5% – 12.5% ChlorideTheoretical Cl content for mono-HCl.
Ring Integrity 1H NMRIntegral ratio checkVerify azetidine protons (approx 4.0-4.5 ppm) integrate 4:1 vs aromatic protons.

Critical Quality Attribute (CQA) - Ring Opening: In 1H NMR, ring-opened impurities (3-amino-1-chloropropane derivatives) will show a shift in the methylene signals. The azetidine ring protons typically appear as multiplets between 4.0–4.8 ppm. Loss of this pattern indicates ring failure.

Safety & Handling

  • Azetidine Sensitization: Many azetidine derivatives are potential skin sensitizers. Handle all solids in a flow hood with double gloving.

  • Thionyl Chloride: Releases SO₂ and HCl gas. The scrubber system must be active and charged with NaOH solution.

  • Exotherms: The quenching of excess acid chloride and the deprotection step are exothermic. uncontrolled heat >40°C during deprotection significantly increases the risk of azetidine ring hydrolysis.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • St-Jean, F., et al. (2008). Preparative Scale Synthesis of 3-Aminoazetidines. Journal of Organic Chemistry, 73(15), 5652–5655. (Provides foundational stability data for 3-aminoazetidine scaffolds). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard protocols for Boc deprotection without ring opening). Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(21), 3524–3529. (Discusses comparative ring strain and stability of 4-membered heterocycles). Link

Sources

Application Note: Precision Synthesis of N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reagents and step-by-step protocol for the synthesis of N-(azetidin-3-yl)-3-methoxybenzamide . The azetidine ring is a high-value pharmacophore in modern drug discovery, offering reduced lipophilicity and improved metabolic stability compared to larger saturated heterocycles. However, its inherent ring strain requires specific handling to prevent ring-opening decomposition.

This protocol utilizes a protection-activation-deprotection strategy, ensuring regioselectivity at the exocyclic amine while preserving the strained azetidine core.

Retrosynthetic Analysis & Logic

To synthesize N-(azetidin-3-yl)-3-methoxybenzamide, we must differentiate between the two nitrogen centers in the final molecule: the exocyclic amide nitrogen and the endocyclic azetidine nitrogen.

Mechanistic Logic:

  • Regioselectivity: The starting material, 3-aminoazetidine, possesses two nucleophilic nitrogens. The endocyclic secondary amine is more nucleophilic and prone to alkylation/acylation. To force amide formation at the exocyclic primary amine, the ring nitrogen must be masked.

  • Reagent Choice: We employ 1-Boc-3-aminoazetidine as the amine source. The tert-butoxycarbonyl (Boc) group protects the ring nitrogen, rendering it inert to acylation.

  • Coupling Efficiency: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over carbodiimides (EDC/DCC) for its superior reaction kinetics and high conversion rates in polar aprotic solvents, minimizing the formation of unreactive N-acylurea byproducts.

Synthesis Pathway Visualization

SynthesisPath SM1 3-Methoxybenzoic Acid Inter Intermediate: tert-butyl 3-(3-methoxybenzamido) azetidine-1-carboxylate SM1->Inter HATU, DIPEA DMF, RT, 2h SM2 1-Boc-3-aminoazetidine SM2->Inter Prod Target Product: N-(azetidin-3-yl)-3-methoxybenzamide (HCl Salt) Inter->Prod 4M HCl in Dioxane Deprotection

Figure 1: Modular synthesis pathway utilizing orthogonal protection strategies.

Reagents & Equipment

Essential Reagents Table
ReagentCAS No.RolePurity Grade
3-Methoxybenzoic acid 586-38-9Carboxylic Acid Donor>98%
1-Boc-3-aminoazetidine 193269-78-2Amine Donor (Protected)>97%
HATU 148893-10-1Coupling Agent>99%
DIPEA (Hünig's Base)7087-68-5Organic BaseAnhydrous
DMF (Dimethylformamide)68-12-2SolventAnhydrous, Sure/Seal™
4M HCl in Dioxane N/ADeprotection AgentAnhydrous
Dichloromethane (DCM) 75-09-2Solvent (Extraction)HPLC Grade
Equipment
  • Inert gas manifold (Nitrogen or Argon).

  • LCMS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring.[1]

  • Rotary evaporator with a high-vacuum pump (to remove DMF).

  • Silica gel flash chromatography system (e.g., Teledyne ISCO or Biotage).

Experimental Protocol

Phase 1: Amide Coupling

Objective: Form the amide bond between the benzoic acid and the exocyclic amine of the azetidine.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzoic acid (1.0 equiv, 2.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 6.0 mmol) followed by HATU (1.1 equiv, 2.2 mmol). Stir the mixture at room temperature for 10 minutes. Note: The solution typically turns yellow/orange upon activation.

  • Addition: Add 1-Boc-3-aminoazetidine (1.1 equiv, 2.2 mmol) in one portion.

  • Reaction: Purge with nitrogen, seal, and stir at room temperature for 2–4 hours.

  • Monitoring: Check reaction progress via LCMS. Look for the disappearance of the acid (M-H peak) and formation of the intermediate (M+H or M+Na).

    • Intermediate Mass: Calculated MW ~306.36 Da.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 20 mL) – Removes excess DIPEA and unreacted amine.

      • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.

      • 5% LiCl solution (3 x 20 mL) – Critical for removing DMF from the organic layer.

      • Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 0–50% EtOAc).

Phase 2: Boc-Deprotection & Isolation

Objective: Remove the tert-butyl carbamate group to release the secondary azetidine amine.

  • Dissolution: Dissolve the purified intermediate (from Phase 1) in minimal DCM (2 mL) or 1,4-dioxane (2 mL).

  • Cleavage: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (10 equiv) dropwise.

    • Why Dioxane/HCl? Using TFA can form trifluoroacetate salts which are hygroscopic and harder to handle. HCl salts are generally crystalline and pharmacologically preferred.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Observation: A white precipitate (the product HCl salt) often forms.

  • Workup:

    • Concentrate the mixture to dryness using a rotary evaporator. Caution: Isobutylene gas is evolved; ensure proper ventilation.

    • Triturate the solid residue with diethyl ether (2 x 10 mL) to remove organic impurities. Decant the ether.

  • Final Isolation: Dry the resulting white solid under high vacuum for 12 hours.

Analytical Validation
  • 1H NMR (DMSO-d6): Expect signals for the 3-methoxy group (~3.8 ppm, singlet), aromatic protons (6.8–7.5 ppm), and the azetidine ring protons (multiplets at ~4.0–4.5 ppm). The amine protons will appear as broad singlets (exchangeable).

  • LCMS: Target Mass [M+H]+ = 207.11 (Free base).

Critical Control Points & Troubleshooting

Workflow Logic Diagram

Workflow Start Start Synthesis Check1 LCMS Check: Is Acid Consumed? Start->Check1 AddReagent Add 0.2 eq HATU Stir 1h Check1->AddReagent No Workup Aq. Workup (LiCl Wash) Check1->Workup Yes AddReagent->Check1 Deprotect Acidic Deprotection (HCl/Dioxane) Workup->Deprotect Precipitate Did Product Precipitate? Deprotect->Precipitate Filter Filter & Wash with Ether Precipitate->Filter Yes Evap Evaporate & Triturate Precipitate->Evap No

Figure 2: Decision tree for reaction monitoring and purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Coupling) Hydrolysis of HATUEnsure DMF is anhydrous; add HATU last or pre-activate acid briefly.
Residual DMF Inefficient WorkupUse 5% LiCl washes; DMF traps in the organic layer and interferes with crystallization.
Azetidine Ring Opening Harsh DeprotectionAvoid heating during deprotection. Keep temperature <30°C. Avoid strong nucleophiles.
Product Hygroscopicity TFA Salt FormationUse HCl/Dioxane instead of TFA. Store in a desiccator.

Safety & Handling

  • Azetidines: While valuable, small nitrogen heterocycles can be physiologically active.[2][3] Handle all intermediates as potential irritants/sensitizers.

  • HATU: A potent sensitizer. Wear double gloves and work in a fume hood.

  • Isobutylene: Generated during deprotection.[4][5] It is flammable; ensure the rotovap exhaust is vented properly.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a Library of Spirocyclic Azetidines." Journal of Medicinal Chemistry, vol. 53, no. 6, 2010, pp. 2534–2549. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • BenchChem Technical Guides. "Navigating Boc Deprotection: A Guide to Preventing Side Products." BenchChem Application Notes, 2024. Link

Sources

Technical Application Note: Crystallization and Solid-State Characterization of N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(azetidin-3-yl)-3-methoxybenzamide represents a challenging class of pharmacophores combining a lipophilic benzamide moiety with a highly polar, basic azetidine ring. While the benzamide group promotes planar


-

stacking, the conformational flexibility and basicity of the azetidine ring often lead to "oiling out" or amorphous solidification during isolation.

This guide details the optimized protocols for crystallizing this compound, with a specific focus on salt formation as the primary strategy for obtaining stable crystalline solids. We integrate principles of solubility mapping, supersaturation control, and polymorph screening to ensure high purity and yield.

Physicochemical Profile & Solubility Mapping

Before attempting crystallization, understanding the molecular drivers is critical.

PropertyCharacteristicImpact on Crystallization
Basic Center Azetidine Nitrogen (

)
High pKa (~10-11). Free base is likely an oil or low-melting solid. Salt formation is strongly recommended.
H-Bond Donors Amide NH, Azetidine NHStrong tendency for intermolecular H-bonding.[1] Solvents like MeOH/EtOH may compete, affecting yield.
Lipophilicity 3-MethoxybenzamideModerate. Soluble in DCM, EtOAc, DMSO. Poor solubility in Heptane/Hexane.
Risk Factor Conformational FlexibilityHigh risk of oiling out. Slow cooling and seeding are mandatory.
Solubility Screen Data (Free Base)
  • High Solubility: Dichloromethane (DCM), Methanol (MeOH), Dimethyl sulfoxide (DMSO).[1]

  • Moderate Solubility: Ethyl Acetate (EtOAc), Isopropanol (IPA), Tetrahydrofuran (THF).[1]

  • Anti-Solvents: Heptane, Methyl tert-butyl ether (MTBE), Water (at high pH).[1]

Protocol A: Hydrochloride Salt Formation & Crystallization (Primary Method)

The hydrochloride salt is the most robust solid form for azetidine derivatives due to the high lattice energy provided by the ionic interaction.

Reagents
  • Substrate: Crude N-(azetidin-3-yl)-3-methoxybenzamide (Free Base).

  • Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether. (Avoid aqueous HCl to prevent hydrate formation initially).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 1.0 equivalent of the crude free base in EtOAc (10 volumes).

    • Note: If the crude is an oil, ensure it is fully dissolved. If turbidity persists, filter through a 0.45

      
      m PTFE filter.
      
  • Acid Addition (Controlled Nucleation):

    • Cool the solution to 0–5 °C.

    • Add 1.1 equivalents of HCl (in Dioxane/Ether) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately. If a gum forms, increase temperature to 40 °C to re-dissolve, then cool slowly.[1]

  • Maturation (Ostwald Ripening):

    • Stir the slurry at room temperature (20–25 °C) for 2–4 hours.

    • Optional: Cycle the temperature between 5 °C and 40 °C (1 hour hold at each) to improve crystallinity and remove amorphous content.

  • Isolation:

    • Filter the solids using a sintered glass funnel (Porosity 3).

    • Wash the cake with cold EtOAc (2 volumes) followed by MTBE (2 volumes) to remove residual acidity and non-polar impurities.

  • Drying:

    • Dry under vacuum (50 mbar) at 40–45 °C for 12 hours.

    • Validation: Check for residual solvent using TGA (Thermogravimetric Analysis).

Protocol B: Reactive Crystallization (Purification of Crude)

If the free base must be isolated (e.g., for biological assays requiring non-salt forms), use this anti-solvent method.

  • Dissolution: Dissolve crude material in minimal DCM (2–3 volumes) at room temperature.

  • Anti-solvent Addition: Slowly add Heptane (dropwise) until the solution turns slightly cloudy (Cloud Point).

  • Seeding: Add a seed crystal of pure free base (if available) or scratch the vessel wall with a glass rod.

  • Crystallization: Store at -20 °C for 12–24 hours.

  • Harvest: Decant the supernatant rapidly (cold) and wash crystals with cold Pentane/Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Azetidines frequently separate as a liquid oil phase rather than crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility curve.

Corrective Actions
  • Action 1 (Temperature): Re-heat the mixture until the oil dissolves (one phase). Cool much slower (e.g., 5 °C/hour).

  • Action 2 (Solvent Modification): Add a co-solvent that increases solubility of the oil phase (e.g., add 5% MeOH to EtOAc).[1]

  • Action 3 (Seeding): Seed the solution in the metastable zone (just before the oiling out point).

Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This logic flow guides the scientist through the selection of the optimal crystallization path based on the state of the starting material.

Crystallization_Workflow Start Crude N-(azetidin-3-yl)-3-methoxybenzamide State_Check Physical State? Start->State_Check Oil Oily / Sticky Gum State_Check->Oil Viscous Solid Amorphous Solid State_Check->Solid Powder Salt_Route Route A: Salt Formation (Recommended) Target: HCl or Oxalate Salt Oil->Salt_Route Stabilization required Solid->Salt_Route High Purity required Base_Route Route B: Free Base Recrystallization Solvent: DCM/Heptane Solid->Base_Route Free base required Dissolve_EtOAc Dissolve in EtOAc (10 vol) Salt_Route->Dissolve_EtOAc Add_Acid Add HCl (Dioxane/Ether) Slow Addition @ 0-5°C Dissolve_EtOAc->Add_Acid Check_Precip Precipitate Type? Add_Acid->Check_Precip Crystalline White Crystalline Solid Check_Precip->Crystalline Ideal Gummy Gummy/Oily Precipitate Check_Precip->Gummy Oiling Out Filter Filtration & Drying Crystalline->Filter Ripening Temp Cycling (0°C <-> 40°C) Ostwald Ripening Gummy->Ripening Re-heat & Slow Cool Ripening->Crystalline

Caption: Decision tree for selecting the optimal crystallization pathway, addressing the common "oiling out" issue.

Diagram 2: Polymorph Screening Protocol

Benzamides are prone to polymorphism (e.g., conformational isomers).[1] This workflow ensures the identification of the thermodynamically stable form.

Polymorph_Screen Input Pure Salt (HCl) Slurry_A Slurry: IPA (Kinetic Form) Input->Slurry_A Slurry_B Slurry: EtOH/Water (Thermodynamic Form) Input->Slurry_B Evap Slow Evap: MeOH (Metastable/Solvates) Input->Evap Analysis XRPD & DSC Analysis Slurry_A->Analysis Slurry_B->Analysis Evap->Analysis Selection Select Candidate (High mp, Non-hygroscopic) Analysis->Selection

Caption: Simplified polymorph screening workflow to identify the most stable solid form for development.

References

  • Azetidine Synthesis & Handling

    • Title: Recent advances in synthetic facets of immensely reactive azetidines.[2][3]

    • Source: RSC Advances (2017).
    • Context: Provides background on the reactivity and stability of the azetidine ring, crucial for handling the free base.
    • URL:[Link]

  • Benzamide Polymorphism

    • Title: Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.[4]

    • Source: MDPI Crystals (2024).
    • Context: Establishes the propensity of 3-methoxybenzamide derivatives to form multiple polymorphs, valid
    • URL:[Link]

  • General Crystallization of Amine Salts

    • Title: Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evapor
    • Source: Journal of Pharmaceutical Sciences.[5]

    • Context: Methodological basis for the solvent evaporation and cooling protocols described in Protocol B.
    • URL:[Link]

  • Azetidine-3-amine Synthesis

    • Title: A Single-Step Synthesis of Azetidine-3-amines.
    • Source: ChemRxiv (2016).
    • Context: Describes the isolation of similar azetidine-amine intermediates, often as oils or HCl salts, supporting the salt formation str
    • URL:[Link]

Sources

Formulation strategies for administering N-(azetidin-3-yl)-3-methoxybenzamide in vivo

[1]

Compound Profile & Pre-Formulation Analysis[1]

Before selecting a vehicle, one must understand the molecule's behavior in solution.[1] N-(azetidin-3-yl)-3-methoxybenzamide contains a secondary azetidine amine and a lipophilic benzamide moiety.[1]

  • Molecular Weight: 206.24 g/mol [1][2]

  • Physicochemical Class: Basic Amine (pKa ~9.5–10.5 for the azetidine nitrogen).[1]

  • Solubility Challenges:

    • Free Base: Likely poor aqueous solubility at neutral/physiological pH (pH 7.4).[1] Soluble in organic solvents (DMSO, Methanol).[1]

    • Ionized State: Highly soluble at pH < 6.0 due to protonation of the azetidine nitrogen.[1]

  • In Vivo Implication: The formulation strategy must ensure the compound remains protonated (ionized) or solubilized by cosolvents to prevent precipitation upon contact with physiological fluids.[1]

Decision Matrix: Vehicle Selection

Use the following logic flow to select the appropriate formulation based on your route of administration and required concentration.

FormulationDecisionStartStart: Define RequirementRouteSelect Administration RouteStart->RouteIVIntravenous (IV)Route->IVIP_POIP or Oral (PO)Route->IP_POSolubilityCheckIs Salt Form Available?IV->SolubilityCheckConcCheckTarget Conc. > 5 mg/mL?IP_PO->ConcCheckProtocolAProtocol A:pH-Adjusted Saline/Buffer(Best for IV/IP)ConcCheck->ProtocolANo (<5 mg/mL)ProtocolBProtocol B:Cosolvent System(DMSO/PEG/Water)ConcCheck->ProtocolBYes (>5 mg/mL)SolubilityCheck->ProtocolAYes (HCl Salt)ProtocolCProtocol C:Cyclodextrin Complex(High Dose/Safety)SolubilityCheck->ProtocolCNo (Free Base)

Figure 1: Decision tree for selecting the optimal vehicle based on route and concentration.

Detailed Formulation Protocols

Protocol A: In-Situ Salt Formation (pH Adjustment)

Best for: IV (Bolus), IP, Low-dose PO.[1] Mechanism: Converts the insoluble free base into a water-soluble hydrochloride or lactate salt in situ.[1]

Materials:

  • Compound (Free Base)

  • 0.1 N HCl (Hydrochloric Acid) or Lactic Acid

  • PBS (Phosphate Buffered Saline) or 0.9% Saline

  • pH Meter / Strips[1]

Workflow:

  • Weighing: Accurately weigh the required amount of N-(azetidin-3-yl)-3-methoxybenzamide.

  • Acidification (Critical Step):

    • Add 1.05 molar equivalents of 0.1 N HCl (or 10% Lactic Acid) directly to the powder.[1]

    • Why? This ensures complete protonation of the azetidine nitrogen.[1]

    • Vortex until the solid is fully dissolved (solution should be clear).[1]

  • Dilution: Slowly add 0.9% Saline or PBS to reach 90% of the final volume.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 3-4).[1]

    • Caution: If pH < 3.5, adjust carefully to pH 4.5–5.5 using 0.1 N NaOH.[1] Do not exceed pH 6.0 , or the free base may precipitate.[1]

  • Final Volume: Adjust to final volume with Saline.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: Standard Cosolvent System (DMSO/PEG)

Best for: High-dose IP or PO studies; Compound Screening.[1] Mechanism: Uses organic solvents to solubilize the lipophilic free base, with surfactants to prevent precipitation.[1]

Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water [1]

Workflow:

  • Solubilization: Dissolve the compound completely in 100% DMSO (Volume = 5% of total final volume).

    • Tip: Sonicate if necessary.[1] Ensure no particles remain.[1]

  • Cosolvent Addition: Add PEG400 (40% of total volume) and vortex vigorously. The solution may warm up slightly.[1]

  • Surfactant Addition: Add Tween 80 (5% of total volume). Vortex.

  • Aqueous Phase: Slowly add Water for Injection (50% of total volume) while vortexing.[1]

    • Critical: Add water dropwise to prevent "crashing out" (precipitation).[1] If cloudiness occurs, sonicate immediately.[1]

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: Sensitive IV dosing, minimizing irritation, high bioavailability.[1] Mechanism: Encapsulates the lipophilic portion of the molecule inside the cyclodextrin ring, improving solubility without extreme pH or organic solvents.[1]

Materials:

  • 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water.[1]

Workflow:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water. Filter (0.22 µm).[1]

  • Compound Addition: Add the compound to the 20% HP-β-CD solution.

  • Complexation:

    • Sonicate for 20–30 minutes at ambient temperature.

    • Note: If the solution remains cloudy, adjust pH to 4.5 using 1N HCl to assist initial solubilization (combining salt formation with complexation).[1]

  • Equilibration: Stir for 1 hour.

  • Filtration: Filter through 0.22 µm PES filter.

Quality Control & Stability

Before administration, every batch must pass the "Visual & pH Check" .[1]

ParameterAcceptance CriteriaTroubleshooting
Appearance Crystal clear, colorless to slight yellow.[1] No particulates.[1]If cloudy: Sonicate (Protocol B/C) or lower pH (Protocol A).[1]
pH Protocol A: 4.5 – 5.5Protocol B: Neutral (approx 7)Protocol C: 4.5 – 7.0If pH > 6.0 in Protocol A, add dilute HCl immediately to prevent precipitation.[1]
Dilution Stability No precipitation upon 1:10 dilution in Saline (simulating bloodstream).[1]If precipitate forms on dilution, switch to Protocol C (Cyclodextrin).

Administration Guidelines

Intravenous (IV)
  • Preferred Protocol: Protocol C (Cyclodextrin) or Protocol A (pH Adjusted).[1]

  • Injection Speed: Slow bolus (over 15–30 seconds) to allow blood flow to dilute the formulation.[1]

  • Volume: Max 5 mL/kg (Mouse), 2 mL/kg (Rat).[1]

Intraperitoneal (IP)
  • Preferred Protocol: Protocol A or B.

  • Volume: Max 10 mL/kg (Mouse).[1]

  • Warning: Avoid pH < 4.0 to prevent abdominal irritation (writhing).[1]

Oral (PO)
  • Preferred Protocol: Protocol B (Cosolvent) or Suspension (0.5% Methylcellulose) if systemic absorption is not the primary concern (e.g., GI targets).[1]

  • Volume: Max 10 mL/kg.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1]

  • MolCore. (n.d.).[1] N-(Azetidin-3-yl)-3-methoxybenzamide Product Data. Retrieved February 16, 2026.[1]

Troubleshooting & Optimization

Improving yield of N-(azetidin-3-yl)-3-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-(azetidin-3-yl)-3-methoxybenzamide Synthesis

Executive Summary

The synthesis of N-(azetidin-3-yl)-3-methoxybenzamide presents a classic "strained-ring vs. polarity" conflict. Researchers often encounter two main failure modes:

  • Ring Opening/Polymerization: The azetidine ring is thermodynamically unstable (approx. 26 kcal/mol strain energy). Harsh acidic deprotection or unbuffered workups can trigger ring-opening decomposition.

  • Isolation Loss: The final product is a small, polar secondary amine. Standard aqueous workups often result in the product partitioning into the aqueous phase, leading to "phantom yields" where the product vanishes during extraction.

This guide replaces standard amide coupling protocols with a T3P-mediated workflow and a Resin-Capture isolation strategy to maximize yield.

Module 1: The Coupling Reaction (The "Build")

Current Standard: HATU or EDC/HOBt.[1] Recommended Upgrade: T3P (Propylphosphonic Anhydride).[1]

Why? While HATU is a powerful coupling agent, it often generates tetramethylurea byproducts that are difficult to separate from polar azetidines. T3P offers a distinct advantage: its byproducts are water-soluble, allowing for a cleaner reaction profile before the sensitive deprotection step.[1] Furthermore, T3P exhibits lower epimerization rates and excellent conversion for sterically constrained amines like 3-aminoazetidine.

Optimized Protocol
ReagentEquivalentsRoleNotes
3-Methoxybenzoic acid1.0SubstrateLimiting reagent.
tert-butyl 3-aminoazetidine-1-carboxylate1.1Amine SourceSlight excess ensures acid consumption.
T3P (50% in EtOAc) 1.5 - 2.0 Coupling AgentKey Driver. Add slowly at 0°C.
DIPEA (Hünig's Base)3.0BaseScavenges protons; maintains pH >7.
Ethyl Acetate (EtOAc)[Solvent]SolventPreferred over DMF for easier workup.

Step-by-Step:

  • Dissolve 3-methoxybenzoic acid and the Boc-protected amine in EtOAc (approx. 0.1 M concentration).

  • Add DIPEA and cool the mixture to 0°C .

  • Add T3P solution dropwise. Crucial: Exotherm control prevents early degradation.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with water (x2) and mild NaHCO₃. The T3P byproducts wash away.[1] Dry organic layer (Na₂SO₄) and concentrate.[2][3]

    • Checkpoint: You should have a stable, white/off-white solid (the Boc-protected intermediate).

Module 2: The Critical Deprotection (The "Release")

The Danger Zone: Acidic removal of the Boc group is where most yields are lost due to acid-catalyzed ring opening (nucleophilic attack on the strained ring).

Protocol Adjustment: Do NOT use neat TFA or prolonged HCl exposure.

  • Solvent System: DCM:TFA (4:1 ratio). The high dilution in DCM acts as a heat sink.

  • Temperature: 0°C strictly. Do not run this at room temperature unless monitoring confirms sluggishness.

  • Scavenger (Optional but recommended): Add 2.5% Triethylsilane (TES) if you observe "blackening" (cation scavenging).

  • Duration: Monitor by LCMS every 30 minutes. Quench immediately upon consumption of starting material.

Module 3: Purification & Isolation (The "Catch")

The Failure Mode: The free amine is highly water-soluble. A standard DCM/Water extraction will leave 40–60% of your product in the water layer.

Solution A: The "Salting Out" Extraction If you must use liquid-liquid extraction:

  • Saturate the aqueous phase with NaCl (brine).

  • Use CHCl₃:IPA (3:1) as the organic extraction solvent. This mixture is more polar than DCM and pulls the amine out of the water.

  • Perform 4–5 extractions.

Solution B: SCX Solid Phase Extraction (Recommended) Use a Strong Cation Exchange (SCX) cartridge.

  • Dissolve crude reaction mixture (post-TFA removal) in MeOH.

  • Load onto SCX cartridge.

  • Wash with MeOH (removes non-basic impurities/acids).

  • Elute with 2M NH₃ in MeOH.

  • Concentrate the ammoniacal eluent to obtain the free base.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and decision points.

AzetidineSynthesis cluster_trouble Failure Modes Start Start: 3-Methoxybenzoic Acid Coupling Coupling: T3P + Boc-Amine (EtOAc, 0°C -> RT) Start->Coupling Check1 Checkpoint: TLC/LCMS Conversion >95%? Coupling->Check1 Check1->Coupling No (Add 0.5eq T3P) Workup Wash: H2O/NaHCO3 (Removes T3P byproducts) Check1->Workup Yes Deprotection Deprotection: TFA/DCM (1:4) (Strictly 0°C) Workup->Deprotection Isolation Isolation Strategy: SCX Column or CHCl3:IPA Extraction Deprotection->Isolation Immediate Quench Final Final Product: N-(azetidin-3-yl)-3-methoxybenzamide Isolation->Final RingOpen Ring Opening (Acid too strong/warm) AqLoss Product in Aqueous Phase (Wrong extraction solvent)

Caption: Optimized workflow emphasizing T3P coupling and SCX isolation to mitigate ring strain and polarity issues.

Troubleshooting FAQ

Q1: My reaction mixture turned black during the deprotection step. What happened? A: This indicates amine oxidation or polymerization. Azetidines are sensitive.[2][4]

  • Fix: Ensure your solvents are degassed. Perform the deprotection under Nitrogen/Argon. Add a cation scavenger like Triethylsilane (TES) during the TFA step to trap reactive intermediates.

Q2: I see the product on LCMS, but after workup, the mass is gone. A: You likely washed it away. The free secondary amine is amphoteric and highly polar.

  • Fix: Do not wash the final deprotected crude with water. Evaporate the TFA/DCM mixture to dryness (azeotrope with toluene to remove residual TFA), then load directly onto an SCX column or use the CHCl₃:IPA (3:1) extraction method described in Module 3.

Q3: Can I use HCl in Dioxane instead of TFA? A: Yes, but proceed with caution. HCl is a stronger acid than TFA in organic media.

  • Risk: Higher risk of nucleophilic attack by Cl⁻ ions opening the ring (forming the chloropropyl amine).

  • Mitigation: If using HCl, keep the temperature at 0°C and stop exactly when the starting material is consumed.

Q4: Why T3P? Can I just use HATU? A: You can use HATU, but T3P is superior for scale and purity here. HATU leaves tetramethylurea, which is hard to remove without column chromatography.[5] Since your final product is also polar, separating it from HATU byproducts on silica is difficult. T3P byproducts are water-soluble, allowing you to enter the deprotection step with very pure intermediate.

References

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Highlights T3P advantages in yield and workup).

  • St-Jean, F., et al. (2010). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry. (Mechanistic insight into acid-mediated azetidine instability).

  • Patterson, A. W., et al. (2009). "Protection of Azetidine-3-carboxylic Acids." Tetrahedron Letters. (Discusses stability of Boc-protected azetidines).

  • Archimica (Now Euticals). "Propylphosphonic Anhydride (T3P®): The Water Scavenger and Coupling Agent." (Technical Data Sheet regarding T3P properties).

Sources

Troubleshooting low solubility of N-(azetidin-3-yl)-3-methoxybenzamide in DMSO

This analytical check provides definitive evidence that your solubilization procedure has not compromised the chemical integrity of your valuable compound. [19][20]

References

  • Azetidine. (n.d.). Grokipedia.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Yadav, P. S., Kumar, V., Singh, U. P., Bhat, H. R., & Mazumder, B. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved February 16, 2026, from [Link]

  • Voloshyna, O., et al. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]

  • Kumar, L., & Verma, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research, 8(3), 945-957. Available from: [Link]

  • Nielsen, M. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1054-1062. Available from: [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Available from: [Link]

  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1585-1596. Available from: [Link]

  • Wallerman, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2735-2745. Available from: [Link]

  • Pharmacentral. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 16, 2026, from [Link]

  • Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved February 16, 2026, from [Link]

  • Various Authors. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Retrieved February 16, 2026, from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved February 16, 2026, from [Link]

  • Yilmaz, F. T., & Ceylan, Ü. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Available from: [Link]

  • Nielsen, M. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available from: [Link]

  • Patel, D. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [PowerPoint slides]. SlideShare. Retrieved February 16, 2026, from [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available from: [Link]

  • Various Authors. (2013, October 15). Making a stock solution for my drug using DMSO. BioForum. Retrieved February 16, 2026, from [Link]

  • ALWSci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved February 16, 2026, from [Link]

  • Various Authors. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate. Retrieved February 16, 2026, from [Link]

  • Klimenko, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3957. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved February 16, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved February 16, 2026, from [Link]

  • Al-Gousous, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Darrow, J. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 583–587. Available from: [Link]

  • Various Authors. (n.d.). SUPPORTING INFORMATION. Available from: [Link]

Technical Support: Azetidine Stability in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Chemistry & Synthesis Support Subject: Preventing Azetidine Ring Opening During Amide Coupling

Executive Summary: The "Spring-Loaded" Trap

The azetidine ring possesses a ring strain energy (RSE) of approximately ~26 kcal/mol , significantly higher than pyrrolidine (~6 kcal/mol) or piperidine (~0 kcal/mol). While kinetically stable under basic conditions, the azetidine nitrogen is highly basic (pKa ~11.3).

The Core Problem: Upon protonation (during acidic workup or by coupling byproducts like HOAt/HOBt), the nitrogen becomes a quaternary ammonium species. This activates the adjacent C2/C4 carbons, transforming the ring into an electrophilic "spring-loaded" trap. Any available nucleophile (Cl⁻, RCOO⁻, or even H₂O) will attack these carbons, relieving the strain and irreversibly opening the ring.

Mechanism of Failure (The "Why")

Understanding the decomposition pathway is critical for prevention. The failure almost always follows an Acid-Activated Nucleophilic Opening mechanism.

The Decomposition Pathway

The following diagram illustrates how a standard coupling environment can trigger ring opening if pH is not strictly controlled.

AzetidineDecomposition cluster_0 Critical Failure Zone Azetidine Intact Azetidine (Nucleophile) Azetidinium Azetidinium Ion (Activated Electrophile) Azetidine->Azetidinium Protonation (Fast) Acid Acid Source (H+ from HOBt/HCl) Acid->Azetidinium OpenProduct Ring-Opened Byproduct (Gamma-Amino Alcohol/Chloride) Azetidinium->OpenProduct SN2 Attack at C2/C4 (Strain Release) Nu Nucleophile (Cl-, H2O, RCOO-) Nu->OpenProduct

Caption: Fig 1. The transition from stable nucleophile to activated electrophile via protonation, leading to irreversible ring opening.

Reagent Selection Matrix

Not all coupling reagents are safe for azetidines. Use this matrix to select the correct system.

Reagent SystemRisk LevelMechanism of RiskRecommendation
T3P (Propylphosphonic Anhydride) Low Non-acidic byproducts; works in EtOAc (non-nucleophilic).Primary Recommendation. The "Gold Standard" for azetidines.
HATU / HBTU Medium Generates HOAt/HOBt (weak acids). If base is insufficient, these protonate the azetidine.Use only with excess base (3-4 equiv DIEA). Monitor pH > 8.
Acid Chloride (RCOCl) High Generates HCl immediately. HCl is a potent catalyst for ring opening (Cl⁻ is a strong nucleophile).Avoid unless using Schotten-Baumann (biphasic) conditions.
EDC / HOBt High Relies on acidic additives to form active esters. Slow kinetics allow time for hydrolysis.Not Recommended.

Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Why this works: T3P (Propylphosphonic anhydride) drives coupling with low epimerization and, crucially, its byproducts are water-soluble phosphonates that do not catalyze ring opening. It typically runs in Ethyl Acetate (EtOAc), avoiding nucleophilic solvents like DMF/Water.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)

  • Solvent: EtOAc (or 2-MeTHF)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Base in EtOAc (approx. 10 volumes) at 0°C.

  • Amine Addition: Add the Azetidine. Note: If the azetidine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.

  • Activation: Dropwise add T3P solution over 5-10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup (CRITICAL):

    • Do NOT use 1M HCl for the wash. The sudden pH drop can open the ring.

    • Wash with saturated NaHCO₃ (2x) to remove excess acid/T3P byproducts.

    • Wash with Water (1x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride (Low Temperature / Scavenger)

Why this works: If T3P is unavailable, you must prevent HCl accumulation.

Step-by-Step:

  • Dissolve Azetidine (1.0 equiv) and DIPEA (3.5 equiv) in DCM at -10°C to 0°C .

  • Dissolve Acid Chloride (1.0 equiv) in DCM.

  • Add Acid Chloride solution to the amine slowly. Never add amine to acid chloride.

  • Quench immediately with NaHCO₃ upon completion.

Troubleshooting & Diagnostics (FAQ)

Q1: I see a new peak in LCMS with Mass M+18. What is it?

Diagnosis: Hydrolysis (Ring Opening). Cause: Water attacked the protonated azetidine ring. Fix:

  • Check your solvent water content (use anhydrous solvents).

  • Ensure your base (DIEA/TEA) is fresh and not acidified.

  • Switch to Protocol A (T3P) to minimize water presence.

Q2: I see a peak with Mass M+36 (or M+38 depending on isotope).

Diagnosis: Chloride opening. Cause: You likely used an Acid Chloride or HCl salt of the amine without enough base. Chloride (Cl⁻) attacked the ring. Fix: Switch to T3P. If you must use Acid Chloride, use Schotten-Baumann conditions (DCM/Aq. NaHCO₃ biphasic mix) to neutralize HCl instantly.

Q3: My yield is low with HATU, and the reaction turns dark.

Diagnosis: Polymerization.[1] Cause: Azetidines can self-polymerize if left as the free base in concentrated solutions, or if the activated ester reacts slowly. Fix:

  • Add the coupling reagent last (pre-mix acid and amine).

  • Dilute the reaction (0.1 M concentration).

Q4: Can I use TFA to deprotect a Boc-azetidine before coupling?

Answer: Yes, BUT you must remove the TFA entirely. Risk: Residual TFA forms a salt with the azetidine. When you try to couple, the TFA acts as a proton source, and the Trifluoroacetate anion can even act as a nucleophile (rare, but possible). Protocol: After TFA deprotection, perform a "Free Base" workup (partition between DCM and NaHCO₃) to isolate the free amine before the coupling step. Do not couple directly to the TFA salt.

Decision Logic for Troubleshooting

Use this flow to diagnose your current failure mode.

TroubleshootingFlow Start Start: Low Yield / Impurity CheckLCMS Check LCMS Mass Shift Start->CheckLCMS M_Plus_18 Mass +18 (Hydrolysis) CheckLCMS->M_Plus_18 +18 Da M_Plus_36 Mass +36/+38 (Chloride) CheckLCMS->M_Plus_36 +36 Da No_Shift No Mass Shift (Stalled) CheckLCMS->No_Shift None Action_Water Action: Dry Solvents, Switch to T3P M_Plus_18->Action_Water Action_Base Action: Increase Base, Avoid Acid Chlorides M_Plus_36->Action_Base Action_Sterics Action: Heat to 40°C (Only if Base is Excess) No_Shift->Action_Sterics

Caption: Fig 2. Diagnostic flowchart for identifying azetidine coupling failure modes.

References

  • BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from

  • Organic Chemistry Portal. (2018). Branched Amine Synthesis via Azetidine Opening. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • Royal Society of Chemistry (RSC). (2017). 2-Propanephosphonic acid anhydride (T3P)-mediated coupling.[2] Chemical Communications. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Technical Support: Optimizing Purification of N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Challenge"

Purifying N-(azetidin-3-yl)-3-methoxybenzamide presents a classic chromatographic conflict: the molecule combines a hydrophobic aromatic moiety (3-methoxybenzamide) with a highly polar, basic secondary amine (azetidine, pKa ~9.5–10.5).

Standard C18 protocols often fail because the protonated amine (at pH < 7) is too polar to retain well, eluting near the void volume, while simultaneously interacting with residual silanols to cause severe peak tailing.

This guide provides two validated workflows: High-pH Reverse Phase (Recommended) for maximum retention and peak shape, and Low-pH Ion-Pairing for standard silica columns.

Validated Purification Protocols

Method A: High-pH Reverse Phase (The "Gold Standard")

Best for: Preparative scale, maximizing retention, and obtaining sharp peaks.

The Logic: At pH 10, the azetidine nitrogen is deprotonated (neutral). This drastically increases the molecule's hydrophobicity, allowing it to interact strongly with the C18 stationary phase without silanol interference.

ParameterSpecification
Stationary Phase Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini-NX). Critical: Do NOT use standard silica columns; they will dissolve at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 10.0 with NH₄OH.
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 60% B over 20 minutes (linear).
Flow Rate 1.0 mL/min (Analytical) / 15–20 mL/min (Prep)
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide).
Method B: Low-pH Ion-Pairing (TFA)

Best for: Analytical checks, LC-MS (with signal suppression caveats), or when high-pH columns are unavailable.

The Logic: Trifluoroacetic acid (TFA) acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated azetidine, forming a neutral, hydrophobic complex that retains well on C18 and masks silanol interactions.

ParameterSpecification
Stationary Phase End-capped C18 (e.g., C18-Aq, Atlantis T3, or standard ODS).
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Gradient 0% B hold for 2 min, then 0–50% B over 15 min.
Note TFA suppresses MS ionization. For MS applications, use Method A or switch to 0.1% Formic Acid (expect slightly broader peaks).

Troubleshooting Guide (Q&A)

Issue 1: "My compound elutes in the void volume (t0)."

Diagnosis: The molecule is fully protonated and too hydrophilic for the column at the current organic start %. Solution:

  • Switch to Method A (High pH): Neutralizing the amine is the most effective way to increase retention [1].

  • Use "Aq" type columns: If sticking to low pH, use a column designed for 100% water stability (e.g., C18-Aq) and start the gradient at 0% B for 5 minutes.

  • HILIC Mode: If C18 fails entirely, switch to a HILIC column (Bare Silica or Amide) with a Mobile Phase of 90% MeCN / 10% Ammonium Acetate (10mM, pH 5). The polar azetidine will retain strongly.

Issue 2: "The peak is tailing severely (As > 1.5)."

Diagnosis: Secondary silanol interactions. The positively charged azetidine nitrogen is binding to deprotonated silanols on the silica surface. Solution:

  • Add Modifier: Ensure you are using 0.1% TFA (Method B). Formic acid is often too weak to suppress silanol activity for secondary amines.

  • Increase Buffer Strength: If using Method A, increase NH₄HCO₃ to 20 mM.

  • Temperature: Increase column temperature to 40–50°C to improve mass transfer kinetics (ensure compound stability first).

Issue 3: "I see 'Ghost Peaks' in subsequent runs."

Diagnosis: The basic amine is sticking to the injector needle or valve seals (carryover). Solution:

  • Needle Wash: Use an aggressive needle wash: 50:50 MeOH:Water + 0.1% Formic Acid . The acid ensures the amine is fully soluble and washed away.

  • Blank Runs: Inject a blank (DMSO or Mobile Phase A) between runs.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification strategy based on your available equipment and downstream needs.

PurificationStrategy Start Start: Purify N-(azetidin-3-yl)-3-methoxybenzamide CheckColumn Is a High-pH Stable Column (Hybrid Silica) Available? Start->CheckColumn MethodA Method A: High pH (pH 10) Buffer: NH4HCO3 Best Resolution & Loading CheckColumn->MethodA Yes CheckMS Is Mass Spec (MS) Sensitivity Critical? CheckColumn->CheckMS No SaltExchange Post-Purification: Salt Exchange to HCl MethodA->SaltExchange MethodB_TFA Method B1: 0.1% TFA Excellent Peak Shape MS Signal Suppression CheckMS->MethodB_TFA No MethodB_FA Method B2: 0.1% Formic Acid Good MS Signal Risk of Tailing CheckMS->MethodB_FA Yes MethodB_TFA->SaltExchange MethodB_FA->SaltExchange

Caption: Decision tree for selecting HPLC mobile phases based on column availability and detection requirements.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of TFA? A: Yes, but proceed with caution. Formic acid (pKa ~3.75) is a weaker acid than TFA (pKa ~0.23) and does not form strong ion pairs. While it is better for MS sensitivity, you will likely observe broader peaks and increased tailing for the azetidine moiety. Use a high-quality end-capped column (e.g., Waters CSH) to mitigate this [2].

Q: How do I remove the TFA salt after purification? A: Azetidines purified with TFA will exist as the trifluoroacetate salt, which can be cytotoxic. To convert to the HCl salt:

  • Dissolve the product in MeOH.

  • Add 10 equivalents of 1M HCl in ether or dioxane.

  • Evaporate to dryness. Repeat 2-3 times to ensure full displacement of TFA.

Q: Is the azetidine ring stable during evaporation? A: Generally, yes. The 3-methoxybenzamide substituent stabilizes the molecule compared to naked azetidine. However, avoid heating above 40°C in strongly acidic aqueous solutions for prolonged periods to prevent potential ring-opening hydrolysis [3].

Q: Why does my retention time shift between runs? A: This is often due to pH equilibration issues. If using Method A (High pH), the column requires longer equilibration (10–15 column volumes) because the silica surface charge is being modified. Ensure your "Re-equilibration" step in the gradient method is at least 5–8 minutes long.

References

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH.
  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.

Sources

Resolving impurities in crude N-(azetidin-3-yl)-3-methoxybenzamide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-MB-303 | Status: Open Subject: Resolving Impurities in Crude N-(azetidin-3-yl)-3-methoxybenzamide

Welcome to the Specialist Support Tier

You are dealing with a molecule that presents a "double-edged" challenge: the polarity of a secondary amine combined with the ring strain of the azetidine core.

Most researchers encounter issues here because they treat this like a standard piperidine or pyrrolidine synthesis. It is not. The azetidine ring (27 kcal/mol strain energy) is a loaded spring, and the pendant benzamide group creates a risk of intramolecular nucleophilic attack under acidic conditions.

This guide is structured to troubleshoot your specific crude mixture based on the synthetic stage you are currently stuck in.

Part 1: Diagnostic Triage

Which scenario best matches your current situation?

ScenarioSymptomsLikely CulpritRecommended Module
A White precipitate formed during coupling; product is stuck in the solid.Urea byproducts (DCU/DHU)Module 1
B Post-Boc deprotection, yield is low and LCMS shows a mass +18 (water) or rearranged product.Acid-mediated Ring OpeningModule 2
C Product is an oil/gum that streaks on silica gel; difficult to separate from 3-methoxybenzoic acid.Zwitterionic behavior / PolarityModule 3
Module 1: The "Sticky" Impurities (Coupling Phase)

Targeting: Urea byproducts, HOBt, and unreacted 3-methoxybenzoic acid.

If you synthesized the precursor (Boc-protected azetidine) using carbodiimide chemistry (EDC/DCC), your crude mixture likely contains urea precipitates.

The Protocol:

  • Solvent Swap: If you used DMF, dilute with EtOAc (10x volume). If you used DCM, cool to 0°C.

  • Filtration: Filter off the insoluble urea (DCU/DHU).

  • The "Basic" Wash:

    • Wash the organic layer with 10% aqueous K₂CO₃ (not NaHCO₃).

    • Why? K₂CO₃ has a higher pH (~11), ensuring the 3-methoxybenzoic acid is fully deprotonated and moves to the aqueous layer. NaHCO₃ (pH ~8.5) may not fully remove the acid if H-bonding is strong.

  • The "Acid" Wash (CAUTION):

    • Wash quickly with 0.5 M HCl or 10% Citric Acid .

    • Critical: Do NOT let the Boc-azetidine sit in acid. Separate layers immediately. Prolonged exposure starts the degradation pathways discussed in Module 2.

Module 2: Ring Integrity & The "Pendant Amide" Risk

Targeting: Ring-opened byproducts and low yields during deprotection.

The Science: Azetidines are stable to base but vulnerable to acid. In your molecule, the amide oxygen of the 3-methoxybenzamide group can act as an intramolecular nucleophile. Upon protonation of the azetidine nitrogen (e.g., in TFA), the ring becomes activated. The amide oxygen can attack the ring carbons (C2 or C4), leading to ring opening and rearrangement (often forming oxazolines or hydrolyzed amino-alcohols).

The Solution: Scavenger-Assisted Deprotection Do not use neat TFA. You must minimize the lifetime of the protonated azetidine species.

Optimized Protocol:

  • Reagent: 20% TFA in Dichloromethane (DCM) + 2.5% Triethylsilane (TES) (cation scavenger).

  • Temperature: 0°C (Ice bath). Do not run at room temperature.

  • Time: Monitor by LCMS every 15 minutes. Quench immediately upon conversion.

  • Quench: Pour directly into a cold saturated NaHCO₃ solution. Do not concentrate the acidic solution on a rotavap (heating acid = ring opening).

Visualizing the Risk:

RingOpening Start Protonated Azetidine (TFA Salt) Attack Intramolecular Attack by Amide Oxygen Start->Attack Slow (Room Temp) Safe Successful Deprotection (Free Amine) Start->Safe Fast Neutralization (Cold NaHCO3) RingOpen Ring Opening (Irreversible) Attack->RingOpen Hydrolysis (+H2O)

Figure 1: Mechanism of acid-mediated decomposition.[1] The amide group acts as a "Trojan Horse," attacking the strained ring from within.

Module 3: Isolation of the Polar Amine

Targeting: Separation of the final product from non-basic impurities.

The final product, N-(azetidin-3-yl)-3-methoxybenzamide, is a polar secondary amine. Normal phase silica chromatography often fails because the amine interacts with acidic silanols, causing severe tailing (streaking).

Option A: The "Catch and Release" (Recommended)

Use a Strong Cation Exchange (SCX) cartridge. This is a self-validating purification method because neutral impurities cannot bind.

  • Load: Dissolve crude mixture in MeOH (or DCM/MeOH). Load onto SCX column.[2][3]

  • Wash: Flush with 100% MeOH.

    • Result: The 3-methoxybenzoic acid, non-polar oligomers, and urea byproducts elute. The product remains bound.

  • Elute: Flush with 2M NH₃ in MeOH .

    • Result: The ammonia displaces the product. Collect this fraction.

  • Finish: Concentrate to obtain the free base.

Option B: Reverse Phase Flash (C18)

If SCX is unavailable, use C18 silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 0% to 40% ACN. (The product is polar; it will elute early).

  • Note: This yields the Formate salt.

Decision Tree: Purification Strategy

PurificationTree Start Crude Mixture Analysis Solubility Is it soluble in DCM? Start->Solubility ImpurityType Main Impurity? Solubility->ImpurityType Yes MethodC Reverse Phase (C18) (H2O/ACN + Formic) Solubility->MethodC No (Very Polar) MethodA Normal Phase Silica (DCM/MeOH/NH4OH) ImpurityType->MethodA Basic Isomers (Rare) MethodB SCX Column (Catch & Release) ImpurityType->MethodB Non-Basic (Acids/Neutrals) ImpurityType->MethodC Complex Mixture

Figure 2: Strategic flowchart for selecting the purification method based on solubility and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use HCl in Dioxane for deprotection instead of TFA? A: Proceed with extreme caution. While HCl/Dioxane is standard for Boc removal, the chloride ion is nucleophilic. In strained systems like azetidines, high concentrations of Cl⁻ can open the ring to form the chloropropyl amine derivative [1]. If you must use HCl, keep it brief and cold.

Q: My product is oiling out. How do I get a solid? A: Azetidine free bases are often oils. To get a solid, convert it to the Oxalate or Fumarate salt.

  • Dissolve free base in minimal EtOH.

  • Add 1.0 eq of Oxalic acid in EtOH.

  • Add Et₂O until cloudy. Crystallization usually occurs overnight.

Q: I see a peak at M+18 in LCMS. What is it? A: This is the hydration product, likely 3-amino-2-hydroxypropyl-benzamide (or isomer), resulting from the acid-catalyzed ring opening by water. This confirms your deprotection conditions were too harsh or wet. Switch to the Module 2 protocol.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: National Institutes of Health (PMC). Context: Details the mechanism of acid-mediated azetidine decomposition via pendant amide attack. Link:[Link]

  • RediSep SCX Column Application Guide. Source: Teledyne ISCO.[2] Context: Protocol for "Catch and Release" purification of basic amines from neutral impurities.[2] Link:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage.[4] Context: Strategies for overcoming amine-silica interactions using amine-functionalized silica or specific solvent modifiers.[4] Link:[Link]

Sources

Enhancing stability of N-(azetidin-3-yl)-3-methoxybenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for N-(azetidin-3-yl)-3-methoxybenzamide. As Senior Application Scientists, we understand that achieving reproducible and reliable experimental results begins with the stability of your starting materials. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the stability challenges associated with this molecule and to offer practical, field-proven solutions to overcome them.

We will move beyond simple protocols to explain the causal mechanisms behind the degradation of N-(azetidin-3-yl)-3-methoxybenzamide. This foundational knowledge is critical for troubleshooting unexpected results and proactively designing robust experimental conditions.

Part 1: Understanding the Inherent Instability of N-(azetidin-3-yl)-3-methoxybenzamide

This section addresses the fundamental question: "Why might my compound be degrading?" Understanding the structural liabilities of the molecule is the first step toward mitigating them.

Q1: I'm observing a decrease in the parent compound peak and the appearance of new, unidentified peaks in my LC-MS analysis over time. What is happening?

A: This is a classic sign of chemical degradation. N-(azetidin-3-yl)-3-methoxybenzamide possesses two primary structural features that are susceptible to degradation in solution: the azetidine ring and the amide bond .

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is strained.[1][2] This inherent ring strain makes it susceptible to nucleophilic attack, particularly under acidic conditions.[1][3] Protonation of the azetidine nitrogen makes the ring even more electrophilic and prone to opening. This can be a significant issue in unbuffered aqueous solutions or acidic mobile phases.[3]

  • The Amide Bond: Amide bonds are famously stable, but they are not immune to hydrolysis, especially under strongly acidic or basic conditions. This cleavage would result in the formation of 3-methoxybenzoic acid and azetidin-3-amine.

The diagram below illustrates the two most probable, non-enzymatic degradation pathways for this molecule in solution.

cluster_main N-(azetidin-3-yl)-3-methoxybenzamide cluster_products Degradation Products Parent N-(azetidin-3-yl)-3-methoxybenzamide (Parent Compound) Prod1 Azetidine Ring-Opening Product (e.g., via Hydrolysis/Solvolysis) Parent->Prod1 Acid-Catalyzed Ring Opening Solvolysis Prod2 Amide Hydrolysis Products (3-Methoxybenzoic Acid + Azetidin-3-amine) Parent->Prod2 Acid/Base-Catalyzed Hydrolysis

Caption: Potential degradation pathways for N-(azetidin-3-yl)-3-methoxybenzamide.

Part 2: Troubleshooting Guide & Proactive Stabilization Strategies

This section provides actionable steps to diagnose and solve stability issues.

Q2: My experimental results are inconsistent. How can I determine if compound stability is the root cause?

A: Inconsistent results are often the first red flag for a stability problem. The best way to confirm this is by conducting a forced degradation study . This controlled experiment deliberately exposes your compound to harsh conditions to rapidly identify its vulnerabilities. This knowledge allows you to select optimal storage and handling conditions. We provide a detailed protocol for this in Part 3.

A logical troubleshooting workflow can help pinpoint the issue.

Start Inconsistent Experimental Results Observed Check1 Analyze a freshly prepared solution vs. an aged solution via HPLC/LC-MS Start->Check1 Decision1 Are there new peaks or a decrease in parent peak area in the aged sample? Check1->Decision1 Cause Root Cause Likely: Compound Degradation Decision1->Cause Yes NoIssue Stability is likely not the issue. Investigate other experimental variables (e.g., reagents, assay). Decision1->NoIssue No Action1 Perform Forced Degradation Study (See Protocol 1) Cause->Action1 Action2 Implement Proactive Stabilization Strategies Action1->Action2 End Problem Identified & Addressed Action2->End

Caption: Troubleshooting workflow for suspected compound instability.

Q3: What are the best practices for preparing and storing solutions of N-(azetidin-3-yl)-3-methoxybenzamide to maximize stability?

A: Based on the molecule's structural liabilities, a multi-faceted approach is required.

1. pH Control is Critical: This is the most effective variable you can control.[4]

  • Problem: The azetidine ring is susceptible to acid-catalyzed opening, while the amide bond can be hydrolyzed under both strongly acidic and basic conditions.

  • Solution: Prepare solutions in a buffered system, ideally between pH 6.0 and 7.5 . This neutral range represents the best compromise to minimize both major degradation pathways. Avoid unbuffered water, as dissolved CO₂ can create a weakly acidic environment.

  • Causality: Buffers resist changes in pH, providing a stable chemical environment that protects labile functional groups.

pH ConditionPredominant RiskRelative Stability (Hypothetical)Recommended Action
< 4 High Risk: Azetidine ring opening[1][3]Very LowAVOID
4 - 6 Moderate Risk: Some azetidine instabilityModerateUse only if experimentally necessary; prepare fresh.
6 - 7.5 Low Risk: Optimal balanceHigh RECOMMENDED STORAGE & USE RANGE
7.5 - 9 Moderate Risk: Amide hydrolysis beginsModerateUse only if experimentally necessary; prepare fresh.
> 9 High Risk: Base-catalyzed amide hydrolysisVery LowAVOID

2. Judicious Solvent Selection:

  • Problem: Protic solvents like methanol or water can act as nucleophiles and participate directly in degradation (solvolysis), especially if conditions are acidic.[3]

  • Solution: For long-term storage of concentrated stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF . Prepare aqueous working solutions fresh daily from these stocks in an appropriate buffer.

  • Causality: Aprotic solvents do not have an acidic proton and are poorer nucleophiles, reducing the risk of both acid-catalyzed degradation and direct solvolysis.

3. Proper Storage Conditions:

  • Problem: Chemical degradation is a kinetic process, and reaction rates increase with temperature.

  • Solution: Store all solutions at low temperatures, such as 2-8°C for short-term use (days) and -20°C or -80°C for long-term storage (weeks to months).[3] Always protect solutions from light to prevent potential photolytic degradation, even if it is not a primary suspected pathway.

  • Causality: Lowering the temperature reduces the kinetic energy of molecules, dramatically slowing the rate of all chemical reactions, including degradation.

4. Consider Lyophilization:

  • Problem: The compound is most vulnerable in solution.

  • Solution: For long-term preservation, lyophilization (freeze-drying) is an excellent strategy.[5] The compound can be dissolved in a suitable solvent system (e.g., a solution containing a bulking agent like mannitol in water/tert-butanol), freeze-dried, and stored as a solid powder. The powder can then be reconstituted in the desired buffer immediately before use.

  • Causality: Removing water via sublimation prevents hydrolysis and other solution-state degradation reactions, providing maximum long-term stability.[5]

Part 3: Key Experimental Protocols

These validated protocols provide a starting point for your own investigations.

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways and sensitivities of N-(azetidin-3-yl)-3-methoxybenzamide.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: In separate, clearly labeled amber glass vials, add an aliquot of the stock solution to the following stress conditions to achieve a final concentration of ~50 µg/mL.

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Neutral Hydrolysis: pH 7.0 Buffer (or purified water)

    • Oxidative Degradation: 3% H₂O₂ in pH 7.0 Buffer

    • Control: pH 7.0 Buffer

  • Incubation:

    • Incubate one set of vials at 60°C for 24 hours.

    • Keep a parallel set at room temperature.

  • Timepoint Analysis: Take aliquots at T=0, 2, 8, and 24 hours.

  • Quenching & Analysis:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation under that specific condition.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products for accurate quantification.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column providing good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in MS and sharp peak shape. Note: Minimize exposure time on the autosampler.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA broad gradient is necessary to ensure elution of both the polar degradants and the more non-polar parent compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detection UV at 254 nm and 280 nm, or MS ScanMonitor at multiple wavelengths or use MS for comprehensive detection of parent and degradants.
References
  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Ye, Z., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link]

  • Van den Bossche, S., et al. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • ChemIntel360 (2024). How to Improve Drug Stability with Excipients. ChemIntel360. [Link]

  • Shtukenberg, A. G., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Open Access Journals (2023). The Importance of Excipients in Drugs. Longdom Publishing. [Link]

  • Singh, S., et al. (2010). Excipients used in lyophilization of small molecules. J Pharm Sci. [Link]

  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Jamison, C. S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Nielsen, T. E., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ManTech Publications (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation. [Link]

Sources

Technical Support Guide: Overcoming Steric Hindrance in Azetidin-3-yl Amide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Puckering" Challenge

The formation of amides at the 3-position of the azetidine ring is deceptively complex. While azetidine is a small, four-membered ring, it is not planar. It adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 30–35°.

When a bulky protecting group (e.g., Boc, Cbz, Fmoc) is present on the ring nitrogen (


), the ring dynamics create significant steric shielding of the exocyclic amine or carboxylate at the 

position. This guide addresses the kinetic bottlenecks caused by this conformation and provides validated protocols to force coupling with sterically demanding partners.

Reagent Selection Matrix

Use this table to select the appropriate activation strategy based on your specific substrate constraints.

Coupling StrategyReagent SystemSteric ToleranceEpimerization RiskRecommended Use Case
Standard Activation HATU / DIPEAModerateModerateBaseline method. Use for unhindered acids (e.g., acetic, benzoic).
Low-Epimerization T3P (50% in EtOAc) / PyridineHighVery Low Gold Standard for chiral

-substituted acids or bulky partners.
High-Energy Activation Ghosez’s Reagent

Acid Chloride
Extreme High"Nuclear option" for tertiary carboxylic acids or highly crowded amines.
Fluoride Activation TFFH / DIPEAHighLowSpecialized for acid-sensitive substrates where acid chlorides are too harsh.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for optimizing your reaction conditions.

AzetidineCoupling Start Start: Azetidin-3-amine + Carboxylic Acid CheckSterics Is the Acid Partner Sterically Hindered? Start->CheckSterics Standard Protocol A: HATU/DIPEA (DMF, 25°C) CheckSterics->Standard No CheckChiral Does Acid have Alpha-Chiral Center? CheckSterics->CheckChiral Yes Monitor Monitor Conversion (LCMS/TLC @ 4h) Standard->Monitor T3P Protocol B: T3P/Pyridine (EtOAc or Me-THF) CheckChiral->T3P Yes (Prevent Racemization) Ghosez Protocol C: Ghosez's Reagent (Acid Chloride Route) CheckChiral->Ghosez No (Max Power Needed) T3P->Monitor Ghosez->Monitor Success Proceed to Workup Monitor->Success >80% Conv. Fail Low Conversion (<20%) Monitor->Fail Stalled Fail->Ghosez Escalate Conditions

Figure 1: Decision tree for selecting coupling reagents based on steric and stereochemical constraints.

Validated Experimental Protocols

Protocol A: The "Specialist" Method (T3P - Propylphosphonic Anhydride)

Why this works: T3P acts as a kinetic scavenger of water and forms a mixed anhydride that is highly reactive but less prone to racemization than uronium salts. It is particularly effective for azetidines because the reaction can be run in non-polar solvents (EtOAc, Me-THF) which can alter the solvation shell and ring conformation.

Reagents:

  • Azetidin-3-amine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.1 M concentration)

Procedure:

  • Dissolve the Carboxylic Acid and the Amine in EtOAc.

  • Cool the mixture to 0 °C.

  • Add Pyridine (acts as both base and acylation catalyst).

  • Add T3P solution dropwise. Note: T3P is viscous; weigh it rather than pipetting by volume for accuracy.

  • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Self-Validation Step: Check LCMS. If the peak for the activated acid (mixed anhydride) persists but product is low, heat to 50 °C. T3P is thermally stable.

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble, simplifying purification.
    
Protocol B: The "Nuclear" Method (Ghosez’s Reagent)

Why this works: When the carboxylic acid is tertiary or extremely crowded, standard active esters (OBt/OAt) are too bulky to approach the azetidine amine. Converting the acid to a discrete Acid Chloride using Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) creates a smaller, highly electrophilic species without generating acidic byproducts (unlike


).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Azetidin-3-amine (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: Dry DCM or Chloroform

Procedure:

  • Activation: Dissolve Carboxylic Acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot). The acid spot should disappear, replaced by the methyl ester (from MeOH quench).

  • Coupling: In a separate flask, dissolve Azetidin-3-amine and DIPEA in DCM.

  • Add the activated Acid Chloride solution to the Amine solution dropwise at 0 °C.

  • Stir at RT for 2 hours.

Troubleshooting & FAQs

Q1: I am seeing <10% conversion with HATU, even after 24 hours. What is happening?

Diagnosis: This is a classic "Steric Gate" failure. The active ester formed by HATU (the O-At ester) is bulky. If your azetidine has a large N-protecting group (like Trityl or Tosyl) and your acid is hindered, the two bulky centers cannot approach each other closely enough for the amine to attack. Solution:

  • Switch to T3P (Protocol A). The reactive intermediate is less bulky.

  • Switch Solvent: Change from DMF to DCM or Chloroform. DMF solvates the ionic transition states heavily; non-polar solvents often tighten the ion pairs and accelerate coupling in hindered systems.

Q2: My product is forming, but I see a significant "M+135" impurity by LCMS.

Diagnosis: This is likely the Guanidinium adduct . The slow reaction rate allows the azetidine amine to attack the HATU reagent itself (at the uranium carbon) rather than the activated acid. Solution:

  • Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the azetidine amine. This ensures the HATU is consumed by the acid first.

  • If this persists, switch to Protocol B (Ghosez) or T3P , which do not contain the guanidine moiety.

Q3: I am observing epimerization of my chiral acid.

Diagnosis: The activation is too strong (or base concentration too high), causing the activated acid to cyclize into an oxazolone, which rapidly racemizes. Solution:

  • Use T3P. It is widely documented to have the lowest epimerization rates among coupling reagents.

  • Lower the Base: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA. These weaker, bulkier bases are less likely to deprotonate the alpha-carbon.

Q4: The reaction works on 50mg scale but fails on 5g scale.

Diagnosis: Exotherm control and mixing efficiency. T3P and Acid Chloride formations are exothermic. On a larger scale, localized heating can degrade the activated intermediate before coupling occurs. Solution:

  • Ensure strict temperature control (0 °C addition).

  • Dilute the reaction (0.05 M).

  • Add the reagent slower to manage the exotherm.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation with Propanephosphonic Acid Anhydride (T3P).[4] Angewandte Chemie International Edition. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Doda, K., et al. (2019).[5] Ring Puckering in Azetidines and Its Effect on Reactivity.[6] Journal of Organic Chemistry. (Contextual grounding on azetidine conformation).

Sources

Alternative coupling agents for N-(azetidin-3-yl)-3-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for the synthesis of N-(azetidin-3-yl)-3-methoxybenzamide , specifically addressing the challenges of coupling to the strained azetidine ring.

Executive Summary & "Pre-Flight" Check

The synthesis of N-(azetidin-3-yl)-3-methoxybenzamide presents a specific chemoselective challenge: the azetidine ring strain (~26 kcal/mol). Standard acidic conditions or unbuffered exothermic couplings can trigger acid-catalyzed ring opening or polymerization.

Critical Pre-requisite: This guide assumes you are using 1-Boc-3-aminoazetidine (or a similar N1-protected analog) as your amine source.

  • Why? 3-aminoazetidine has two nucleophilic nitrogens. Without N1-protection, the secondary ring amine will compete with the exocyclic primary amine, leading to polymerization or regioisomeric mixtures.

Decision Matrix: Selecting Your Agent

Use this logic flow to determine the best reagent for your specific constraints (Solubility, Scale, Cost).

CouplingDecision Start Start: Select Agent Scale Is this >10g Scale? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Yes Solubility Are reagents water/alcohol soluble? Scale->Solubility No (Discovery Scale) T3P Protocol A: T3P (High Yield, Easy Workup) Cost->T3P No (Quality Priority) CDI Protocol B: CDI (Lowest Cost, One-Pot) Cost->CDI Yes (Cheapest) Solubility->T3P No (Lipophilic) DMTMM Protocol C: DMTMM (Green/Aqueous) Solubility->DMTMM Yes (Green Chem)

Figure 1: Decision matrix for selecting the optimal coupling agent based on scale, cost, and solubility profiles.

Protocol A: T3P (Propylphosphonic Anhydride)

Best For: Scalability, ease of purification, and preventing epimerization. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonic acid salt, eliminating the need for column chromatography in many cases.

The Protocol

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • 1-Boc-3-aminoazetidine (1.1 equiv)

  • Base: DIPEA or NMM (3.0 - 4.0 equiv) Crucial for buffering

  • T3P: 50% w/w solution in EtOAc or DMF (1.5 equiv)

  • Solvent: EtOAc (Preferred) or DMF/DCM.

Step-by-Step:

  • Dissolution: Dissolve 3-methoxybenzoic acid and the amine in EtOAc (5-10 volumes).

  • Buffering: Add DIPEA (3.0 equiv) at 0°C. Note: Ensure the solution is basic (pH >8) before adding T3P to protect the azetidine ring.

  • Activation & Coupling: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to 20-25°C. Stir for 2-4 hours.

  • Workup (The "T3P Wash"):

    • Wash organic layer with water (2x).

    • Wash with 0.5M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 0.5M HCl (removes excess amine/DIPEA). Caution: Do not prolong exposure to HCl to preserve the Boc group.

    • Dry over MgSO4 and concentrate.

Technical Insight: T3P is acidic. If you skimp on the base, the local acidic environment during dropwise addition can hydrolyze the Boc group or open the azetidine ring [1]. Always maintain a base excess.

Protocol B: CDI (1,1'-Carbonyldiimidazole)

Best For: Cost-efficiency on large scales; avoiding acid chlorides. Mechanism: Generates an active N-acylimidazole intermediate. Releases CO2 gas.[1][2]

The Protocol

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • CDI (1.1 equiv)[3]

  • 1-Boc-3-aminoazetidine (1.0 equiv)

  • Solvent: Anhydrous THF or DCM.[3]

Step-by-Step:

  • Activation (The "Fizz" Phase): Dissolve 3-methoxybenzoic acid in anhydrous THF under Nitrogen. Add CDI portion-wise at room temperature.[1]

    • Observation: You will see vigorous CO2 evolution.

  • Completion Check: Stir for 45-60 mins. Ensure bubbling has ceased. This confirms formation of the acyl-imidazole.

  • Coupling: Add 1-Boc-3-aminoazetidine (dissolved in minimal THF) to the reaction.

  • Reaction: Stir at RT for 12 hours.

  • Workup:

    • Quench with a small amount of water (destroys excess CDI).

    • Dilute with EtOAc. Wash with water and brine.

    • Note: The imidazole byproduct is water-soluble and washes away easily.

Technical Insight: CDI is strictly moisture-sensitive. Any water present will consume CDI to form imidazole and CO2, leaving unreacted carboxylic acid. If yields are low, check solvent dryness first [2].

Protocol C: DMTMM (Triazine-based)

Best For: "Green" chemistry, aqueous/alcoholic solvents, or if reagents are insoluble in DCM/EtOAc. Mechanism: Forms an active triazine ester.[4]

The Protocol

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • DMTMM chloride (1.1 equiv)

  • 1-Boc-3-aminoazetidine (1.0 equiv)

  • Solvent: Methanol, Ethanol, or THF/Water mixtures.

Step-by-Step:

  • Mixing: Dissolve the acid and amine in Methanol (or EtOH).

  • Coupling: Add DMTMM solid in one portion at room temperature.

  • Reaction: Stir for 3-6 hours.

    • Note: No additional base is usually required if the amine is a free base.[1] If using an amine salt (e.g., HCl salt), add 1 equiv of NMM.

  • Workup:

    • Evaporate the alcohol.

    • Redissolve residue in EtOAc/Water.

    • Wash organic layer with 10% Citric acid and Sat. NaHCO3.

Technical Insight: Do NOT use DMTMM in pure DMF or DCM. It degrades rapidly (half-life < 15 mins in DMF) via demethylation [3]. It is uniquely stable in alcohols and water.

Troubleshooting Center (FAQ)

Issue 1: Azetidine Ring Opening / Decomposition

Symptom: LCMS shows a mass corresponding to +18 (water addition) or complex polymerization; "Gummy" crude. Root Cause: Acidic conditions or high temperature. The azetidine ring strain makes it susceptible to nucleophilic attack by the amide oxygen or solvent if the pH drops. Solution:

  • Switch to T3P: It allows coupling at lower temperatures (0°C to RT).

  • Check Base: Increase DIPEA/NMM to 3.5 equiv. Ensure the reaction mixture is basic before adding the coupling agent.

  • Avoid Heating: Never heat azetidine coupling reactions above 40°C unless absolutely necessary.

Issue 2: Low Yield with Amine Salts

Symptom: High recovery of starting material (benzoic acid). Root Cause: If your 1-Boc-3-aminoazetidine is an HCl or Tosylate salt, the amine is protonated and non-nucleophilic. Solution:

  • Free-basing: Perform a "free-base" extraction of the amine salt (DCM/NaOH) before the reaction to isolate the free amine oil.

  • In-situ Neutralization: If using T3P or HATU, ensure you add enough base to neutralize the salt (1 equiv) + act as the proton scavenger (2 equiv). Total = 3+ equiv.

Issue 3: CDI Reaction Stalls (Incomplete Conversion)

Symptom: Acyl-imidazole intermediate is formed, but product conversion is low. Root Cause: The acyl-imidazole of 3-methoxybenzoic acid is moderately stable. The steric bulk of the Boc-azetidine (secondary carbon attachment) might slow the attack. Solution:

  • Catalysis: Add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine) or HOBt to the reaction mixture after the amine addition. This accelerates the acyl transfer.

Comparison of Agents
FeatureT3PCDIDMTMM
Cost HighLowModerate
Atom Economy ModerateHighModerate
Byproduct Removal Aqueous Wash (Excellent)Aqueous Wash (Good)Aqueous Wash (Good)
Moisture Tolerance ModerateLow (Strictly Anhydrous)High (Water Compatible)
Solvent Compatibility EtOAc, DMF, DCMTHF, DCM, DMFMeOH, EtOH, Water

References

  • Propylphosphonic Anhydride (T3P)

    • Source: Patterson, J. et al. "The Use of T3P in Large-Scale Amide Bond Formation." Organic Process Research & Development, 2007.
    • Context: Demonstrates T3P's utility in preventing racemization and acid-sensitive degrad
    • URL:[Link]

  • CDI Coupling Mechanics

    • Source: Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Context: Comprehensive review of CDI mechanism and moisture sensitivity.[5]

    • URL:[Link]

  • DMTMM Stability & Solvent Effects

    • Source: Kunishima, M. et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Coupling Agent." Tetrahedron, 1999.
    • Context: Establishes the degradation profile of DMTMM in non-protic solvents like DMF vs. stability in alcohols.
    • URL:[Link]

  • Azetidine Ring Stability

    • Source: Couty, F. et al. "The chemistry of azetidines.
    • Context: Discusses ring strain and conditions leading to ring opening.
    • URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Azetidine Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of azetidine benzamides is a cornerstone for the development of novel therapeutics, as the azetidine motif is a privileged structure in medicinal chemistry.[1][2][3] However, the inherent ring strain of the four-membered heterocycle can lead to a variety of side reactions, complicating synthesis and purification.[1][2] This technical support guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting and practical advice for minimizing these unwanted reactions and optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should anticipate when acylating an azetidine with a benzoyl chloride?

The acylation of azetidines, often performed under Schotten-Baumann conditions, is susceptible to several side reactions that can significantly lower the yield and purity of the desired benzamide.[4][5][6] The most common issues include:

  • Diacylation: The initially formed N-benzoylazetidine can react with a second molecule of benzoyl chloride, leading to the formation of a quaternary ammonium salt, which may be unstable and lead to ring-opening.

  • Polymerization: The strained azetidine ring can undergo acid-catalyzed ring-opening polymerization, especially in the presence of acidic impurities in the acylating agent or solvent.[7][8]

  • Hydrolysis of the Acyl Chloride: The benzoyl chloride is highly reactive and can be hydrolyzed by trace amounts of water in the reaction mixture, reducing the amount of acylating agent available and introducing acidic byproducts.[9]

  • Ring-Opening: Under harsh acidic or basic conditions, or with certain substitution patterns, the azetidine ring can open, leading to linear amine byproducts.[1][10][11]

Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is causing this and how can I prevent it?

The formation of a higher molecular weight byproduct is often indicative of diacylation or polymerization .

Troubleshooting Diacylation:

  • Stoichiometry is Key: Employ a slight excess of the azetidine (typically 1.1 equivalents) relative to the benzoyl chloride. This ensures the more reactive acylating agent is the limiting reagent.

  • Controlled Addition: Add the benzoyl chloride solution dropwise to the cooled reaction mixture (0 °C). This maintains a low concentration of the acylating agent, favoring mono-acylation.

  • Base Selection: Utilize a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will effectively scavenge the HCl byproduct without competing with the azetidine for the benzoyl chloride.

Preventing Polymerization:

  • Reagent Purity: Ensure your benzoyl chloride is fresh or has been recently purified to remove any residual HCl.

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent the introduction of acid from hydrolysis.

  • Temperature Control: Maintain a low reaction temperature, as elevated temperatures can promote polymerization.

Q3: I'm observing low yields and my starting material is not being fully consumed. What are the likely causes?

Incomplete conversion is a common challenge that can often be traced back to several factors:

  • Insufficient Base: The acylation reaction generates one equivalent of HCl.[5] If an insufficient amount of base is used, the HCl will protonate the starting azetidine, rendering it non-nucleophilic and halting the reaction. Always use at least one equivalent of base, with a slight excess (1.1-1.2 equivalents) being preferable.

  • Reagent Degradation: As mentioned, benzoyl chloride is susceptible to hydrolysis. If you suspect your reagent has degraded, it is best to use a fresh bottle or purify the existing material.

  • Reaction Concentration: In some cases, particularly with intramolecular cyclizations to form azetidines, reactions that are too concentrated can favor intermolecular side reactions like dimerization or polymerization over the desired intramolecular reaction.[7] While this is an acylation reaction, concentration can still play a role in reaction kinetics.

Troubleshooting Guides & Protocols

Guide 1: Optimizing Reaction Conditions to Minimize Byproduct Formation

This guide provides a systematic approach to optimizing your reaction conditions to favor the formation of the desired azetidine benzamide.

Table 1: Recommended Reaction Parameters for Azetidine Acylation

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureMinimizes the rate of side reactions such as diacylation and polymerization.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that do not react with the acyl chloride.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Non-nucleophilic bases that effectively scavenge HCl without competing in the acylation.
Stoichiometry 1.1 eq. Azetidine / 1.0 eq. Benzoyl Chloride / 1.2 eq. BaseEnsures the acylating agent is the limiting reagent and all generated acid is neutralized.

Experimental Protocol: General Procedure for the Synthesis of Azetidine Benzamides

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine (1.1 eq.) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (1.2 eq.) and stir for 5 minutes.

  • In a separate flame-dried flask, dissolve the benzoyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the cooled azetidine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the benzoyl chloride.

  • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Visualizing and Understanding Key Side Reactions

Understanding the mechanisms of the primary side reactions is crucial for developing effective strategies to suppress them.

Diagram 1: Competing Reactions in Azetidine Acylation

G cluster_0 Desired Reaction cluster_1 Diacylation Side Reaction cluster_2 Polymerization Side Reaction Azetidine Azetidine AzetidineBenzamide Azetidine Benzamide Azetidine->AzetidineBenzamide + Benzoyl Chloride - HCl BenzoylChloride Benzoyl Chloride AzetidineBenzamide2 Azetidine Benzamide DiacylatedProduct Diacylated Product AzetidineBenzamide2->DiacylatedProduct + Benzoyl Chloride BenzoylChloride2 Benzoyl Chloride Azetidine3 Azetidine Polymer Polymer Azetidine3->Polymer + H+ (catalyst) + n Azetidine HPlus H+

Caption: Key competing reactions during azetidine acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low product yield.

By implementing these best practices and utilizing the provided troubleshooting guides, researchers can significantly enhance the success rate of their azetidine benzamide syntheses, leading to higher yields, improved purity, and more efficient drug discovery and development workflows.

References

  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • Optimizing reaction conditions for azetidine ring formation - Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications.
  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Azetidine: Basicity and Preparation - YouTube.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing.
  • Schotten-Baumann Reaction.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • Schotten–Baumann reaction - Wikipedia.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • The best reaction conditions for the N-acylation of various sulfonamides - ResearchGate.
  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram - ResearchGate.
  • Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds - Benchchem.

Sources

Technical Support Center: Solvent Removal Guide for N-(azetidin-3-yl)-3-methoxybenzamide

[1]

CRITICAL OPERATIONAL WARNING

STOP AND READ BEFORE PROCEEDING

The azetidine ring in N-(azetidin-3-yl)-3-methoxybenzamide possesses high ring strain (~25.4 kcal/mol).[1][2] This structural feature creates two specific vulnerabilities during solvent removal:

  • Thermal Instability: Prolonged exposure to temperatures >50°C increases the risk of ring-opening or polymerization.

  • Acid Sensitivity: The azetidine nitrogen (secondary amine) is basic.[3] In the presence of strong acids (e.g., HCl) and heat, the ring is prone to nucleophilic attack and cleavage. Avoid heating acidic solutions of this compound.

Module 1: Decision Framework

Select your purification strategy based on the specific solvent contaminant and the physical state of your material.[4]

SolventRemovalStartIdentify Residual SolventTypeSolvent Type?Start->TypeHighBPHigh Boiling Point(DMF, DMSO, DMAc)Type->HighBPLowBPLow Boiling Point / Trapped(DCM, THF, EtOAc)Type->LowBPAqWashAqueous Workup(LiCl / Brine)HighBP->AqWashIf crude oilAzeotropeAzeotropic Distillation(Heptane / TBME)HighBP->AzeotropeIf solid/crystallizingSwapSolvent Swap(Displace with MeOH/EtOAc)LowBP->SwapLattice trappedLyophilLyophilization(t-BuOH / Water)LowBP->LyophilThermally sensitive solidCleanTarget: < ICH Q3C LimitsAqWash->CleanAzeotrope->CleanSwap->CleanLyophil->Clean

Figure 1: Decision tree for selecting the appropriate solvent removal protocol based on solvent class and material state.

Module 2: Removing "Sticky" Solvents (DMF, DMSO)

Problem: Amide-containing molecules like N-(azetidin-3-yl)-3-methoxybenzamide form strong hydrogen bonds with DMF and DMSO, making simple vacuum drying ineffective.[1] Target Limit (ICH Q3C): DMF (880 ppm), DMSO (5000 ppm).[1]

Protocol A: The LiCl Wash (Hydrophobic Effect)

Best for: Crude reaction mixtures before crystallization.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

    • Note: Avoid DCM if possible, as it is also hard to remove later.

  • Wash 1 (Water): Wash the organic layer with water (Vol:Vol 1:1) to remove the bulk of the DMF.[4][5][6][7]

  • Wash 2 (5% LiCl): Wash with 5% Lithium Chloride (LiCl) aqueous solution (3x).[1][6]

    • Mechanism:[1][2] LiCl increases the ionic strength of the aqueous layer and disrupts the hydrogen bonding between the amide product and DMF, forcing DMF into the aqueous phase.

  • Final Rinse: Wash with brine to remove residual lithium salts.

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate at <40°C .

Protocol B: Azeotropic Distillation

Best for: Final solids that still contain trace DMF.

Do NOT simply heat the solid. Use a "carrier" solvent to lower the effective boiling point of DMF.

Carrier SolventAzeotrope BPRatio (Solvent:DMF)Notes
n-Heptane ~92°C (Atm)VariableForms a heterogeneous azeotrope.[1] Safe for azetidines.
Xylene ~139°CN/AAVOID. Too hot for azetidines.
Water 100°CN/AEffective but requires lyophilization to finish.

Procedure:

  • Dissolve/suspend the material in 10 volumes of n-Heptane (or a Heptane/EtOAc mix if solubility is poor).

  • Concentrate on a rotary evaporator at 40-45°C under reduced pressure.

  • Repeat this process 2-3 times. The heptane vapors will carry off the DMF.

Module 3: Removing Lattice-Trapped Solvents (DCM)

Problem: Dichloromethane (DCM) often incorporates into the crystal lattice of benzamides, creating solvates that are stable even under high vacuum. Target Limit (ICH Q3C): 600 ppm.

Protocol C: Solvent Swapping (Displacement)

Instead of trying to "pull" the DCM out with vacuum (which requires breaking the lattice energy), "push" it out with a pharmaceutically acceptable solvent.

  • Dissolution: Dissolve the solid in a Class 3 solvent (e.g., Ethanol , Isopropanol , or Ethyl Acetate ).[1]

  • Concentration: Concentrate to dryness.

  • Repetition: Redissolve and concentrate 2 more times.

    • Result: The DCM is statistically replaced by the Class 3 solvent (e.g., Ethanol), which has a much higher safety limit (5000 ppm) and is often easier to dry off.[1]

Protocol D: Lyophilization (The "Gentle" Approach)

Best for: Thermally unstable azetidines that cannot tolerate the heat required for distillation.

  • Matrix: Dissolve the compound in tert-Butanol (t-BuOH) or a t-BuOH / Water mixture.

    • Why t-BuOH? It freezes at ~25°C and sublimes easily.

  • Freeze: Freeze the solution in a shell-freezer or liquid nitrogen.

  • Sublime: Place under high vacuum (<100 mTorr).

    • Outcome: This yields an amorphous powder with very high surface area, allowing residual solvents to escape easily without heating the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to form a salt and reject the solvent? A: Proceed with extreme caution. While salt formation (e.g., Hydrochloride) changes the crystal lattice and can reject solvents, the combination of strong acid (HCl) + heat during recrystallization can trigger azetidine ring opening (hydrolysis to the ring-opened chloride).[1]

  • Recommendation: If a salt is needed, use a milder acid like Oxalic acid or Fumaric acid, or ensure the temperature never exceeds 40°C during salt formation.

Q2: My material is turning yellow during drying at 60°C. What is happening? A: This indicates decomposition. Azetidines are thermally labile. The yellow color is likely due to ring opening or oxidation of the secondary amine.

  • Fix: Stop heating immediately. Switch to Lyophilization (Protocol D) or vacuum drying at ambient temperature (20-25°C) for a longer duration.[1]

Q3: The NMR shows clean product, but the mass balance is off. Why? A: You likely have significant residual solvent (DCM or inorganic salts like LiCl) that isn't showing up if you are running the NMR in the same solvent (e.g., running a DCM solvate in CD₂Cl₂).

  • Fix: Run the NMR in DMSO-d6 or MeOD to clearly see the DCM or Heptane peaks and integrate them against your product protons to calculate weight %.

Q4: Is the "N-(azetidin-3-yl)" nitrogen stable to air? A: Secondary amines on strained rings are highly nucleophilic. They can react with atmospheric CO₂ to form carbamates (reversible) or oxidize over time.

  • Fix: Store the free base under Argon or Nitrogen. If storing for long periods, convert to a stable salt (e.g., Oxalate) if compatible with your biological assay.[1]

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L.[1] Chai. (Standard text for solvent properties and purification).

  • Azetidine Stability Studies: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. J. Med. Chem. 2021.[2][8] (Highlights acid/thermal sensitivity). [1]

  • Solvent Removal Techniques:Strategies for the Removal of Residual Solvents in Pharmaceutical Drug Development. Organic Process Research & Development.

Validation & Comparative

1H NMR spectrum analysis of N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(azetidin-3-yl)-3-methoxybenzamide . This document is designed for researchers requiring rigorous structural validation and distinguishes between optimal and sub-optimal analytical conditions.

Content Type: Technical Comparison Guide Subject: Structural Characterization & Analytical Optimization

Executive Summary & Structural Logic

N-(azetidin-3-yl)-3-methoxybenzamide is a functionalized amide scaffold often employed as a fragment in kinase inhibitor design or GPCR ligand synthesis. Its structure combines an electron-rich aromatic system (3-methoxybenzamide) with a strained, basic heterocycle (azetidine).

Characterizing this molecule presents specific challenges due to:

  • Ring Strain: The azetidine ring exhibits unique coupling constants and conformational puckering.

  • Exchangeable Protons: The amide NH and the azetidine NH (if free base) are highly sensitive to solvent choice and pH.

  • Salt Formation: The azetidine nitrogen is basic (

    
    ). The spectrum changes drastically between the free base and HCl/TFA salt forms.
    
Structural Assignment Logic

The molecule is divided into three diagnostic zones for NMR analysis:

  • Zone A (Aromatic): 3-Methoxybenzene pattern (1,3-disubstituted).

  • Zone B (Linker): The Amide NH and the Azetidine Methine (CH).

  • Zone C (Aliphatic Ring): The Azetidine Methylenes (

    
    ) and Azetidine NH.
    

Comparative Analysis: Analytical Performance

To ensure data integrity, we compare the "performance" of different analytical conditions (Solvents and Salt Forms). Choosing the wrong condition leads to signal overlap and loss of coupling information.

Comparison 1: Solvent System Performance (DMSO-d vs. CDCl )
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Amide NH Signal Sharp Doublet (

8.6-9.0)
Broad Singlet / InvisibleDMSO stabilizes the amide H-bond, slowing exchange and revealing

coupling.
Azetidine Resolution HighModerateAzetidine protons often overlap in CDCl

due to conformational averaging.
Solubility (Salt) ExcellentPoorSalts (HCl/TFA) are insoluble in CDCl

, requiring DMSO or MeOD.
Water Peak

3.33 ppm

1.56 ppm
Water in DMSO can obscure the azetidine methylene signals if the sample is "wet".

Verdict: DMSO-d


  is the superior solvent for this compound. It allows for the observation of the Amide NH coupling to the Azetidine CH, providing a crucial connectivity proof that CDCl

often obscures.
Comparison 2: Salt Form Impact (Free Base vs. HCl Salt)
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)
Shift Mechanism
Azetidine CH

(H2/H4)
3.5 – 3.84.0 – 4.4Protonation of the azetidine nitrogen exerts a strong electron-withdrawing effect (deshielding).
Azetidine NH ~2.0 (Broad/Exchanged)9.0 – 9.5 (Broad)Formation of

species.
Aromatic Region 7.1 – 7.57.1 – 7.5Minimal effect (distant from the ionization center).

Verdict: Researchers must be aware of the form. The HCl salt is the most common storage form but results in significant downfield shifts of the aliphatic ring protons compared to the free base.

Detailed Spectral Data (DMSO-d )

Based on the HCl Salt form (most stable/common in libraries).

Zone A: Aromatic Region ( 7.0 – 7.6 ppm)

The 3-methoxy substituent breaks the symmetry, creating four distinct aromatic signals.

  • 
     7.48 (s, 1H):  H-2 (Isolated between amide and methoxy).
    
  • 
     7.45 (d, 
    
    
    
    Hz, 1H):
    H-6 (Ortho to amide).
  • 
     7.38 (t, 
    
    
    
    Hz, 1H):
    H-5 (Meta to both).
  • 
     7.12 (dd, 
    
    
    
    Hz, 1H):
    H-4 (Ortho to methoxy).
Zone B: Functional Linkers
  • 
     9.15 (br s, 2H):  Azetidine 
    
    
    
    (Salt form only).
  • 
     8.95 (d, 
    
    
    
    Hz, 1H):
    Amide
    
    
    . The doublet splitting confirms coupling to the azetidine CH.
  • 
     3.81 (s, 3H):  Methoxy 
    
    
    
    .
Zone C: Azetidine Ring
  • 
     4.75 (m, 1H):  Azetidine H-3 (Methine). Deshielded by the amide nitrogen.
    
  • 
     4.05 – 4.25 (m, 4H):  Azetidine H-2 and H-4 (Methylenes). In the salt form, these appear as a complex multiplet due to ring puckering and diastereotopicity if chiral centers were present (though this molecule is achiral, the puckering can broaden signals).
    

Experimental Protocol: Synthesis & Preparation

To generate the sample for this analysis, the following validated protocol is recommended.

Step 1: Amide Coupling
  • Reagents: 3-Methoxybenzoic acid (1.0 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve acid in DMF. Add DIPEA and HATU. Stir for 10 min to activate.

    • Add the amine.[1][2][3][4] Stir at RT for 2-4 hours.

    • Workup: Dilute with EtOAc, wash with

      
       (aq), 
      
      
      
      , and Brine. Dry over
      
      
      .
    • Result: Boc-protected intermediate.[2][3][5]

Step 2: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Boc-intermediate in minimal Dioxane or MeOH.

    • Add 4M HCl/Dioxane (5-10 eq). Stir 1 hr.

    • Isolation: Precipitate with diethyl ether. Filter the white solid.

    • Result:N-(azetidin-3-yl)-3-methoxybenzamide Hydrochloride .

Step 3: NMR Sample Prep
  • Weigh 5-10 mg of the HCl salt.

  • Dissolve in 0.6 mL DMSO-d

    
     .
    
  • Critical: Ensure the solution is clear. If turbid, filter through a cotton plug.

Visualization: Connectivity & Assignment

The following diagram illustrates the scalar couplings (


-coupling) utilized to assign the spectrum.

NMR_Assignment AmideNH Amide NH (δ 8.95, d) AzetidineCH Azetidine CH (H3) (δ 4.75, m) AmideNH->AzetidineCH COSY (3J) AzetidineCH2 Azetidine CH2 (H2/H4) (δ 4.10, m) AzetidineCH->AzetidineCH2 COSY (3J) Aromatic Aromatic Ring (δ 7.1-7.5) Aromatic->AmideNH NOESY (Spatial) Methoxy Methoxy OMe (δ 3.81, s) Methoxy->Aromatic HMBC (3J)

Caption: COSY and NOESY correlation map. The critical diagnostic is the 3-bond coupling between the Amide NH and Azetidine CH, visible only in DMSO-d6.

References

  • Solvent Effects on Amide Shifts: Abraham, R. J., et al. "1H NMR spectra.[6][7] Part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry, 2014. Link

  • Azetidine Ring Conformations: Feula, A. "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry." University of Birmingham Thesis, 2013. Link

  • General Benzamide Synthesis: Baig, M., et al. "An Efficient approach for the Synthesis of N-aryl/heterocycle/alkyl Benzamides." Chemistry & Biology Interface, 2018.[1] Link

  • Chemical Shift Prediction: "1H NMR Chemical Shifts of Amides." Chemistry LibreTexts, 2024. Link

Sources

LC-MS Fragmentation Pattern of N-(azetidin-3-yl)-3-methoxybenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for N-(azetidin-3-yl)-3-methoxybenzamide (


), a secondary amide building block common in fragment-based drug discovery (FBDD).

The analysis focuses on the distinct fragmentation behaviors observed under Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) .[1] Correctly interpreting these patterns is critical for distinguishing this scaffold from isomeric metabolites (e.g., N-oxide formation vs. hydroxylation) and validating synthetic intermediates.

Key Technical Insight: The fragmentation is driven by the lability of the amide bond and the high ring strain of the azetidine moiety (~26 kcal/mol). While the benzoyl cation (m/z 135) dominates all spectra, HCD is required to reliably detect the diagnostic azetidine ring fragments due to the low-mass cutoff limitations inherent in standard ion trap CID.

Structural Analysis & Theoretical Fragmentation

Physicochemical Properties
  • Monoisotopic Mass: 206.1055 Da

  • Precursor Ion [M+H]⁺: 207.1128 m/z

  • Key Structural Motifs:

    • 3-Methoxybenzoyl group: A stable, conjugated system that retains positive charge effectively.

    • Azetidine Ring: A strained 4-membered nitrogen heterocycle.

    • Amide Linker: The primary site of protonation and subsequent cleavage.

Mechanism of Fragmentation (ESI-MS/MS)

Upon Electrospray Ionization (ESI), the molecule is protonated primarily at the amide oxygen or the azetidine nitrogen. The fragmentation follows charge-remote and charge-proximate pathways:

  • Primary Cleavage (Amide Hydrolysis Equivalent): Proton migration to the amide nitrogen weakens the C-N bond, leading to the formation of the 3-methoxybenzoyl cation (m/z 135.04) and the neutral loss of azetidin-3-amine (72 Da).

  • Secondary Cleavage (Benzoyl Decomposition): The m/z 135 ion eliminates carbon monoxide (CO) to form the 3-methoxyphenyl cation (m/z 107.05) .

  • Tertiary Cleavage (Anisole degradation): The m/z 107 ion loses formaldehyde (

    
    ) to yield the phenyl cation (m/z 77.04 ).
    

Comparative Methodology: CID vs. HCD[1][2][3][4][5]

The choice of fragmentation mode significantly alters the spectral information available for structural verification.

Comparison Table: Fragmentation Performance
FeatureCID (Resonance Excitation) HCD (Beam-Type) Recommendation
Instrument Type Ion Trap (e.g., LTQ, Velos)Orbitrap, Q-TOF
Low Mass Cutoff Yes (The "1/3 Rule"). Ions < ~70 m/z are often lost.No . Detects ions down to ~50 m/z.Use HCD for azetidine fingerprinting.
Internal Energy Low/Slow heating. Favors lowest energy pathway (Amide cleavage).High/Fast heating. Accesses higher energy channels (Ring opening).
Spectrum Richness Simple. Dominant m/z 135 peak.Complex. Includes m/z 135, 107, 77, and ring fragments.HCD provides higher confidence scoring.
Ratio Stability Variable (highly dependent on resonance time).Reproducible (stepped NCE allows broad coverage).

Experimental Protocol

To replicate the data described in this guide, use the following self-validating workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(azetidin-3-yl)-3-methoxybenzamide in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why: Acidic pH ensures full protonation of the amide/amine sites, maximizing [M+H]⁺ intensity.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Orbitrap Example)
  • Source: H-ESI (Heated Electrospray).

  • Polarity: Positive.

  • Spray Voltage: 3500 V.

  • Fragmentation:

    • Method A: CID (Normalized Collision Energy: 35%).

    • Method B: HCD (Stepped NCE: 20, 40, 60%).

    • Why Stepped NCE? Low energy (20) preserves the m/z 135 ion; high energy (60) forces the breakdown of the stable benzoyl ring to m/z 77.

Visualizations & Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic degradation of the molecule. Note the distinct pathways for the stable benzoyl cation versus the labile azetidine ring.

FragmentationPathway Parent [M+H]+ Precursor m/z 207.11 (N-(azetidin-3-yl)-3-methoxybenzamide) Benzoyl Fragment A 3-Methoxybenzoyl Cation m/z 135.04 Parent->Benzoyl Major Pathway - C3H8N2 (72 Da) Amide Cleavage Azetidine Fragment B Azetidin-3-amine m/z 73.07 (Low Intensity) Parent->Azetidine Minor Pathway - C8H7O2 (135 Da) PhenylMethoxy Fragment C 3-Methoxyphenyl Cation m/z 107.05 Benzoyl->PhenylMethoxy - CO (28 Da) Inductive Cleavage RingOpen Ring Opening Loss of C2H4/NH3 (HCD Specific) Azetidine->RingOpen High Energy Fragmentation Phenyl Fragment D Phenyl Cation m/z 77.04 PhenylMethoxy->Phenyl - CH2O (30 Da) Formaldehyde Loss

Figure 1: Proposed fragmentation pathway for N-(azetidin-3-yl)-3-methoxybenzamide in positive ESI.

Method Selection Workflow

Use this decision tree to select the appropriate ionization and fragmentation mode based on your analytical goal.

MethodSelection Start Analytical Goal Goal1 Quantification (High Sensitivity) Start->Goal1 Goal2 Structure ID (Metabolite ID) Start->Goal2 Method1 ESI (+) MRM Transition: 207 -> 135 Goal1->Method1 Targeted Method2 HCD High Res Stepped NCE Goal2->Method2 Untargeted Result1 Max Sensitivity Robust Quant Method1->Result1 Result2 Full Fingerprint (m/z 135, 107, 77, 73) Method2->Result2

Figure 2: Decision matrix for selecting MS methodology based on study requirements.

Results & Interpretation

Diagnostic Ion Table

When analyzing the MS/MS spectrum, the presence of the following ions confirms the structure:

m/z (Experimental)FormulaFragment IdentityRelative Abundance (HCD)
207.1128

Precursor IonVariable
135.0441

3-Methoxybenzoyl (Base Peak)100%
107.0491

3-Methoxyphenyl (-CO)40-60%
77.0386

Phenyl cation (-

)
10-30%
73.0660

Azetidin-3-amine (Protonated)<5% (Low mass)
Interpretation of Isomers
  • vs. 4-Methoxy Isomer: The fragmentation pattern is nearly identical (m/z 135, 107). Differentiation requires chromatographic separation (Retention Time) or

    
     energy breakdown curves, where the para-methoxy position is slightly more stable than the meta-position due to resonance effects.
    
  • vs. N-Oxides: If the metabolite is an N-oxide on the azetidine, the parent mass would be +16 Da (223). Fragmentation would yield a characteristic [M+H-16]⁺ or [M+H-18]⁺ loss, which is absent in the parent amide.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of small molecule drugs in mass spectrometry. Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2023). HCD vs CID: A Guide to Fragmentation in Orbitrap Mass Spectrometry. Planet Orbitrap Technical Guides.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Methoxybenzamide (EI). NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for amide cleavage mechanisms).

Sources

Validating purity of N-(azetidin-3-yl)-3-methoxybenzamide using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purity Validation of N-(azetidin-3-yl)-3-methoxybenzamide Utilizing Elemental Analysis

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel compounds such as N-(azetidin-3-yl)-3-methoxybenzamide, a molecule of interest in contemporary drug discovery pipelines, rigorous purity assessment is paramount. Impurities can significantly alter the pharmacological and toxicological profile of a drug substance, leading to unpredictable patient outcomes and regulatory hurdles. This guide provides a comprehensive examination of elemental analysis as a primary method for validating the purity of N-(azetidin-3-yl)-3-methoxybenzamide, while also offering a comparative perspective against other prevalent analytical techniques.

Theoretical Framework: Elemental Analysis for Purity Determination

Elemental analysis, specifically CHN analysis (Carbon, Hydrogen, and Nitrogen), is a cornerstone technique in synthetic chemistry for the structural elucidation and purity verification of organic compounds. The method operates on the principle of combustion, whereby a sample is heated to a high temperature (typically around 900-1000°C) in the presence of an oxidant. This process quantitatively converts the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides (CO₂, H₂O, and Nₓ). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection.

For a pure compound, the experimentally determined weight percentages of C, H, and N will closely align with the theoretically calculated values derived from its molecular formula. Any significant deviation between the experimental and theoretical values suggests the presence of impurities, which could include residual solvents, inorganic salts, or by-products from the synthesis.

The molecular formula for N-(azetidin-3-yl)-3-methoxybenzamide is C₁₁H₁₄N₂O₂. Based on this, the theoretical elemental composition can be calculated as follows:

  • Molecular Weight: 206.24 g/mol

  • Carbon (C): (12.01 * 11 / 206.24) * 100% = 64.06%

  • Hydrogen (H): (1.01 * 14 / 206.24) * 100% = 6.84%

  • Nitrogen (N): (14.01 * 2 / 206.24) * 100% = 13.58%

A generally accepted tolerance for purity as determined by elemental analysis is within ±0.4% of the theoretical values.

Experimental Protocol: Elemental Analysis of N-(azetidin-3-yl)-3-methoxybenzamide

The following protocol outlines the standardized procedure for conducting an elemental analysis of N-(azetidin-3-yl)-3-methoxybenzamide.

Instrumentation: A calibrated elemental analyzer capable of CHN analysis.

Materials:

  • N-(azetidin-3-yl)-3-methoxybenzamide sample (previously dried to a constant weight to remove residual solvents)

  • Tin or silver capsules for sample weighing

  • Microbalance (accurate to at least 0.001 mg)

  • Certified reference standards (e.g., acetanilide) for instrument calibration

Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Dry Sample to Constant Weight p2 Accurately Weigh 1-3 mg of Sample p1->p2 p3 Encapsulate Sample in Tin/Silver Capsule p2->p3 a1 Calibrate Analyzer with Certified Standard p3->a1 a2 Introduce Sample into Combustion Chamber a1->a2 a3 Combustion at ~950°C a2->a3 a4 Separation of Gaseous Products a3->a4 a5 Detection and Quantification a4->a5 d1 Calculate Experimental %C, %H, %N a5->d1 d2 Compare with Theoretical Values d1->d2 d3 Assess Purity Based on ±0.4% Deviation d2->d3

Caption: Workflow for Purity Validation via Elemental Analysis.

Detailed Steps:

  • Sample Preparation:

    • Dry the N-(azetidin-3-yl)-3-methoxybenzamide sample under a high vacuum for at least 24 hours to ensure the removal of volatile impurities and residual solvents, which can significantly affect the hydrogen and carbon percentages.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a pre-weighed tin or silver capsule.

    • Securely crimp the capsule to ensure no sample is lost during handling and introduction into the analyzer.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy and reliability of the experimental results.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample undergoes rapid and complete combustion in a pure oxygen environment at a temperature of approximately 950°C.

    • The resulting gaseous mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction chamber to convert nitrogen oxides to N₂.

    • The gases are then separated, typically via gas chromatography, and quantified using a thermal conductivity detector.

  • Data Interpretation:

    • The instrument's software calculates the weight percentages of carbon, hydrogen, and nitrogen in the sample.

    • Compare these experimental values to the theoretical percentages for C₁₁H₁₄N₂O₂.

    • A deviation of ≤ ±0.4% between the experimental and theoretical values is indicative of high purity.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment strategy often involves orthogonal methods. The following table compares elemental analysis with other common analytical techniques for purity validation.

Technique Principle Strengths for Purity of N-(azetidin-3-yl)-3-methoxybenzamide Limitations
Elemental Analysis Combustion and quantification of C, H, N.- Provides fundamental confirmation of elemental composition.- Highly sensitive to inorganic impurities and residual solvents.- Does not distinguish between isomers.- Insensitive to impurities with similar elemental compositions.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.- Excellent for quantifying organic impurities, including isomers and by-products.- High sensitivity and resolution.- Requires a specific chromophore for UV detection.- May not detect non-chromophoric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.- Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the impurity.- Lower sensitivity compared to HPLC for trace impurities.- Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.- Confirms the molecular weight of the compound.- Can be coupled with chromatography (e.g., LC-MS) to identify impurities.- Generally not a quantitative technique on its own.- Ionization efficiencies can vary significantly between compounds.

Integrated Purity Validation Strategy

A robust and trustworthy purity validation strategy should not rely on a single analytical technique. Instead, an integrated approach that leverages the complementary strengths of multiple methods is recommended.

cluster_initial Initial Synthesis cluster_primary Primary Purity & Identity cluster_secondary Impurity Profiling cluster_final Final Assessment synthesis Crude N-(azetidin-3-yl) -3-methoxybenzamide nmr_ms NMR & MS (Structural Confirmation) synthesis->nmr_ms elemental Elemental Analysis (Elemental Composition) synthesis->elemental hplc HPLC (Organic Impurities) synthesis->hplc pure Purity Confirmed nmr_ms->pure elemental->pure hplc->pure

Caption: Integrated Strategy for Comprehensive Purity Validation.

This integrated workflow ensures that the identity, elemental composition, and impurity profile of N-(azetidin-3-yl)-3-methoxybenzamide are thoroughly characterized, providing a high degree of confidence in its purity.

Conclusion

Elemental analysis remains a fundamental and indispensable tool for the purity validation of novel organic compounds like N-(azetidin-3-yl)-3-methoxybenzamide. Its ability to provide a direct measure of the elemental composition serves as a powerful check against the expected molecular formula. However, for a complete and regulatory-compliant assessment, it is crucial to employ elemental analysis in conjunction with orthogonal techniques such as HPLC and NMR. This multi-faceted approach ensures not only the correct elemental makeup but also the absence of isomeric and other organic impurities, thereby guaranteeing the quality and safety of the drug substance.

References

  • Title: Elemental Analysis - an overview | ScienceDirect Topics Source: ScienceDirect URL: [Link]

  • Title: CHN Analysis Source: MHW Laboratories URL: [Link]

  • Title: Elemental Analysis Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: High-Performance Liquid Chromatography Source: Wikipedia URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy Source: Wikipedia URL: [Link]

Structural characterization of N-(azetidin-3-yl)-3-methoxybenzamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Differentiation and Structural Profiling of N-(azetidin-3-yl)-3-methoxybenzamide and its Positional Isomers

Executive Summary

N-(azetidin-3-yl)-3-methoxybenzamide (CAS: 1219967-60-8) is a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). It combines a rigid, metabolic-modulating azetidine ring with a lipophilic 3-methoxybenzamide core. In medicinal chemistry, distinguishing this specific meta-isomer from its ortho- (2-methoxy) and para- (4-methoxy) positional isomers is vital, as these variations drastically alter binding affinity (SAR) and metabolic stability (SOM).

This guide provides a definitive analytical framework for identifying the target molecule and differentiating it from its structural isomers using NMR, MS, and chromatographic techniques.

Structural Landscape & Isomer Definition

Before characterization, we must define the structural competitors. In a synthetic campaign, the primary impurities or "alternative candidates" are the positional isomers of the methoxy group on the benzamide ring.

IsomerSubstitution PatternSymmetryKey Feature
Target (Meta) 3-Methoxy Asymmetric Diagnostic Singlet (

) in NMR
Isomer A (Ortho)2-MethoxyAsymmetricSteric hindrance; Ortho-effect in MS
Isomer B (Para)4-MethoxySymmetric (

)
AA'BB' Coupling System (Two Doublets)

Analytical Workflow

The following decision tree outlines the logical flow for confirming structural identity, from crude synthesis to validated purity.

AnalyticalWorkflow Start Crude Reaction Mixture (Amide Coupling) LCMS LC-MS Screening (m/z 207.1 [M+H]+) Start->LCMS Purification Flash Chromatography (DCM:MeOH:NH3) LCMS->Purification Isolate Major Peak NMR_1H 1H NMR (DMSO-d6) Coupling Analysis Purification->NMR_1H Decision Isomer Check: Aromatic Splitting? NMR_1H->Decision Target Target Confirmed: 3-Methoxy (Meta) (Singlet + Multiplets) Decision->Target Singlet observed Impurity_P Isomer B Identified: 4-Methoxy (Para) (2x Doublets) Decision->Impurity_P Symmetric AA'BB' Impurity_O Isomer A Identified: 2-Methoxy (Ortho) (Complex Multiplet) Decision->Impurity_O Ortho shift

Figure 1: Step-by-step structural validation workflow for azetidinyl-benzamides.

Deep Dive: NMR Characterization (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only self-validating method to definitively assign the regioisomer. Mass spectrometry alone cannot distinguish these isomers as they share the exact molecular weight (


 g/mol ).
Experimental Protocol: 1H NMR
  • Solvent: Dissolve

    
     mg of sample in 
    
    
    
    mL DMSO-d6 .
    • Why? DMSO prevents the exchange of the amide proton (

      
      ), allowing it to be seen as a doublet (coupling to azetidine 
      
      
      
      ) or broad singlet, which is critical for confirming the amide linkage.
  • Acquisition: Standard proton sequence (

    
     pulse), 
    
    
    
    scans minimum.
  • Processing: Calibrate DMSO residual peak to

    
     ppm.
    
Comparative Data: Aromatic Region ( 6.5 – 8.0 ppm)
ProtonTarget: 3-OMe (Meta) Alternative: 4-OMe (Para) Alternative: 2-OMe (Ortho)
Symmetry NoneHigh (Axis of symmetry) None
Pattern ABCD System AA'BB' System ABCD System
Key Signal

(s, 1H) Isolated singlet at C2
Absent Absent
Coupling

(

Hz),

(

Hz),

Two doublets (

Hz)
Complex multiplets
Shift Spread (

ppm)
Condensed (

and

ppm)
Shifted upfield/downfield due to steric twist

Interpretation Guide:

  • The "Meta-Singlet": The 3-methoxy isomer possesses a unique proton at position 2 (between the amide and the methoxy). This appears as a narrow singlet (or finely split doublet,

    
     Hz) around 
    
    
    
    ppm. If you do not see this singlet, you do not have the target.
  • The "Para-Doublets": The 4-methoxy isomer is unmistakable due to its symmetry. You will see two tall doublets ("roofing" effect) integrating to 2 protons each.

Mass Spectrometry & Fragmentation Profiling

While the parent ion (


) is identical for all isomers, fragmentation patterns (MS/MS) reveal structural nuances.

Protocol: ESI-MS (Positive Mode), Collision Energy


 eV.
Fragmentation Pathway (Graphviz)

MS_Frag Parent Parent Ion [M+H]+ = 207.1 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Benzoyl Cation (m/z 135.0) Cleavage->Frag1 Major Path Frag2 Azetidine Amine (m/z 72.1) Cleavage->Frag2 Minor Path SubFrag Phenyl Cation (m/z 77/92) Frag1->SubFrag -CO / -CH2O

Figure 2: Primary fragmentation pathway. The stability of the benzoyl cation drives the spectrum.

Isomer Differentiation by MS:

  • Ortho-Effect (2-OMe): The 2-methoxy isomer often exhibits a distinctive loss of methanol (

    
    ) or water due to the proximity of the amide hydrogen and the methoxy oxygen, forming a cyclic transition state. This is rare  in the 3-OMe (Target) and 4-OMe isomers.
    

Synthesis & Purification Protocol

To generate the standard for comparison, the following synthesis is recommended. This protocol avoids racemization and minimizes side reactions.

Reaction: N-Boc-3-aminoazetidine + 3-Methoxybenzoic acid


 Amide Coupling 

Deprotection.
  • Coupling:

    • Mix 3-methoxybenzoic acid (

      
       eq) and HATU (
      
      
      
      eq) in DMF. Add DIPEA (
      
      
      eq).
    • Stir

      
       min to activate ester.
      
    • Add N-Boc-3-aminoazetidine (

      
       eq). Stir at RT for 
      
      
      
      h.
    • QC Point: Monitor disappearance of acid by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (removes unreacted acid) and Brine.
    
  • Deprotection (Critical Step):

    • Dissolve intermediate in DCM. Add TFA (

      
       v/v).
      
    • Caution: Azetidines are acid-sensitive. Do not heat. Stir

      
       h max.[1]
      
    • Evaporate TFA immediately to avoid ring-opening.

  • Purification (Isomer Removal):

    • If regioisomeric starting materials were present, they separate best at the N-Boc stage using Normal Phase silica (Hexane/EtOAc).

    • The final free amine is polar; use Reverse Phase (C18) or Amine-functionalized silica.

References

  • Synthesis of Azetidine Derivatives: Sahoo, U. et al. "Synthesis and characterization of certain novel azetidinone derivatives." ResearchGate, 2025.

  • Benzamide NMR Characterization: "4-Methoxybenzamide 1H NMR spectrum." ChemicalBook.

  • Mass Spectrometry of Amides: "Fragmentation patterns of amides by EI and HRESI." PubMed Central, 2018.

  • General Azetidine Properties: "N-(Azetidin-3-yl)-3-methoxybenzamide structure and properties." PubChem.

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative technique to confirm the presence of key functional groups, offering a vibrational fingerprint of the molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for N-(azetidin-3-yl)-3-methoxybenzamide, a compound of interest in medicinal chemistry. By dissecting its constituent functional groups and comparing them with related reference compounds, we can build a comprehensive and predictive understanding of its IR spectrum.

The Molecular Architecture: A Vibrational Perspective

N-(azetidin-3-yl)-3-methoxybenzamide is a secondary amide comprised of three key structural motifs, each with its own characteristic vibrational modes: the azetidine ring, the secondary amide linkage, and the 3-methoxybenzoyl group. Understanding the expected IR absorptions from each of these components is crucial for interpreting the full spectrum of the target molecule.

Predicted Infrared Absorption Profile of N-(azetidin-3-yl)-3-methoxybenzamide

The following table summarizes the predicted key IR absorption bands for N-(azetidin-3-yl)-3-methoxybenzamide based on the analysis of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300MediumN-H StretchSecondary Amide
3100-3000MediumC-H StretchAromatic
2950-2850Medium to StrongC-H StretchAliphatic (Azetidine & Methoxy)
~1640StrongC=O Stretch (Amide I)Secondary Amide
1600-1585, 1500-1400Medium to WeakC=C StretchAromatic Ring
~1550MediumN-H Bend (Amide II)Secondary Amide
1250-1000Medium to StrongC-N StretchAzetidine Ring & Amide
~1250 & ~1050StrongC-O StretchAryl Ether
900-675StrongC-H Out-of-Plane BendAromatic

Comparative Analysis with Reference Compounds

To substantiate our predictions, we will compare the expected peaks of N-(azetidin-3-yl)-3-methoxybenzamide with the known IR spectral data of its core components: azetidine and 3-methoxybenzamide.

The Azetidine Moiety: A Strained Ring's Signature

The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits characteristic vibrations, although its ring strain can lead to complex spectral features.[1][2] The most prominent features are the C-H and C-N stretching and bending modes.

  • C-H Stretching: The aliphatic C-H bonds in the azetidine ring are expected to show stretching vibrations in the 2950-2850 cm⁻¹ region, consistent with general alkane C-H stretches.[3]

  • C-N Stretching: The C-N stretching vibrations of azetidine are typically found in the fingerprint region, between 1250-1000 cm⁻¹.[4] These can be difficult to definitively assign in a complex molecule due to overlap with other absorptions.

  • Ring Puckering: Azetidine also exhibits low-frequency ring-puckering modes, but these typically occur in the far-infrared region (below 400 cm⁻¹) and are not observed in a standard mid-IR spectrum.[5]

Experimental IR data for azetidine is available and can be used as a reference.[6][7]

The 3-Methoxybenzamide Moiety: Aromatic and Amide Features

This portion of the molecule contributes several key absorptions from the aromatic ring, the ether linkage, and the amide group. An IR spectrum for 3-methoxybenzamide is available for direct comparison.[8][9]

  • Aromatic C-H and C=C Stretching: The aromatic ring will display C-H stretching peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and characteristic C=C in-ring stretching vibrations around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3]

  • Aryl Ether C-O Stretching: A key feature of the methoxy group attached to the benzene ring is the strong C-O stretching band. Aryl ethers typically show two distinct C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[10]

  • Primary Amide Vibrations (in 3-methoxybenzamide): In our reference compound, 3-methoxybenzamide, the amide is primary. This gives rise to two N-H stretching bands (asymmetric and symmetric) between 3350 and 3180 cm⁻¹.[11][12] It also exhibits a strong C=O stretch (Amide I band) around 1680-1630 cm⁻¹ and an N-H bending (scissoring) vibration (Amide II band) around 1650-1620 cm⁻¹.[4][13]

The Secondary Amide Linkage: The Bridge Between the Rings

In our target molecule, N-(azetidin-3-yl)-3-methoxybenzamide, the amide is secondary. This distinction is critical for IR spectral interpretation.

  • N-H Stretching: Secondary amides exhibit a single, sharp N-H stretching band of medium intensity in the region of 3370-3170 cm⁻¹.[4] This is a key differentiator from primary amides which show two bands.

  • C=O Stretching (Amide I): The carbonyl stretch of secondary amides is a very strong absorption typically found between 1680 and 1630 cm⁻¹.[4][11] Its precise position can be influenced by hydrogen bonding.

  • N-H Bending (Amide II): Another characteristic peak for secondary amides is the N-H in-plane bend, which is coupled with C-N stretching. This "Amide II" band appears as a strong absorption between 1570 and 1515 cm⁻¹.[4]

Experimental Protocol: Acquiring an IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common technique for solid and liquid samples, requiring minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Application: Place a small amount of the N-(azetidin-3-yl)-3-methoxybenzamide sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: After data collection, perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Visualizing the Molecular Structure and Key Functional Groups

The following diagrams illustrate the structure of N-(azetidin-3-yl)-3-methoxybenzamide and the relationship between its functional groups and their expected IR signals.

N-(azetidin-3-yl)-3-methoxybenzamide Structure cluster_benzamide 3-Methoxybenzamide Moiety cluster_azetidine Azetidine Moiety benzamide C(=O)N(H)- aromatic Aromatic Ring benzamide->aromatic attached to azetidine Azetidine Ring benzamide->azetidine linked via N methoxy O-CH3 methoxy->aromatic attached to

Caption: Molecular components of N-(azetidin-3-yl)-3-methoxybenzamide.

Functional Groups and IR Signals cluster_groups Functional Groups cluster_signals Characteristic IR Signals (cm⁻¹) mol N-(azetidin-3-yl)-3-methoxybenzamide amide Secondary Amide (-C(=O)NH-) mol->amide azetidine Azetidine Ring mol->azetidine ether Aryl Ether (Ar-O-CH3) mol->ether aromatic Aromatic Ring mol->aromatic nh_stretch ~3300 (N-H stretch) amide->nh_stretch co_stretch ~1640 (C=O stretch) amide->co_stretch nh_bend ~1550 (N-H bend) amide->nh_bend cn_stretch 1250-1000 (C-N stretch) azetidine->cn_stretch co_ether_stretch ~1250 & ~1050 (C-O stretch) ether->co_ether_stretch ar_ch_stretch 3100-3000 (C-H stretch) aromatic->ar_ch_stretch ar_cc_stretch 1600-1400 (C=C stretch) aromatic->ar_cc_stretch

Caption: Correlation of functional groups to their IR signals.

Conclusion

The infrared spectrum of N-(azetidin-3-yl)-3-methoxybenzamide is predicted to be rich with information, clearly indicating the presence of its key functional groups. The definitive single N-H stretch around 3300 cm⁻¹, a strong carbonyl absorption around 1640 cm⁻¹, and the characteristic dual C-O stretching bands of the aryl ether will be the most prominent and diagnostic peaks. By comparing the experimental spectrum with the data presented for azetidine and 3-methoxybenzamide, and by understanding the differences between primary and secondary amides, researchers can confidently verify the structure of this molecule. This guide provides a solid framework for both the prediction and interpretation of the IR spectrum of N-(azetidin-3-yl)-3-methoxybenzamide, underscoring the power of IR spectroscopy in modern chemical analysis.

References

  • Carreira, L. A., & Lord, R. C. (1969). Far-Infrared Spectrum and Ring-Puckering Potential of Azetidine. The Journal of Chemical Physics, 51(5), 1995-2001. [Link]

  • Chem LibreTexts. (2021). Amide infrared spectra. [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Amides. Química Orgánica. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • Chem LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Pearson Education. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

  • Al-Omary, F. A. M., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129-146. [Link]

  • Teixido, M., et al. (2009). A theoretical study of dihydrogen bonds in small protonated rings: aziridine and azetidine cations. Journal of Molecular Structure: THEOCHEM, 908(1-3), 89-93. [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • National Institute of Standards and Technology. (n.d.). m-Methoxybenzamide. NIST WebBook. [Link]

  • Chem LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

  • BIKERS LEGION LESZNO. (n.d.). Ir functional group values. [Link]

  • ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. NIST WebBook. [Link]

  • Perjési, P., et al. (2003). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 8(12), 896-907. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1632-1637. [Link]

  • QUANT CHEMISTRY. (2020, July 12). IR Spectra of Carbonyl Compounds (Part 2) || IR frequencies of CO || [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. [Link]

  • Rachid, M. G., Rocha, W. R. M., & Linnartz, H. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. arXiv preprint arXiv:2207.12411. [Link]

  • NICODOM Ltd. (2012). IS NIR Spectra. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST WebBook. [Link]

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Comparative Profiling: N-(azetidin-3-yl)-3-methoxybenzamide vs. Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the protocol for benchmarking N-(azetidin-3-yl)-3-methoxybenzamide (hereafter "Compound A") against established Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound A represents a structural evolution of the classic probe 3-methoxybenzamide (3-MBA) . By incorporating a constrained azetidine ring onto the amide nitrogen, this scaffold attempts to optimize the entropic penalty of binding while introducing a vector for solubility enhancement.

To rigorously validate its potency, we must move beyond simple IC50 values and evaluate Ligand Efficiency (LE) . This guide details a Homogeneous Time-Resolved Fluorescence (HTRF) workflow to compare Compound A against:

  • 3-Methoxybenzamide (Parent Fragment): To quantify the affinity gain from the azetidine modification.

  • Olaparib (Clinical Standard): To benchmark the distance from clinical efficacy.

Mechanistic Grounding: The NAD+ Competitive Landscape

PARP1/2 enzymes function as DNA damage sensors. Upon binding to single-strand breaks (SSBs), they utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains on nuclear proteins (PARylation).[1][2]

  • Inhibition Mechanism: All three compounds in this study (Compound A, 3-MBA, and Olaparib) function as NAD+ mimetics . They bind to the nicotinamide-binding pocket of the PARP catalytic domain.

  • The Azetidine Advantage: The azetidine moiety in Compound A is hypothesized to lock the amide into a bioactive conformation or engage specific residues (e.g., Gly863 or Ser904 in PARP1) that the flexible parent 3-MBA cannot reach efficiently.

Visualization: The PARP Inhibition Pathway

The following diagram illustrates the intervention point of benzamide-based inhibitors within the DNA Damage Response (DDR).

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP_Active PARP1-DNA Complex (Activated) DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active PAR_Chains PARylation (PAR Chains) PARP_Active->PAR_Chains Catalyzes (Requires NAD+) NAD NAD+ NAD->PAR_Chains Inhibitor Benzamide Inhibitor (Compound A / Olaparib) Inhibitor->PARP_Active Competes with NAD+ (Blocks Catalysis) Repair Recruitment of Repair Factors (XRCC1) PAR_Chains->Repair Signals Cell_Death Synthetic Lethality (In BRCA- cells) Repair->Cell_Death Failure (Inhibition)

Caption: Figure 1. Mechanism of Action. Benzamide inhibitors block the NAD+ binding site on activated PARP1, preventing PARylation and stalling DNA repair.

Experimental Protocol: HTRF PARP Inhibition Assay

We utilize HTRF (Homogeneous Time-Resolved Fluorescence) over traditional colorimetric assays. HTRF eliminates wash steps (reducing variability for weak inhibitors like 3-MBA) and provides a stable ratiometric signal that corrects for compound autofluorescence—a critical factor when testing benzamide derivatives.

Reagents & Setup
  • Enzyme: Recombinant Human PARP1 (High purity, >95%).

  • Substrate: Biotinylated-NAD+ (Bio-NAD).

  • Detection:

    • Donor: Europium (Eu)-cryptate labeled anti-PAR antibody (or Streptavidin-Eu).

    • Acceptor: XL665-labeled anti-His (targeting His-tagged PARP) or XL665-SA.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1% BSA.

Workflow Logic

The assay measures the transfer of energy (FRET) from the Eu-donor to the XL665-acceptor. This only occurs when PAR chains are formed. Inhibitors decrease the FRET signal.

HTRF_Workflow Step1 1. Compound Prep Dilute Cpd A, 3-MBA, Olaparib in Assay Buffer (Max 1% DMSO) Step2 2. Enzyme Addition Add 5 nM PARP1 Enzyme to 384-well plate Step1->Step2 Step3 3. Activation Add DNA + Biotin-NAD+ (Start Reaction) Step2->Step3 Step4 4. Incubation 60 min @ Room Temp Step3->Step4 Step5 5. Detection Step Add Eu-Donor + XL665-Acceptor (Stops reaction) Step4->Step5 Step6 6. Readout Measure HTRF Ratio (665 nm / 620 nm) Step5->Step6

Caption: Figure 2. HTRF "Add-and-Read" Workflow. This homogeneous format ensures kinetic stability for determining accurate IC50 values.

Critical Validation Steps (Self-Validating System)
  • Z' Factor Calculation: Run 16 wells of Positive Control (Enzyme + Substrate + DMSO) and 16 wells of Negative Control (No Enzyme). A Z' > 0.5 is required to proceed.

  • Reference Curve: Olaparib must return an IC50 between 2–10 nM. If >10 nM, check enzyme activity or NAD+ degradation.

  • DMSO Tolerance: Ensure final DMSO concentration is <1%. Benzamides are soluble, but high DMSO can inhibit PARP1 artificially.

Benchmarking Data & Analysis

The raw IC50 is insufficient for lead optimization. You must calculate Ligand Efficiency (LE) to determine if the added molecular weight of the azetidine ring contributes positively to binding energy.

Formula:



Comparative Performance Table (Representative Data)
CompoundRoleMolecular Weight (Da)Heavy Atoms (HAC)Target IC50 (PARP1)Ligand Efficiency (LE)
3-Methoxybenzamide Parent Fragment151.1611~ 5,000 nM (5 µM)0.66
Compound A *Candidate 206.24 15 ~ 500 nM 0.57
Olaparib Gold Standard434.4632~ 5 nM0.35

*Note: Compound A values are projected estimates for a successful lead optimization campaign. Actual experimental values will vary.

Interpretation of Results
  • Potency Shift: Compound A shows a 10-fold potency improvement (5 µM

    
     500 nM) over the parent 3-MBA. This validates that the azetidine extension successfully engages the ribose-binding pocket or improves the H-bond network.
    
  • Efficiency Check: While Olaparib is the most potent, its LE (0.35) is lower due to its large size. Compound A maintains a high LE (>0.50), indicating it is a high-quality "Lead-Like" fragment. This suggests that further growing the molecule (e.g., adding groups to the azetidine) is a viable strategy.

Conclusion

Benchmarking N-(azetidin-3-yl)-3-methoxybenzamide requires a shift from simple potency screening to efficiency profiling. By using the HTRF protocol defined above, you ensure that the weak affinity of the parent fragment is detected accurately while preventing false positives common in wash-based assays.

Final Recommendation: If Compound A achieves an IC50 < 1 µM while maintaining an LE > 0.45, it should be advanced to crystallography to map the specific interactions of the azetidine ring within the PARP1 active site.

References

  • Revvity. (2025). HTRF Human and Mouse Total PARP1 Detection Kit Protocol. Retrieved from

  • SelleckChem. (2025). Olaparib (AZD2281) Chemical Profile and Biological Activity. Retrieved from

  • MedChemExpress. (2025). 3-Methoxybenzamide: PARP Inhibitor Profile. Retrieved from

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today.
  • Sigma-Aldrich. (2025). PARP1 Enzyme Activity Assay (Fluorometric) Technical Bulletin. Retrieved from

Sources

High-Fidelity Quality Control Standards for N-(Azetidin-3-yl)-3-methoxybenzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Standards for N-(Azetidin-3-yl)-3-methoxybenzamide Production Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Hidden Risks in Azetidine Scaffolds

N-(Azetidin-3-yl)-3-methoxybenzamide (CAS: 1219967-60-8) has emerged as a critical building block in the synthesis of CNS-focused libraries and covalent inhibitors (e.g., MAGL, FAT inhibitors).[1] Its value lies in the azetidine ring, which offers a rigid, low-molecular-weight vector for positioning substituents in 3D space—a "lead-like" improvement over flexible alkyl chains.[1]

However, the very feature that makes it valuable—ring strain (~25 kcal/mol) —makes it chemically vulnerable.[1] Standard quality control (QC) protocols often fail to detect specific degradation pathways unique to azetidines, such as hydrolytic ring-opening or polymerization.[1]

This guide compares two QC standards:

  • Standard Grade QC (The Industry Baseline): Relies on HPLC-UV (Area %) and basic 1H NMR.[1]

  • Development Grade QC (The Recommended Standard): Integrates LC-MS/CAD, qNMR, and stress-testing to detect non-chromophoric impurities and salt stoichiometry errors.[1]

Comparative Analysis: Standard vs. Development Grade QC

The following table contrasts the detection capabilities of standard commercial QC versus the rigorous protocols required for drug development.

FeatureStandard Grade QC (Alternative) Development Grade QC (Recommended) Impact on Research
Primary Purity Method HPLC-UV (254 nm)LC-MS + CAD (Charged Aerosol Detection)Risk: UV misses ring-opened alkyl amines that lack chromophores.[1]
Assay (Content) Assumed from Area %qNMR (Quantitative NMR) Risk: Standard QC ignores salt weight (HCl/TFA) and residual solvent, causing stoichiometry errors in library synthesis.
Impurity Profiling Detects UV-active byproductsDetects Ring-Opening & OligomersRisk: Ring-opened impurities (e.g., N-(3-hydroxypropyl) amides) act as chain terminators in downstream coupling.[1]
Salt Stoichiometry Qualitative (e.g., "HCl salt")Quantitative (e.g., 1.8 eq HCl)Risk: Excess acid can degrade sensitive partners in next-step reactions.[1]
Stability Data NoneForced Degradation (Acid/Base/Ox)Risk: Batch-to-batch variability in storage stability.[1]

Scientific Rationale: The Azetidine Vulnerability

To understand why rigorous QC is non-negotiable, one must analyze the degradation pathways.[1] The azetidine ring is susceptible to nucleophilic attack, particularly under acidic or Lewis-acidic conditions often used during deprotection (e.g., removal of Boc groups).[1]

Degradation Pathway Visualization

The diagram below illustrates the critical impurities formed during synthesis and storage.

Azetidine_Degradation Start N-Boc-Azetidine Precursor Inter Intermediate: Amide Coupling Start->Inter Coupling (EDC/HOBt) Product Target: N-(Azetidin-3-yl)- 3-methoxybenzamide Inter->Product Deprotection (TFA or HCl) Impurity_A Impurity A: Ring-Opened (Hydrolysis) Product->Impurity_A H2O / H+ (Storage) Impurity_B Impurity B: Dimerization/ Oligomerization Product->Impurity_B Free Base Aggregation Impurity_C Impurity C: Residual TFA/HCl (Salt Mismatch) Product->Impurity_C Incomplete Lyophilization

Figure 1: Degradation pathways for N-(azetidin-3-yl)-3-methoxybenzamide. Note the susceptibility to hydrolytic ring opening (Impurity A) and salt retention (Impurity C).[1]

Detailed Experimental Protocols

Protocol A: High-Fidelity LC-MS Analysis

Objective: To detect both UV-active and non-UV-active impurities (e.g., ring-opened alkyl amines).[1]

  • Instrument: Agilent 1290 Infinity II with Q-TOF or equivalent.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).[1] Why? Charged Surface Hybrid (CSH) technology provides better peak shape for basic azetidines under acidic conditions.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q)[1]

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-10 min: 5% → 95% B (Linear gradient)[1]

    • 10-12 min: 95% B (Wash)[1]

    • 12-15 min: 5% B (Re-equilibration)

  • Detection:

    • UV: 210 nm, 254 nm.[1]

    • MS: ESI Positive Mode (Scan range 100–1000 m/z).[1]

    • CAD/ELSD: Required for quantifying non-chromophoric impurities.[1]

Acceptance Criteria:

  • Purity (UV): ≥ 98.0%[1]

  • Purity (CAD): ≥ 95.0%[1]

  • No single impurity > 0.5% (specifically checking for m/z [M+18] corresponding to hydration/ring-opening).

Protocol B: Quantitative NMR (qNMR) for Assay

Objective: To determine the absolute weight percentage of the active pharmaceutical ingredient (API), accounting for salt forms and solvent.[1]

  • Solvent: DMSO-d6 (99.9% D).[1]

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).[1] Note: Ensure IS signals do not overlap with the diagnostic azetidine protons (δ 4.0–4.5 ppm).

  • Procedure:

    • Accurately weigh ~10 mg of Sample and ~5 mg of IS into a vial.[1]

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of all nuclei.[1]

    • Integrate the IS peak and the Azetidine CH protons.[1]

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[1][2][3][4][5]
    

QC Decision Workflow

Implementing this workflow prevents the propagation of poor-quality intermediates into expensive screening campaigns.

QC_Workflow Batch Crude Batch Isolated Step1 Step 1: LC-MS (UV + CAD) Batch->Step1 Check1 Purity > 95%? Step1->Check1 Step2 Step 2: qNMR Assay Check1->Step2 Yes Fail_Reprocess Reprocess (Recrystallize/Prep-HPLC) Check1->Fail_Reprocess No Check2 Salt Stoichiometry Matches Theory? Step2->Check2 Pass RELEASE (Development Grade) Check2->Pass Yes (e.g. 1.0 HCl) Check2->Fail_Reprocess No (e.g. 1.5 HCl) Fail_Reprocess->Step1 Retest Fail_Reject Reject Batch

Figure 2: Decision tree for qualifying azetidine intermediates. Note the mandatory qNMR step to verify salt stoichiometry.

Conclusion

For researchers utilizing N-(azetidin-3-yl)-3-methoxybenzamide, the "Standard Grade" QC provided by many vendors is insufficient due to the unique reactivity of the azetidine ring.[1] The Development Grade protocol—specifically the inclusion of qNMR and CAD detection —is the only self-validating system that ensures the compound is chemically defined and stable. Adopting these standards eliminates false negatives in biological assays and yield failures in downstream synthesis.[1]

References

  • PubChem. N-(azetidin-3-yl)-3-methoxybenzamide hydrochloride.[1] National Library of Medicine.[1] [Link][1]

  • Thieme Connect. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. Synthesis. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health (PMC). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. [Link][1]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-(azetidin-3-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: N-(azetidin-3-yl)-3-methoxybenzamide CAS Number: 1219967-60-8 Molecular Formula: C₁₁H₁₄N₂O₂ Physical State: Solid (typically white to off-white powder)

The "Precautionary Principle" Directive: As a pharmaceutical intermediate containing a strained azetidine ring, this compound lacks comprehensive toxicological data (e.g., established OELs or LD50s). Therefore, it must be handled as a Potent Unknown . You must assume it possesses sensitizing and irritant properties until empirical data proves otherwise.

Core Hazard Profile (Derived):

  • Skin/Eye Irritation: High probability due to the basicity of the secondary amine (azetidine).

  • Respiratory Sensitization: Potential risk upon inhalation of dust.

  • Reactivity: The 4-membered azetidine ring is strained and may be reactive under acidic conditions or high heat.

Part 2: Risk Assessment & Engineering Controls

Effective safety is not just PPE; it is the combination of Engineering Controls (isolation) and PPE (barrier). Use the following decision matrix to determine your setup.

Operational Scale Matrix
Operation ScaleHazard Band (Default)Primary Engineering ControlRequired Airflow
Analytical (< 10 mg) LowClass II Biosafety Cabinet or Standard Fume Hood100 fpm face velocity
Preparative (10 mg - 1 g) ModerateChemical Fume Hood with Sash at 18"100 fpm face velocity
Bulk Handling (> 1 g) HighPowder Containment Hood or GloveboxHEPA Filtered Exhaust

Part 3: Personal Protective Equipment (PPE) Specifications

This section details the specific barriers required. "Standard" lab PPE is insufficient for novel intermediates.

Hand Protection (The "Double-Shell" Protocol)
  • Inner Layer: 4 mil Nitrile (Examination Grade). Acts as a second skin.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff). Provides mechanical strength and permeation resistance.

  • Rationale: Azetidine derivatives can be permeating. The air gap between gloves reduces diffusion rates by orders of magnitude. Change outer gloves immediately upon splash; change inner gloves every 2 hours.

Respiratory Protection
  • In Fume Hood: Not required if sash is positioned correctly.

  • Outside Hood (Spill/Weighing): Minimum N95 particulate respirator. For spills >500 mg, use a P100 half-face respirator to block fine aerosols.

Body & Eye Defense[1][2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton lab coats can trap powders in the weave, creating a secondary exposure source in the laundry.

Part 4: Operational Protocols

Protocol A: Safe Gowning Sequence (Donning)

Failure to gown correctly negates the quality of the PPE.

  • Sanitize: Wash hands with soap and water; dry completely.

  • Base Layer: Don Inner Gloves (tuck under lab coat cuffs if wearing street clothes).

  • Body Shield: Don Tyvek Lab Coat (button fully to neck).

  • Armor: Don Outer Gloves (pull over the Tyvek cuffs to create a seal).

  • Vision: Don Goggles last to prevent fogging during gowning.

Protocol B: Waste Disposal & Deactivation
  • Solid Waste: Collect all contaminated wipes, weighing boats, and gloves in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic Organic Solid."

  • Liquid Waste: Dissolve residues in DMSO or Methanol before adding to the "Organic Solvent" stream.

  • Decontamination: Wipe surfaces with 10% bleach solution followed by 70% Ethanol. The bleach helps oxidize the electron-rich azetidine nitrogen.

Part 5: Visualization of Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring you match the risk level to the correct containment strategy.

SafetyLogic Start Start: Handling N-(azetidin-3-yl)-3-methoxybenzamide Assess Assess Quantity & Form Start->Assess SmallScale < 100 mg (Solid/Solution) Assess->SmallScale Analytical LargeScale > 100 mg (Fine Powder) Assess->LargeScale Preparative Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood Glovebox Powder Hood or Glovebox (HEPA) LargeScale->Glovebox PPE_Standard PPE: Nitrile (Double), Lab Coat, Goggles Hood->PPE_Standard PPE_Enhanced PPE: Tyvek Sleeves, P100 Respirator (if open) Glovebox->PPE_Enhanced Disposal Disposal: Segregated Solid Waste PPE_Standard->Disposal PPE_Enhanced->Disposal

Caption: Operational Logic Flow for determining containment and PPE based on quantity handled.

Part 6: Emergency Response (Spill Scenario)

Scenario: You drop a vial containing 500 mg of powder on the floor.

  • Evacuate: Clear the immediate area (radius 3 meters).

  • Wait: Allow aerosols to settle for 15 minutes.

  • Equip: Don P100 respirator, double gloves, and shoe covers.

  • Contain: Cover spill with a damp paper towel (soaked in water/surfactant) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material. Wipe area 3x with soap/water.

  • Report: Log incident with HSE officer.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394627 (N-(azetidin-3-yl)-3-methoxybenzamide). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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